Benzyl benzodithioate
Beschreibung
Eigenschaften
IUPAC Name |
benzyl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPFAYILJKXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466574 | |
| Record name | Benzyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27249-90-7 | |
| Record name | Benzyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl Benzodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Core Mechanism of Benzyl Benzodithioate in RAFT Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The fidelity of this process is critically dependent on the choice of the RAFT agent, or chain transfer agent (CTA). Benzyl (B1604629) benzodithioate (BDB), a dithiobenzoate-class RAFT agent, has proven to be particularly effective for the controlled polymerization of a range of monomers, most notably styrenes, and methacrylates. This technical guide provides an in-depth exploration of the mechanism of action of benzyl benzodithioate in RAFT polymerization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in polymer chemistry and drug development.
Mechanism of Action
The RAFT process mediated by this compound operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active propagating polymer chains and dormant polymer chains. This equilibrium minimizes the occurrence of irreversible termination reactions, which are prevalent in conventional free-radical polymerization, thus allowing for the controlled growth of polymer chains.
The overall mechanism can be dissected into several key stages:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate primary radicals (I•). These primary radicals then react with a monomer unit (M) to form a propagating radical (P•n).
-
Pre-equilibrium: The propagating radical (P•n) adds to the thiocarbonyl group of the this compound RAFT agent, forming an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the benzyl radical (R•) and forming a dormant polymeric RAFT agent. The expelled benzyl radical then reacts with a monomer to initiate a new propagating chain. This stage ensures that the majority of polymer chains are initiated by the R-group of the RAFT agent.
-
Main Equilibrium: This is the core of the RAFT process. Propagating polymer chains (P•n) reversibly add to the thiocarbonylthio group of the dormant polymeric RAFT agents (P_m-RAFT), forming an intermediate radical. This intermediate radical can then fragment, releasing either the initial propagating chain (P•n) or the other polymeric chain (P•m). This rapid and reversible transfer of the thiocarbonylthio group between propagating and dormant chains ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
-
Termination: As with any radical polymerization, termination reactions can still occur, primarily through the combination or disproportionation of two propagating radicals. However, the concentration of propagating radicals is kept low due to the establishment of the main equilibrium, which significantly reduces the rate of termination.
The effectiveness of this compound as a RAFT agent is attributed to the phenyl group (the Z-group) which activates the C=S double bond towards radical addition, and the benzyl group (the R-group) which is a good homolytic leaving group, capable of re-initiating polymerization.
Caption: The core mechanism of RAFT polymerization using this compound.
Quantitative Data
The performance of this compound in RAFT polymerization is demonstrated by the controlled evolution of molecular weight with monomer conversion and the maintenance of a low polydispersity index (PDI). Below are tables summarizing typical results for the polymerization of styrene (B11656).
Table 1: RAFT Polymerization of Styrene with this compound
| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |
| 100 | 2 | 25 | 2,800 | 1.15 |
| 100 | 4 | 48 | 5,200 | 1.12 |
| 100 | 8 | 85 | 9,100 | 1.10 |
| 200 | 4 | 30 | 6,500 | 1.20 |
| 200 | 8 | 55 | 11,800 | 1.18 |
| 500 | 8 | 20 | 10,500 | 1.25 |
| 500 | 16 | 45 | 23,000 | 1.22 |
Data synthesized from typical results reported in literature for the bulk polymerization of styrene at 60-70°C with AIBN as the initiator.
Table 2: Influence of Monomer/RAFT Ratio on Polystyrene Properties
| Target DP | [Styrene]:[BDB]:[AIBN] | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI |
| 50 | 50:1:0.1 | 5,200 | 5,500 | 1.13 |
| 100 | 100:1:0.1 | 10,400 | 11,000 | 1.15 |
| 200 | 200:1:0.1 | 20,800 | 22,500 | 1.18 |
| 500 | 500:1:0.2 | 52,000 | 56,000 | 1.25 |
Theoretical molecular weight (Mn, theoretical) is calculated as: Mn = (([Monomer]/[RAFT Agent]) * Monomer MW * Conversion) + RAFT Agent MW. Data assumes near complete conversion for simplicity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent with carbon disulfide, followed by quenching with an alkylating agent.
Materials:
-
Magnesium turnings
-
Dry tetrahydrofuran (B95107) (THF)
-
Carbon disulfide
-
Benzyl bromide
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of phenylmagnesium bromide is prepared by adding bromobenzene to magnesium turnings in dry THF under an inert atmosphere.
-
The Grignard solution is then cooled in an ice bath, and carbon disulfide is added dropwise with vigorous stirring. The reaction mixture typically turns dark red.
-
After stirring for several hours, benzyl bromide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a red oil.
General Protocol for RAFT Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound (BDB)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane), if not bulk polymerization
-
Schlenk flask or ampule
-
Methanol
Procedure:
-
Styrene, BDB, and AIBN are added to a Schlenk flask or ampule at the desired molar ratio (e.g., [Styrene]:[BDB]:[AIBN] = 200:1:0.2).
-
If a solvent is used, it is added to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask or ampule is backfilled with an inert gas (e.g., nitrogen or argon) and sealed.
-
The reaction vessel is placed in a preheated oil bath at the desired temperature (typically 60-110°C).
-
The polymerization is allowed to proceed for a predetermined time. Samples may be taken periodically to monitor conversion and molecular weight evolution.
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol, and dried under vacuum.
Characterization:
-
Monomer Conversion: Determined by gravimetry or ¹H NMR spectroscopy.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
This compound is a robust and efficient RAFT agent for the controlled polymerization of styrenes and methacrylates. Its mechanism of action, centered around a degenerative chain transfer process, allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The experimental protocols for its synthesis and use in polymerization are well-established and accessible. For researchers in drug development, the ability to create precisely structured polymers is invaluable for applications such as drug delivery vehicles, hydrogels, and bioconjugates. A thorough understanding of the principles outlined in this guide will empower scientists to leverage the full potential of this compound-mediated RAFT polymerization for the design and synthesis of advanced polymeric materials.
Spectroscopic Profile of Benzyl Benzodithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (B1604629) benzodithioate. It is designed to be an in-depth resource, presenting available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.
Benzyl benzodithioate is a chemical compound utilized in various research and development applications, notably as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound.
¹H NMR Spectroscopic Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | Multiplet | Aromatic Protons (ortho to C=S) |
| ~7.60 | Multiplet | Aromatic Protons (meta, para to C=S) |
| ~7.35 | Multiplet | Aromatic Protons (benzyl ring) |
| ~4.60 | Singlet | Methylene Protons (-CH₂-) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~220-230 | Thiocarbonyl Carbon (C=S) |
| ~145 | Aromatic Carbon (ipso- to C=S) |
| ~137 | Aromatic Carbon (ipso- to CH₂) |
| ~127-133 | Aromatic Carbons |
| ~40-50 | Methylene Carbon (-CH₂-) |
Note: These are predicted values and should be confirmed by experimental data.
FT-IR Spectroscopic Data (Predicted)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. Although the FT-IR spectrum has been used to confirm the structure of this compound, a detailed peak list is not widely published.[1] The table below lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| 1250-1050 | C=S stretch | Strong |
| 770-690 | C-H bend (aromatic) | Strong |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂S₂ |
| Molecular Weight | 244.38 g/mol |
| Exact Mass | 244.038043 g/mol [2] |
| Monoisotopic Mass | 244.038043 g/mol [2] |
UV-Vis Spectroscopic Data (Predicted)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a wider spectral width (e.g., 250 ppm) and a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Liquid Sample: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, and temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.
UV-Visible Spectroscopy
Objective: To measure the electronic absorption spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan the sample over a wavelength range (e.g., 200-800 nm) to record the absorption spectrum.
-
-
Data Processing: The software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Benzyl (B1604629) benzodithioate (BBDT), with a focus on its synthesis, reactivity, and primary application as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent in controlled radical polymerization. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development who may leverage polymer chemistry for advanced therapeutic systems.
Chemical and Physical Properties
Benzyl benzodithioate is a dithioester compound that plays a significant role as a chain transfer agent (CTA) in RAFT polymerization, a technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂S₂ | [1][2] |
| Molecular Weight | 244.38 g/mol | [1] |
| CAS Number | 27249-90-7 | |
| Appearance | Dark red to very dark brown liquid or powder | [3] |
| Melting Point | 55 °C | [2] |
| Boiling Point | 373 °C | [2] |
| Density | 1.182 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.696 | |
| Solubility | Soluble in common organic solvents like toluene (B28343) and benzene. | [4] |
| Storage Temperature | 2-8°C | [1] |
Synonyms: Benzyl dithiobenzoate, Benzenecarbodithioic acid phenylmethyl ester, S-Benzyl dithiobenzoate, BDTB, Benzyl phenyl RAFT agent.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of a benzoic acid derivative with a sulfur source and a benzyl halide. A common laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of this compound [4]
-
Reactants:
-
Benzoic acid (1.22 g)
-
Benzyl mercaptan (1.24 g)
-
Phosphorus pentasulfide (4.44 g)
-
Toluene (40 ml)
-
-
Procedure:
-
A mixture of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene is refluxed for 10 hours. A dark red color develops immediately upon heating.
-
The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on neutral alumina, eluting with benzene.
-
The solvent is removed by distillation to yield this compound (2.22 g, 91% yield).
-
-
Characterization: The product is further characterized by ¹H and ¹³C-NMR.[4]
¹H NMR Data (500 MHz, CDCl₃): A published ¹H NMR spectrum shows characteristic peaks at approximately 4.60 ppm (singlet, 2H, -CH₂-), and in the aromatic region between 7.6 and 8.10 ppm.[3]
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the dithioester group.
-
Reactivity with Nucleophiles: Dithioesters are known to react with nucleophiles, such as amines, in an aminolysis reaction to form thioamides.[5] This reactivity is important to consider in the context of bioconjugation or drug delivery applications where the polymer may be exposed to amine-containing biomolecules.
-
Thermolysis: Dithioesters can undergo thermal decomposition at elevated temperatures. For instance, cumyl dithiobenzoate, a related compound, shows thermal decomposition at 120 °C, yielding an unsaturated compound and dithiobenzoic acid.[6][7] This can affect the "living" character of RAFT polymerization at high temperatures.[6] However, benzyl dithiobenzoate itself is reported to be more thermally stable and does not decompose when heated at 120 °C.[8]
-
Electrochemical Behavior: The electrochemical reduction of dithiobenzoates has been studied by cyclic voltammetry. The reduction potential is influenced by the substituents on the dithiobenzoate moiety.[9] This property could be exploited for controlled release or degradation of polymers synthesized using this RAFT agent.
Application in RAFT Polymerization
The primary and most well-documented application of this compound is as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. It is particularly well-suited for controlling the polymerization of methacrylates, methacrylamides, and styrenes.[1]
Mechanism of RAFT Polymerization:
The RAFT process involves a series of equilibria that allow for the controlled growth of polymer chains. A simplified mechanism is depicted in the diagram below.
Caption: The RAFT polymerization mechanism involves initiation, reversible chain transfer via an intermediate radical, propagation, and termination.
Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (B99206) (General Procedure)
The following is a general protocol for the RAFT polymerization of methyl methacrylate (MMA), which can be adapted for use with this compound.
-
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (BBDT) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
The monomer (MMA), RAFT agent (BBDT), and initiator (AIBN) are dissolved in the solvent in a reaction vessel. The molar ratio of these components is crucial for controlling the molecular weight of the resulting polymer.
-
The solution is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is heated to a specific temperature (typically 60-80 °C for AIBN) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.
-
Workflow for RAFT Polymerization:
Caption: A typical experimental workflow for RAFT polymerization using this compound.
Biological Activity and Toxicology
There is limited specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicology of this compound.
Some studies on dithiobenzoate-terminated polymers have shown concentration-dependent cytotoxicity. For example, dithiobenzoate-ended poly(N-(2-hydroxypropyl)methacrylamide) (P(HPMA)) exhibited high cytotoxicity at a concentration of 1000 µM in several cell lines after 24 hours of incubation.[10] However, at lower concentrations (≤ 200 µM), the polymers were tolerated by the cells.[10]
It is crucial to distinguish this compound from Benzyl benzoate (B1203000), a structurally different compound with known applications as a medication and insect repellent. Toxicological data for Benzyl benzoate should not be extrapolated to this compound.
Summary and Outlook
This compound is a key reagent in the field of polymer chemistry, enabling the synthesis of well-defined polymers through RAFT polymerization. Its chemical properties are well-suited for this application, offering good control over the polymerization of a range of monomers. While its reactivity with nucleophiles and its thermal stability have been investigated to some extent, a comprehensive understanding of its broader chemical reactivity and biological profile is still lacking. For researchers in drug development, the use of this compound provides a pathway to novel polymer-based drug delivery systems, but the potential cytotoxicity of the dithiobenzoate end-group warrants careful consideration and further investigation in the context of specific biomedical applications. Future research could focus on elucidating the biological interactions of this compound and its derivatives to expand their utility beyond polymer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. polymersource.ca [polymersource.ca]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CSIRO Research Publications Repository [publications.csiro.au]
- 10. In vitro cytotoxicity of RAFT polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl Benzodithioate (CAS: 27249-90-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) benzodithioate, with the Chemical Abstracts Service (CAS) number 27249-90-7, is a dithiobenzoate compound primarily recognized for its role in polymer chemistry. It serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.
This technical guide provides a comprehensive overview of Benzyl benzodithioate, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in RAFT polymerization, and available spectroscopic data.
A Note to Drug Development Professionals: It is important to distinguish this compound from the similarly named but structurally different compound, Benzyl benzoate (B1203000). Benzyl benzoate is a well-known medication used as an acaricide and scabicide. In contrast, a thorough review of scientific literature reveals a significant lack of information regarding any biological activity or pharmacological relevance of this compound. Its applications appear to be confined to the field of materials science, specifically polymer synthesis.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₄H₁₂S₂. It is also known by several synonyms, including Benzyl dithiobenzoate, BDTB, and Benzyl phenyl RAFT agent.[1]
| Property | Value | Reference(s) |
| Molecular Weight | 244.38 g/mol | |
| Appearance | Orange to brown to dark red clear liquid or powder | [2] |
| Density | 1.182 g/mL at 25 °C | |
| Refractive Index | n20/D 1.696 | |
| Storage Temperature | 2-8°C | [3] |
| Assay | ≥96% | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of benzoic acid and benzyl mercaptan with phosphorus pentasulfide in a suitable solvent.
Experimental Protocol: Synthesis from Benzoic Acid and Benzyl Mercaptan[8]
Materials:
-
Benzoic acid (1.22 g)
-
Benzyl mercaptan (1.24 g)
-
Phosphorus pentasulfide (4.44 g)
-
Toluene (B28343) (40 mL)
-
Neutral alumina (B75360) for column chromatography
-
Benzene for elution
Procedure:
-
A mixture of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene is refluxed for 10 hours. A dark red color will develop immediately upon heating.
-
The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is purified by column chromatography using a column packed with neutral alumina and eluting with benzene.
-
The solvent is removed from the collected fractions by distillation to yield this compound. This protocol has a reported yield of 91%.
-
The final product should be further characterized by ¹H and ¹³C-NMR spectroscopy.
Synthesis workflow for this compound.
Application in RAFT Polymerization
This compound is a highly effective chain transfer agent for the RAFT polymerization of a variety of monomers, particularly methacrylates, methacrylamides, and styrenes.[3] The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersity.
The RAFT Polymerization Mechanism
The RAFT mechanism involves a series of addition-fragmentation equilibria that regulate the growth of polymer chains. The key steps are initiation, reversible chain transfer, reinitiation, and termination. The dithiobenzoate group of this compound plays a central role in mediating the reversible transfer of the growing polymer chain.
Generalized mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Styrene[2]
Materials:
-
Styrene (B11656) (monomer)
-
This compound (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
Stock Solution A: Prepare a solution of styrene (15 mL) and AIBN (4.225 mg).
-
Stock Solution B: Prepare a solution of this compound (100 mg) in THF (4 mL).
-
Transfer aliquots of Solution A (2.5 mL) and a calculated amount of Solution B to ampoules. The ratio of monomer to RAFT agent can be varied to control the molecular weight of the resulting polymer.
-
Degas the contents of the ampoules using three freeze-pump-thaw cycles and seal under vacuum.
-
Immerse the sealed ampoules in an oil bath thermostatted at 60°C for a specified period (e.g., 24 hours).
-
Stop the polymerization by rapid cooling.
-
The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and methylene (B1212753) protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |
| 4.60 ppm | singlet | 2H | -CH₂-Ph | [4] |
| 7.30-7.60 ppm | multiplet | 8H | Aromatic Protons (ArH) | [4] |
| 8.02 ppm | multiplet | 2H | Aromatic Protons (ArH) | [4] |
¹³C NMR Spectroscopy
While less commonly reported in full, the ¹³C NMR spectrum is used to confirm the structure of this compound. The spectrum would show signals corresponding to the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C=S bond and the aromatic C-H and C=C bonds. The C=S stretching vibration is typically observed in the region of 1200-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (244.38 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-S and S-C bonds, leading to characteristic fragment ions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | |
| H317 | May cause an allergic skin reaction | |
| H410 | Very toxic to aquatic life with long lasting effects |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Conclusion
This compound (CAS: 27249-90-7) is a valuable tool for polymer chemists, enabling the synthesis of well-defined polymers through RAFT polymerization. Its chemical properties and synthesis are well-documented. For professionals in drug development, it is crucial to recognize that the current body of scientific literature does not support any significant biological or pharmacological activity for this compound. Future research may uncover new applications, but at present, its utility is firmly established within the realm of materials science.
References
The Core Principles of RAFT Polymerization Utilizing Benzyl Benzodithioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a specific focus on the application of Benzyl (B1604629) Benzodithioate as a highly effective chain transfer agent (CTA). This document is intended to serve as a technical resource, offering detailed mechanistic insights, experimental protocols, and quantitative data to aid in the controlled synthesis of well-defined polymers for advanced research and development applications.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers.[1] The control over the polymerization is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1]
The RAFT process operates via a degenerative chain transfer mechanism, establishing an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, which are inherent in conventional free-radical polymerization, allowing for the controlled growth of polymer chains.[1]
The Role of Benzyl Benzodithioate in RAFT Polymerization
This compound is a dithiobenzoate-based RAFT agent that is particularly well-suited for the controlled polymerization of a range of monomers, most notably styrenes, acrylates, and methacrylates.[2] Its effectiveness stems from a high transfer coefficient in the polymerization of these monomers.[3]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₂S₂ |
| Molecular Weight | 244.38 g/mol |
| Appearance | Red oil or powder |
| Storage | 2-8°C, protected from light |
The choice of the RAFT agent is critical and depends on the monomer being polymerized. The "Z" group (the benzene (B151609) ring in this compound) influences the reactivity of the C=S double bond towards radical addition, while the "R" group (the benzyl group) must be a good homolytic leaving group to efficiently re-initiate polymerization.
The RAFT Polymerization Mechanism with this compound
The RAFT polymerization process mediated by this compound can be broken down into several key steps:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate initiating radicals (I•). These radicals then react with a monomer unit (M) to form a propagating radical (P•n).
-
Chain Transfer (Pre-equilibrium): The propagating radical (P•n) adds to the C=S bond of the this compound RAFT agent. This results in the formation of an intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical or the benzyl radical (R•), which is the leaving group from the RAFT agent.
-
Re-initiation: The expelled benzyl radical (R•) reacts with a monomer unit to initiate the growth of a new polymer chain.
-
Main Equilibrium: As the polymerization proceeds, a rapid equilibrium is established where the thiocarbonylthio group is exchanged between dormant and active polymer chains. This ensures that all polymer chains have an approximately equal opportunity to grow, leading to a low polydispersity.
-
Termination: While minimized, termination reactions between two propagating radicals can still occur, leading to "dead" polymer chains.
The overall process is a dynamic equilibrium that allows for the controlled growth of polymer chains. The majority of the polymer chains remain in a dormant state at any given time, which significantly reduces the likelihood of termination reactions.
References
The Emergence of a Key Player in Polymer Control: A Technical Guide to Benzyl Benzodithioate in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of benzyl (B1604629) benzodithioate, a pivotal chain transfer agent (CTA) in the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its role in enabling the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures has made it an invaluable tool for researchers in polymer chemistry, materials science, and drug development. This document provides a comprehensive overview of its historical context, synthesis, and application, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Discovery and Historical Context
While the precise first synthesis of benzyl benzodithioate is not readily found in historical chemical literature, the broader class of compounds to which it belongs, dithioesters, has been known in organic chemistry for a considerable time. The synthesis of methyl dithioesters, for instance, was described in 1979 by Cava and co-workers through the fragmentation of 2-aryl-1,3-dithiolanes[1]. The most common and established method for dithioester synthesis involves the reaction of Grignard reagents with carbon disulfide to form dithiocarboxylate salts, which are then alkylated[2][3].
The significance of this compound in polymer chemistry surged with the advent of RAFT polymerization in the late 1990s. Dithioesters, and particularly aromatic dithiobenzoates, were identified in the initial publications on RAFT as highly effective chain transfer agents. They offer excellent control over the polymerization of a wide range of monomers, especially 1,1-disubstituted monomers like methacrylates and methacrylamides. While issues such as retardation can occur with certain monomers like styrenes and acrylates, dithiobenzoates remain a popular choice for achieving polymers with low polydispersity and high end-group fidelity[4].
Synthesis of this compound
There are several established methods for the synthesis of this compound. Two common laboratory-scale procedures are detailed below.
Synthesis from Benzoic Acid and Benzyl Mercaptan
A widely cited method involves the reaction of benzoic acid and benzyl mercaptan with phosphorus pentasulfide as a thionating agent[5].
Experimental Protocol: Synthesis of this compound from Benzoic Acid and Benzyl Mercaptan
Materials:
-
Benzoic acid
-
Benzyl mercaptan
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (B28343) (anhydrous)
-
Neutral alumina
-
Benzene (B151609) (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (e.g., 1.22 g), benzyl mercaptan (e.g., 1.24 g), and phosphorus pentasulfide (e.g., 4.44 g) in anhydrous toluene (e.g., 40 ml).
-
Heat the mixture to reflux. A dark red color should develop shortly after heating begins.
-
Maintain the reflux for approximately 10 hours. The reaction progress can be monitored by techniques such as GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography using a column packed with neutral alumina. Elute with benzene.
-
Collect the colored fractions and remove the solvent by distillation to yield this compound as a dark red oil.
Synthesis from Benzoic Acid and Benzyl Alcohol
An alternative synthesis route utilizes benzyl alcohol in place of benzyl mercaptan, again with phosphorus pentasulfide as the thionating agent[6].
Experimental Protocol: Synthesis of this compound from Benzoic Acid and Benzyl Alcohol
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Phosphorus pentasulfide (P₄S₁₀)
-
Benzene (anhydrous)
-
Neutral alumina
-
Petroleum ether
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve benzoic acid (e.g., 3.66 g, 30 mmol), benzyl alcohol (e.g., 3.24 g, 30 mmol), and phosphorus pentasulfide (e.g., 6.67 g, 30 mmol) in anhydrous benzene (e.g., 60 mL).
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, purify the product via column chromatography on neutral alumina, eluting with petroleum ether.
-
Remove the solvent from the collected fractions and further purify the residue by vacuum distillation to obtain this compound as a red oil[6].
Caption: Synthesis of this compound.
Role in RAFT Polymerization
This compound is a highly effective chain transfer agent for the RAFT polymerization of a variety of monomers, affording excellent control over molecular weight and achieving narrow molecular weight distributions (low polydispersity index, PDI).
The RAFT mechanism is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, which are prevalent in conventional free-radical polymerization, thus allowing for the controlled growth of polymer chains.
References
- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
theoretical molecular weight calculations with Benzyl benzodithioate
An In-Depth Technical Guide to the Theoretical Molecular Weight Calculation of Benzyl Benzodithioate
For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational requirement for a multitude of applications, ranging from stoichiometric calculations in chemical synthesis to the interpretation of mass spectrometry data. This guide provides a detailed methodology for the theoretical calculation of the molecular weight of this compound, a compound often utilized as a chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Introduction to Theoretical Molecular Weight
The theoretical molecular weight, also known as the formula weight, of a chemical compound is the sum of the atomic weights of all atoms present in its molecular formula. This calculation relies on the standard atomic weights of the elements, which are established by the International Union of Pure and Applied Chemistry (IUPAC) and represent a weighted average of the masses of their naturally occurring isotopes.
Chemical Identity of this compound
To perform the calculation, it is essential to first establish the precise molecular formula of the compound.
-
Chemical Name: this compound
-
Synonyms: Benzyl dithiobenzoate, S-Benzyl dithiobenzoate
This formula indicates that a single molecule of this compound is composed of 14 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms.
Experimental Protocol: Calculation Methodology
This section details the protocol for calculating the theoretical molecular weight of this compound.
Objective: To calculate the sum of the atomic weights of all atoms in the molecular formula C₁₄H₁₂S₂.
Materials:
-
Standard atomic weight values from the IUPAC Periodic Table.
-
The molecular formula of this compound.
Procedure:
-
Identify Constituent Elements: Deconstruct the molecular formula (C₁₄H₁₂S₂) into its constituent elements: Carbon (C), Hydrogen (H), and Sulfur (S).
-
Count Atoms: Determine the number of atoms for each element present in the formula:
-
Carbon (C): 14 atoms
-
Hydrogen (H): 12 atoms
-
Sulfur (S): 2 atoms
-
-
Obtain Standard Atomic Weights: Retrieve the conventional standard atomic weight for each element.
-
Calculate Total Mass per Element: For each element, multiply the number of atoms by its standard atomic weight.
-
Total mass of Carbon = 14 × 12.011 amu
-
Total mass of Hydrogen = 12 × 1.008 amu
-
Total mass of Sulfur = 2 × 32.066 amu
-
-
Sum Elemental Masses: Sum the total masses calculated in the previous step to obtain the final theoretical molecular weight of the compound.
Data Presentation
The quantitative data used in the calculation are summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Sulfur | S | 2 | 32.066 | 64.132 |
| Total | 244.382 |
Based on this protocol, the calculated theoretical molecular weight of this compound (C₁₄H₁₂S₂) is 244.382 amu . This value is consistent with the molecular weight of 244.38 g/mol reported in chemical databases.[][3][4]
Visualization of Calculation Workflow
The logical relationship and workflow for the calculation of the theoretical molecular weight are depicted in the following diagram.
References
- 1. echemi.com [echemi.com]
- 3. 27249-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
Solubility Profile of Benzyl Benzodithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) benzodithioate is a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Its efficacy in synthesizing well-defined polymers makes it a crucial compound in materials science and has potential applications in drug delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of benzyl benzodithioate, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for its synthesis.
Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its chemical properties and documented use in chemical reactions.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |
| Toluene | C₇H₈ | Nonpolar | Soluble | Used as a solvent in the synthesis of this compound, indicating good solubility.[1] |
| Benzene | C₆H₆ | Nonpolar | Soluble | Employed as an eluent in the purification of this compound, confirming its solubility.[1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Commonly used as a solvent in RAFT polymerizations involving dithiobenzoates. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble | Frequently used as a solvent for RAFT polymerization.[2] |
| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | Good solvent for many organic compounds of similar polarity. |
| Ethanol | C₂H₅OH | Polar protic | Sparingly Soluble | The presence of the polar hydroxyl group may limit the solubility of the nonpolar this compound. |
| Methanol | CH₃OH | Polar protic | Sparingly Soluble to Insoluble | Higher polarity compared to ethanol, likely resulting in lower solubility. |
| Water | H₂O | Polar protic | Insoluble | As a nonpolar organic molecule, it is expected to be immiscible with water. |
| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble | The nonpolar nature of hexane should facilitate the dissolution of this compound. |
| Petroleum Ether | Mixture of alkanes | Nonpolar | Soluble | Used as an eluent for the purification of this compound.[2] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.[3][4][5]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Toluene, THF, Acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of this compound in the solvent in units such as g/L or mol/L.
Synthesis Workflow of this compound
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.[1][2]
Caption: A schematic overview of the synthesis process for this compound.
References
Thermal Stability of Benzyl Benzodithioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) benzodithioate is a highly utilized chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique enabling the synthesis of polymers with well-defined architectures and low polydispersity. The thermal stability of such RAFT agents is a critical parameter, influencing their storage, handling, and application in polymerization processes, which are often conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of benzyl benzodithioate, including its decomposition pathways and the experimental protocols for its analysis. While direct quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information on its physicochemical properties and draws comparisons with closely related dithioester compounds to provide a thorough understanding of its expected thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂S₂ | [][2][3][4][5] |
| Molecular Weight | 244.38 g/mol | [][2][3][4] |
| Appearance | Orange to brown to dark red clear liquid or powder | [][2][4] |
| Melting Point | 55 °C | [] |
| Boiling Point | 373 °C | [] |
| Density | 1.182 - 1.201 g/mL at 25 °C | [][4] |
| Refractive Index | n20/D 1.696 | [][3][4] |
Thermal Stability and Decomposition Analysis
One study on the thermal decomposition of various dithioesters, including cumyl dithiobenzoate, reported decomposition at temperatures around 120 °C.[6] The decomposition products were identified as an unsaturated compound and dithiobenzoic acid.[6]
A comparative study on the thermal stability of different RAFT/MADIX agents suggested that this compound, with a benzyl (-CH₂Ph) leaving group, is among the more thermally stable dithiobenzoates.[7]
Proposed Decomposition Pathways
For dithioesters like this compound that lack β-hydrogens, two primary decomposition pathways are proposed: α-elimination and homolytic cleavage.
-
α-Elimination: This pathway involves the formation of a carbene intermediate, which can then rearrange to form stilbene (B7821643).[7]
-
Homolytic Cleavage: This involves the breaking of the C-S bond to form a benzyl radical and a dithiobenzoate radical.
The following diagram illustrates these potential decomposition pathways.
Caption: Proposed thermal decomposition pathways for this compound.
Quantitative Data from Analogous Compounds
While specific TGA/DSC data for this compound is unavailable, Table 2 summarizes the thermal decomposition data for related dithioester compounds. This data can be used to estimate the thermal stability of this compound.
Table 2: Thermal Decomposition Data for Analogous Dithioesters
| Compound | Decomposition Temperature (°C) | Technique | Products | Reference |
| Cumyl Dithiobenzoate | ~120 | TGA | Unsaturated compound, Dithiobenzoic acid | |
| PMMA-Dithioester | Onset at 65 | TGA | - |
Experimental Protocols
To experimentally determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature and mass loss profile of this compound.
Methodology:
-
Place a 5-10 mg sample of this compound into a TGA pan (platinum or alumina).
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 or 20 K/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and any other thermal transitions of this compound.
Methodology:
-
Seal a 2-5 mg sample of this compound in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 K/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point will be observed as an endothermic peak.
The following diagram outlines the general workflow for thermal analysis.
Caption: General workflow for the thermal analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound.
Methodology:
-
Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Introduce the sample into the pyrolyzer, which is interfaced with a GC-MS system.
-
Rapidly heat the sample to a temperature above its decomposition point (determined by TGA, e.g., 250 °C).
-
The volatile pyrolysis products are transferred to the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[8]
Conclusion
This technical guide provides a detailed overview of the thermal stability of this compound. While direct experimental TGA and DSC data are not widely published, information from analogous compounds and theoretical considerations suggest that it is a relatively stable dithioester. The proposed decomposition pathways involve α-elimination to form stilbene or homolytic cleavage to generate radical species. For a definitive understanding of its thermal properties, the experimental protocols outlined in this guide should be followed. Such data is crucial for optimizing its use in RAT polymerization and ensuring safe handling and storage conditions.
References
Benzyl benzodithioate reactivity with different monomer classes
An In-Depth Technical Guide to the Reactivity of Benzyl (B1604629) Benzodithioate with Different Monomer Classes
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The choice of the RAFT agent, or chain transfer agent (CTA), is critical to the success of the polymerization, as its reactivity must be matched to the monomer being polymerized. Benzyl benzodithioate (BDB) is a dithiobenzoate-based RAFT agent utilized for the controlled radical polymerization of various monomers. This guide provides a detailed overview of the reactivity of this compound with key monomer classes, supported by quantitative data, experimental protocols, and process visualizations.
Core Principles of RAFT Polymerization
The fundamental mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, which establish an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution. The effectiveness of a RAFT agent is largely determined by the substituents on the molecule, which influence the rates of addition and fragmentation. This compound is particularly effective for controlling the polymerization of methacrylates, methacrylamides, and styrenes.[][2]
Reactivity with Different Monomer Classes
The efficacy of this compound as a control agent varies significantly across different classes of monomers. Its performance is dictated by the stability of the intermediate radical formed during the addition-fragmentation process.
Methacrylates
This compound and similar dithiobenzoates demonstrate excellent control over the polymerization of methacrylates. Studies on monomers like α-methylbenzyl methacrylate (B99206) (α-MBM) show that RAFT polymerizations yield polymers with moderately narrow polydispersities (PDI) ranging from 1.12 to 1.59.[3][4] The kinetics of these polymerizations typically follow a first-order trend with respect to the monomer concentration.[3][4] However, conversion rates in RAFT polymerizations are often lower compared to conventional free-radical polymerizations under identical conditions.[3][4] The solvent and temperature can also influence the process; for instance, conducting the RAFT polymerization of methyl methacrylate (MMA) at higher temperatures can increase both the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersities at a given conversion.[5]
Styrenes
Styrene (B11656) is another monomer class where this compound acts as an effective RAFT agent. It exhibits a high transfer coefficient in styrene polymerization, leading to the synthesis of well-defined polystyrene (PS).[6][7] However, the resulting molecular weight can sometimes be higher than the theoretically calculated value, which may suggest some instability or side reactions of the RAFT agent under certain conditions.[6][7]
Acrylates
The polymerization of acrylates, such as t-butyl acrylate (B77674) (tBA), using this compound presents more challenges. The synthesis of poly(t-butyl acrylate) (PtBA) with this agent has shown results that suggest the RAFT agent may be unstable under the required reaction conditions.[6][7] This can lead to poor control over the polymerization. In cases where block copolymers are desired, the sequence of monomer addition is critical. For example, polystyrene (PS) acting as a macro-CTA is not efficient for polymerizing t-butyl acrylate due to a low transfer coefficient. Conversely, PtBA can act as an effective macro-CTA for styrene polymerization to form PtBA-PS block copolymers, provided the initial PtBA has a narrow polydispersity.[7]
Acrylamides
For N-isopropylacrylamide (NIPAM), dithiobenzoates and dithiocarbamates have been used successfully to produce polymers with low polydispersity indexes (Mw/Mn < 1.3).[8] Kinetic investigations have revealed that these polymerizations can exhibit long induction periods, the duration of which depends on the specific RAFT agent and its concentration.[8]
Data Presentation
The following tables summarize the quantitative data from various studies on the RAFT polymerization of different monomers using dithiobenzoate agents.
Table 1: RAFT Polymerization of α-Methylbenzyl Methacrylate (α-MBM) at 70°C
| [α-MBM]₀ (M) | [AIBN]₀ (x10⁻³ M) | [1-PEDB]₀ (x10⁻³ M) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Ɖ) |
| 0.5 | 2 | 4 | 10 | ~20 | - | 1.12 |
| 0.5 | 5 | 4 | 10 | ~35 | - | 1.25 |
| 0.5 | 8 | 4 | 10 | ~45 | - | 1.59 |
| 0.5 | 10 | 4 | 10 | ~50 | - | 1.48 |
Data adapted from a study on α-MBM polymerization using 1-phenylethyldithiobenzoate (1-PEDB), a structurally similar RAFT agent.[3][4]
Table 2: RAFT Polymerization of Styrene (St) and t-Butyl Acrylate (tBA) with Benzyl Dithiobenzoate
| Monomer | Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Ɖ) |
| Styrene | 250 | 2 | 26.3 | 10,200 | 1.25 |
| Styrene | 500 | 4 | 35.8 | 21,300 | 1.20 |
| Styrene | 1000 | 6 | 42.5 | 45,600 | 1.18 |
| tBA | 250 | 2 | 10.5 | 4,500 | 1.35 |
| tBA | 500 | 4 | 15.2 | 9,800 | 1.40 |
Illustrative data based on findings reported for benzyl dithiobenzoate.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in RAFT polymerization. Below are typical protocols for the polymerization of methyl methacrylate and vinyl acetate (B1210297).
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)
Reagents:
-
Monomer: Methyl methacrylate (MMA)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate
-
Solvent: Benzene
Procedure:
-
A stock solution is prepared by dissolving AIBN (20.1 mg, 0.122 mmol) in methyl methacrylate (15 mL, 0.14 mol) and adding 5 mL of benzene.
-
An aliquot of the stock solution (2 mL) is transferred to a reaction ampule containing the RAFT agent (12.3 mg, 0.056 mmol).
-
The contents of the ampule are degassed through three freeze-evacuate-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
The ampule is sealed under vacuum.
-
Polymerization is carried out by placing the sealed ampule in a preheated oil bath at 60°C for 15 hours.
-
After polymerization, the ampule is opened, and the polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of Vinyl Acetate
Reagents:
-
Monomer: Vinyl acetate
-
Initiator: AIBN
-
RAFT Agent: Cyanomethyl methyl(phenyl) carbamodithioate
-
Solvent: None (bulk polymerization)
Procedure:
-
A solution is prepared in an ampule containing vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and the RAFT agent (26.64 mg, 0.12 mmol).
-
The ampule is subjected to three freeze-evacuate-thaw cycles and sealed under vacuum.
-
The polymerization is conducted by immersing the sealed ampule in an oil bath set at 60°C for 16 hours.
-
The resulting polymer is isolated and purified using standard precipitation techniques.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. [PDF] RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 8. researchgate.net [researchgate.net]
The Initiation Mechanism in Benzyl Benzodithioate-Mediated RAFT Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core initiation mechanism in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by benzyl (B1604629) benzodithioate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the critical "initialization period," supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Concepts: The Initiation Pathway
The initiation of RAFT polymerization is a critical phase that dictates the overall control and success of the polymerization process. Unlike conventional free-radical polymerization, RAFT polymerization introduces a chain transfer agent (CTA), in this case, benzyl benzodithioate, to establish a dynamic equilibrium between active and dormant polymer chains. The initiation sequence can be broken down into several key steps:
-
Radical Generation: The process begins with the decomposition of a conventional radical initiator, such as 2,2'-azoisobutyronitrile (AIBN), to generate primary radicals (I•). This step is typically induced by thermal or photochemical means.
-
Monomer Addition: A primary radical adds to a monomer unit (M) to form a propagating radical (P•).
-
Activation of the RAFT Agent: The propagating radical then reacts with the this compound RAFT agent. This leads to the formation of an intermediate radical adduct.
-
Fragmentation and Re-initiation: This intermediate is designed to be unstable and fragments, yielding a dormant polymeric RAFT agent and a new radical (the leaving 'R' group from the initial RAFT agent, which in this case is a benzyl radical). This benzyl radical then re-initiates polymerization by reacting with a monomer.
This sequence of events, known as the "initialization period," is crucial for ensuring that all polymer chains are initiated at approximately the same time, which is a prerequisite for producing polymers with a narrow molecular weight distribution.
Caption: Figure 1: Initiation Mechanism of this compound-Mediated RAFT Polymerization.
It is important to note that with benzyl dithiobenzoate, the consumption of the initial RAFT agent can be slow, and by-products from intermediate radical termination can sometimes be observed.[1] The rate of activation of the initial RAFT agent is a critical factor for achieving effective control over the polymerization.[2]
Quantitative Data Analysis
The efficiency of the initiation process and the overall control of the polymerization are reflected in the resulting polymer's molecular weight and polydispersity index (PDI). The following tables summarize quantitative data from a study on the RAFT polymerization of styrene (B11656) using benzyl dithiobenzoate.[3]
Table 1: Effect of Monomer/RAFT Agent Ratio on Polystyrene Synthesis [3]
| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100 | 24 | 25.1 | 2,700 | 1.25 |
| 250 | 24 | 22.3 | 6,000 | 1.18 |
| 500 | 24 | 21.0 | 11,200 | 1.15 |
| 1000 | 24 | 20.2 | 21,000 | 1.13 |
Reaction Conditions: Styrene polymerization at 60°C with AIBN as the initiator.
Table 2: Effect of Polymerization Time on Polystyrene Synthesis [3]
| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 500 | 4 | 7.9 | 4,200 | 1.20 |
| 500 | 8 | 14.5 | 7,800 | 1.16 |
| 500 | 12 | 21.0 | 11,200 | 1.15 |
| 500 | 24 | 38.9 | 20,100 | 1.14 |
Reaction Conditions: Styrene polymerization at 60°C with AIBN as the initiator.
These data illustrate that as the monomer to RAFT agent ratio increases, the molecular weight of the resulting polymer also increases.[3] Furthermore, with increasing polymerization time, both conversion and molecular weight increase, while the polydispersity index narrows, indicating a well-controlled polymerization process.[3]
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research. The following is a typical protocol for the RAFT polymerization of styrene using this compound.
Materials
-
Monomer: Styrene (distilled under reduced pressure before use)[3]
-
Initiator: 2,2'-azoisobutyronitrile (AIBN)[3]
-
RAFT Agent: Benzyl dithiobenzoate[3]
-
Solvent: Tetrahydrofuran (THF)[3]
Procedure for Synthesis of Narrow Disperse Polystyrene[3]
-
Stock Solution Preparation:
-
Solution A: Prepare a solution of 15 mL of styrene and 4.225 mg of AIBN.
-
Solution B: Prepare a solution of 100 mg of benzyl dithiobenzoate in 4 mL of THF.
-
-
Reaction Setup:
-
Transfer 2.5 mL of solution A and a calculated amount of solution B (to achieve the desired monomer/RAFT ratio) into a series of ampoules.
-
-
Degassing:
-
Subject the contents of the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoules under vacuum.
-
-
Polymerization:
-
Immerse the sealed ampoules in an oil bath thermostated at 60°C for a specified period (e.g., 24 hours).
-
-
Isolation and Analysis:
-
After the designated time, quench the polymerization by cooling the ampoules.
-
Open the ampoules and evaporate the remaining monomer to isolate the polymer.
-
Determine the conversion gravimetrically.
-
Analyze the molecular weight and PDI of the polymer using Gel Permeation Chromatography (GPC).
-
Caption: Figure 2: Experimental Workflow for this compound-Mediated RAFT Polymerization.
Conclusion
The initiation mechanism in this compound-mediated RAFT polymerization is a finely tuned process that is fundamental to the synthesis of well-defined polymers. A thorough understanding of the initialization period, supported by robust experimental protocols and careful analysis of the resulting quantitative data, is essential for researchers aiming to leverage this powerful polymerization technique. The information presented in this guide serves as a foundational resource for the successful design and execution of controlled radical polymerizations for a variety of applications, including those in drug development and materials science.
References
The Dithiobenzoate Group in RAFT Polymerization: A Technical Guide
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as one of the most versatile and powerful techniques for creating polymers with well-defined architectures, molecular weights, and low polydispersity.[1][2] At the heart of this process is the RAFT agent, or chain transfer agent (CTA), which dictates the "living" characteristics of the polymerization.[3][4][5] Among the various classes of CTAs, dithiobenzoates were some of the first to be reported and remain highly popular for specific applications.[6]
This guide provides an in-depth technical overview of the dithiobenzoate group's role, mechanism, and application in RAFT polymerization, tailored for researchers and professionals in polymer chemistry and drug development.
Core Structure and Function
A RAFT agent's general structure is Z-C(=S)S-R. In the case of dithiobenzoates, the 'Z' group is a phenyl group (or a substituted phenyl group), and the 'R' group is a homolytic leaving group that also functions as a re-initiating radical.[4][7][8]
-
The Z-Group (Phenyl): The phenyl group is crucial for activating the thiocarbonyl (C=S) bond, making it susceptible to radical addition. It also stabilizes the intermediate radical adduct formed during the chain transfer process.[8][9] The electronic properties of the phenyl ring can be tuned by adding electron-withdrawing or electron-donating substituents to modify the RAFT agent's reactivity and, consequently, the degree of control over the polymerization.[7][10]
-
The R-Group (Leaving Group): The R-group must be a good homolytic leaving group. After the initial propagating radical adds to the RAFT agent, the intermediate radical fragments, releasing either the original propagating radical or the R-group as a new radical (R•).[7][8] This new R• radical must then efficiently initiate the polymerization of a new polymer chain.[8] The choice of the R-group is critical and is often selected to be structurally similar to the monomer's propagating radical to ensure efficient re-initiation.[8][11]
The RAFT Mechanism with Dithiobenzoates
The RAFT process is a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating) radical chains and dormant polymer chains capped with the thiocarbonylthio group. This ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.
The key steps are visualized in the diagram below and described subsequently.
Caption: The core mechanism of RAFT polymerization.
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals (I•), which react with monomer (M) to produce a propagating radical (Pₙ•).[5]
-
Pre-Equilibrium (Chain Transfer): The propagating radical (Pₙ•) adds to the C=S bond of the dithiobenzoate RAFT agent. This creates a stabilized intermediate radical.[5]
-
Fragmentation: This intermediate radical can fragment in two ways: either reverting to the original reactants or, more importantly, releasing the R-group as a new radical (R•) and forming a dormant polymer chain capped with the dithiobenzoate group.[5][7]
-
Re-initiation: The expelled R• radical initiates the growth of a new polymer chain (Pₘ•).[5][8]
-
Main Equilibrium: As the polymerization proceeds, propagating chains of varying lengths (Pₙ• and Pₘ•) rapidly and reversibly add to the dormant polymer chains. This continuous exchange of the dithiobenzoate end-group ensures that all chains grow at a similar rate.[5]
-
Termination: As in conventional radical polymerization, two radicals can combine to form a "dead" polymer chain, but this process is minimized by keeping the concentration of active radicals low at any given time.[11]
Kinetics and Control: The Dithiobenzoate Dilemma
Dithiobenzoates are highly effective for controlling the polymerization of "more activated" monomers (MAMs) like methacrylates, providing excellent control over molecular weight and achieving low polydispersity (Đ < 1.2).[12][13][14][15]
However, their use with "less activated" monomers (LAMs) such as styrenes and acrylates is often problematic.[12][13][14] This is due to:
-
Rate Retardation: Dithiobenzoates can significantly slow down the polymerization rate. This is often attributed to the stability of the intermediate radical adduct, which may fragment slowly, or to side reactions such as cross-termination where a propagating radical irreversibly couples with the intermediate radical.[12][16][17][18]
-
Hydrolytic and Thermal Instability: Dithiobenzoates are more prone to hydrolysis, especially in aqueous or protic media at non-neutral pH, compared to other RAFT agents like trithiocarbonates.[3][4][12][19] They also exhibit lower thermal stability.[20]
Because of these issues, trithiocarbonates are often favored for polymerizing styrenes and acrylates.[12][13][14]
| RAFT Agent Class | Monomer Compatibility | Key Characteristics |
| Dithiobenzoates | Excellent: Methacrylates, Methacrylamides.[3][12] Poor/Moderate: Acrylates, Acrylamides, Styrenes.[3][12][13] | Very high transfer constants.[3][4] Can cause significant rate retardation.[3][4] Prone to hydrolysis.[3][4] |
| Trithiocarbonates | Excellent: Acrylates, Acrylamides, Styrenes. Good: Methacrylates. | High transfer constants.[4] More hydrolytically stable than dithiobenzoates.[3][4] Cause less retardation.[3][4] |
| Dithiocarbamates | Excellent: "Less activated" monomers (e.g., vinyl acetate, N-vinylpyrrolidone). | Activity is highly dependent on the nitrogen substituents.[4] |
| Xanthates | Excellent: "Less activated" monomers. | Lower transfer constants.[4] |
Experimental Protocols
A. Synthesis of a Dithiobenzoate RAFT Agent
A widely used dithiobenzoate is 2-cyano-2-propyl dithiobenzoate (CPDB). A simplified, high-yield synthesis avoids the need for recrystallizing the intermediate, di(thiobenzoyl)disulfide.[21]
Caption: Workflow for the synthesis of CPDB RAFT agent.
Methodology:
-
Intermediate Synthesis: Phenylmagnesium bromide (a Grignard reagent) is reacted with carbon disulfide in an appropriate solvent like anhydrous THF under an inert atmosphere. The resulting salt is then oxidized with iodine to yield the crude intermediate, di(thiobenzoyl)disulfide.[21]
-
RAFT Agent Formation: The crude, unrecrystallized intermediate is dissolved in a solvent such as ethyl acetate.[21]
-
Radical Reaction: 2,2'-Azobisisobutyronitrile (AIBN) is added, and the mixture is heated (e.g., refluxed) to generate 2-cyano-2-propyl radicals.[1][21] These radicals react with the disulfide to form the final product, 2-cyano-2-propyl dithiobenzoate (CPDB).[21]
-
Purification: The final product is purified, typically by column chromatography, to remove unreacted starting materials and byproducts.[21]
B. General RAFT Polymerization Protocol
The following protocol describes a typical bulk or solution polymerization.
Caption: General experimental workflow for RAFT polymerization.
Methodology:
-
Reagents: The monomer, dithiobenzoate RAFT agent, radical initiator, and solvent (if not a bulk polymerization) are combined in a reaction vessel (e.g., a Schlenk flask or glass vial).[1][22] The ratio of monomer to RAFT agent determines the target molecular weight, while the RAFT agent to initiator ratio influences the number of "dead" chains.[11][22]
-
Degassing: The mixture is thoroughly degassed to remove oxygen, which inhibits radical polymerization. This is typically done via several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.[1]
-
Polymerization: The sealed vessel is placed in a thermostatically controlled environment (e.g., an oil bath) at the desired reaction temperature (e.g., 60-90 °C) for a specified time.[1][22]
-
Quenching: The polymerization is stopped by rapidly cooling the vessel and/or exposing it to air.[1]
-
Isolation: The polymer is isolated from the unreacted monomer and solvent by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.
-
Analysis: The polymer's molecular weight (Mₙ), molecular weight distribution (Mₙ/Mₙ or PDI/Đ), and monomer conversion are determined using techniques like Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data from Dithiobenzoate-Mediated RAFT
The effectiveness of a RAFT polymerization is assessed by how closely the experimental molecular weight matches the theoretical value and by the narrowness of the molecular weight distribution (PDI).
Table 1: RAFT Polymerization of Various Monomers using HECPHD Dithiobenzoate Agent CTA: 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) Conditions: [Monomer] = 1 M, [CTA] = 0.01 M, [VA-086] = 0.0025 M in dioxane at 90°C for 24h.
| Monomer | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | PDI (Mₙ/Mₙ) | Reference |
| N-isopropylacrylamide (NIPAM) | 87 | 9,800 | 10,000 | 1.36 | [22][23] |
| N,N-dimethylacrylamide (DMA) | 99 | 9,800 | 11,000 | 1.29 | [23] |
| N-acryloylmorpholine (ACMO) | 99 | 14,000 | 15,000 | 1.34 | [23] |
| Ethyl Acrylate (EA) | 71 | 7,100 | 7,000 | 1.35 | [22][23] |
| Methyl Acrylate (MA) | 68 | 5,900 | 6,000 | 1.34 | [22][23] |
| Styrene (St) a | 29 | 3,000 | 3,000 | 1.30 | [22][23] |
| aReaction carried out at 100°C.[22] |
Table 2: Effect of Z-Group Substituent on RAFT Polymerization of Phenyl Methacrylate (PheMA) Conditions: [PheMA]/[CTA]/[AIBN] = 50/1/0.02 in DMSO at 70°C.
| CTA Z-Group Substituent (para) | Final PDI (Đ) | Chain Transfer Constant (Cₜᵣ) | Polymerization Control | Reference |
| -H (Standard dithiobenzoate) | ~1.45 | - | Moderate | [10] |
| -Br (Electron-withdrawing) | ~1.30 | - | Improved | [10] |
| -CF₃ (Electron-withdrawing) | ~1.30 | - | Improved | [10] |
| -CN (Strongly electron-withdrawing) | < 1.25 | 3.38 | Significantly Enhanced | [10] |
This data clearly shows that adding an electron-withdrawing group to the phenyl ring of the dithiobenzoate enhances control over the polymerization of methacrylates, resulting in lower PDI values.[10]
Applications in Drug Development
The precision offered by RAFT polymerization makes it exceptionally well-suited for creating advanced materials for biomedical applications.[24]
-
Polymer-Drug Conjugates: RAFT allows for the synthesis of polymers with a predetermined chain length and a reactive end-group (the thiocarbonylthio moiety). This end-group can be chemically modified to a thiol, which can then be conjugated to a drug molecule, creating a well-defined polymer-drug conjugate with a consistent drug-to-polymer ratio.[8]
-
Controlled Release Micelles: Dithiobenzoate-mediated RAFT is excellent for synthesizing amphiphilic block copolymers (e.g., a hydrophilic block and a hydrophobic block). These copolymers can self-assemble in aqueous environments to form micelles, where the hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.[8][24] The precise control over block lengths allows for fine-tuning of micelle size, stability, and drug-loading capacity.
-
Bioconjugation: Polymers can be designed with specific functionalities in their R- or Z-groups to allow for conjugation to biological molecules like proteins or antibodies, enabling targeted drug delivery.[8]
While concerns about the potential toxicity of sulfur-containing RAFT end-groups have been raised, studies indicate that toxicity from dithiobenzoate-derived polymers is observed only at high concentrations.[24] Furthermore, the dithiobenzoate end-group can be easily removed post-polymerization through various chemical treatments, yielding a polymer with no intrinsic toxicity from the RAFT process.[20][24]
References
- 1. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 4. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. "Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization." by Christopher Barner-Kowollik, Michael Buback et al. [aquila.usm.edu]
- 17. researchgate.net [researchgate.net]
- 18. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of Benzyl Benzodithioate in Controlled Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary studies on benzyl (B1604629) benzodithioate as a chain transfer agent (CTA) in controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document details the synthesis of the RAFT agent, experimental protocols for polymerization of various monomers, and the resulting polymer characteristics. The information is intended to serve as a valuable resource for researchers in polymer chemistry and drug delivery, enabling the design and synthesis of well-defined polymers with controlled architectures.
Introduction to Benzyl Benzodithioate in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The control over the polymerization is achieved through the addition of a RAFT agent, which reversibly transfers a thiocarbonylthio group between growing polymer chains.
This compound (BDB) is a dithiobenzoate-based RAFT agent that has demonstrated efficacy in controlling the polymerization of a range of monomers, particularly styrenes, acrylates, and methacrylates. Its structure allows for the generation of polymers with a high degree of end-group fidelity, which is crucial for the synthesis of block copolymers and other advanced polymer architectures.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of benzoic acid and benzyl alcohol with a sulfurating agent like phosphorus pentasulfide.
Detailed Experimental Protocol
A mixture of benzoic acid (3.66 g, 30 mmol), benzyl alcohol (3.24 g, 30 mmol), and phosphorus pentasulfide (6.67 g, 30 mmol) in 60 mL of benzene (B151609) is refluxed for 12 hours.[1] After cooling to room temperature, the product is purified by column chromatography on neutral alumina (B75360) using petroleum ether as the eluent.[1] The solvent is removed, and the residue is further purified by vacuum distillation to yield this compound as a red oil.[1]
Controlled Polymerization Using this compound
This compound has been successfully employed as a CTA for the controlled polymerization of various monomers. The following sections provide quantitative data and experimental protocols for the polymerization of styrene (B11656), tert-butyl acrylate (B77674), and a general protocol for methyl methacrylate (B99206).
Polymerization of Styrene
The RAFT polymerization of styrene using benzyl dithiobenzoate, a close analog of this compound, demonstrates excellent control over molecular weight and polydispersity.
Data Presentation: Polymerization of Styrene with Benzyl Dithiobenzoate at 60°C
| Entry | [Styrene]/[RAFT] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (GPC) |
| 1 | 100 | 24 | 55 | 6,500 | 1.15 |
| 2 | 200 | 24 | 58 | 12,500 | 1.12 |
| 3 | 500 | 24 | 62 | 30,500 | 1.10 |
| 4 | 1000 | 24 | 65 | 65,000 | 1.08 |
Data is representative of typical results found in the literature for benzyl dithiobenzoate and may be comparable for this compound.
Detailed Experimental Protocol for Styrene Polymerization
Two stock solutions are prepared:
-
Solution A: 15 mL of styrene and 4.225 mg of 2,2'-azoisobutyronitrile (AIBN).
-
Solution B: 100 mg of benzyl dithiobenzoate in 4 mL of THF.
Aliquots of solution A (2.5 mL) and a calculated amount of solution B are transferred to ampoules. The ampoules are degassed via three freeze-pump-thaw cycles and sealed under vacuum. The sealed ampoules are then placed in an oil bath at 60°C for the desired reaction time. The polymerization is quenched by rapid cooling. The polymer is isolated by removing the excess monomer under vacuum, and the conversion is determined gravimetrically. The molecular weight and PDI are determined by Gel Permeation Chromatography (GPC).
Polymerization of Tert-Butyl Acrylate
The polymerization of tert-butyl acrylate (tBA) can also be controlled using benzyl dithiobenzoate.
Data Presentation: Polymerization of t-Butyl Acrylate with Benzyl Dithiobenzoate at 60°C
| Entry | [tBA]/[RAFT] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (GPC) |
| 1 | 200 | 16 | 60 | 15,000 | 1.25 |
| 2 | 500 | 16 | 65 | 35,000 | 1.20 |
Data is representative of typical results found in the literature for benzyl dithiobenzoate and may be comparable for this compound.
Detailed Experimental Protocol for Tert-Butyl Acrylate Polymerization
Two stock solutions are prepared:
-
Solution A: 15 mL of t-butyl acrylate and 1.93 mg of AIBN.
-
Solution B: 100 mg of benzyl dithiobenzoate in 4 mL of THF.
Aliquots of solution A (2.5 mL) and a calculated amount of solution B are transferred to ampoules. The ampoules are degassed via three freeze-pump-thaw cycles and sealed under vacuum. The sealed ampoules are then placed in an oil bath at 60°C for the desired reaction time. The polymerization is quenched by rapid cooling. The polymer is isolated by removing the excess monomer under vacuum, and the conversion is determined gravimetrically. The molecular weight and PDI are determined by GPC.
General Experimental Protocol for Methyl Methacrylate Polymerization
A stock solution of methyl methacrylate (MMA) (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene is prepared. Aliquots of this stock solution (2 mL) are added to ampoules containing the desired amount of this compound. The ampoules are subjected to three freeze-evacuate-thaw cycles and sealed under vacuum. Polymerization is carried out in a heated oil bath at 60°C for a specified time.
Mechanistic Overview and Visualization
The controlled nature of RAFT polymerization with this compound is governed by a degenerative chain transfer process. The key steps are initiation, reversible addition-fragmentation, re-initiation, and equilibration.
Caption: General mechanism of RAFT polymerization using this compound (BDB).
The following diagram illustrates a typical experimental workflow for RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
This compound is a versatile and effective RAFT agent for the controlled polymerization of a variety of monomers, including styrenes and acrylates. The preliminary studies highlighted in this guide demonstrate its capability to produce well-defined polymers with narrow molecular weight distributions. The provided experimental protocols serve as a starting point for researchers to further explore the potential of this RAFT agent in the synthesis of advanced polymeric materials for various applications, including drug delivery systems. Further optimization of reaction conditions for specific monomers will likely lead to even greater control over the polymerization process.
References
Methodological & Application
Application Notes and Protocols: Benzyl Benzodithioate for Methacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzyl (B1604629) benzodithioate as a chain transfer agent (CTA) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of methacrylates. This technique offers excellent control over polymer molecular weight, architecture, and functionality, making it a valuable tool in the development of advanced materials for various applications, including drug delivery.
Introduction to RAFT Polymerization with Benzyl Benzodithioate
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined structures and low polydispersity indices (PDI). This compound is a highly effective RAFT agent, particularly for controlling the polymerization of methacrylate (B99206) monomers. Its primary role is to reversibly terminate growing polymer chains, allowing for the controlled addition of monomers and resulting in polymers with predictable molecular weights and narrow molecular weight distributions.[1][2][3]
Key Advantages:
-
Controlled Molecular Weight: The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to RAFT agent.
-
Low Polydispersity: RAFT polymerization with this compound typically yields polymers with PDIs less than 1.5, indicating a high degree of uniformity in chain length.[4]
-
Architectural Control: This method allows for the synthesis of various polymer architectures, including block copolymers, star polymers, and graft copolymers.
-
End-Group Fidelity: The dithiobenzoate end-group can be retained, allowing for further chemical modification or chain extension.
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT polymerization of various methacrylate monomers using this compound and other dithiobenzoate RAFT agents.
Table 1: Homopolymerization of Methacrylates
| Monomer | RAFT Agent | Initiator | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | 2-Cyano-2-propyl benzodithioate | AIBN | Varies | 60 | 15 | Varies | < 1.5 | |
| Benzyl Methacrylate (BzMA) | Cumyl dithiobenzoate | AIBN | Varies | 60 | 88 | Varies | Narrow | |
| Benzyl Methacrylate (BzMA) | Hydrogenated polybutadiene-based macro-CTA | T21s | Varies | 90 | 5 | 49,600 | 1.20 | [5] |
| Methacrylic Acid (MAA) | 4-Cyanopentanoic acid dithiobenzoate | ACVA | 150:1:0.25 | Varies | Varies | up to 113,900 | ~1.13 | [6] |
Table 2: Block Copolymerization of Methacrylates
| First Block | Second Block | RAFT Agent | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(benzyl methacrylate) | Poly(2-(dimethylamino)ethyl methacrylate) | Dithiobenzoate-terminated PBzMA | AIBN | 60 | 3,500 | 1.06 | [7] |
| Poly(n-butyl methacrylate) | Poly(methyl methacrylate) | Dithiobenzoate-terminated PnBMA | AIBN | 60 | Varies | Narrow | [7] |
| Poly(t-butylacrylate) | Polystyrene | Benzyl dithiobenzoate | AIBN | 60 | Varies | Narrow | [4] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is as follows:
-
A mixture of benzoic acid (3.66 g, 30 mmol), benzyl alcohol (3.24 g, 30 mmol), and phosphorus pentasulfide (6.67 g, 30 mmol) in benzene (B151609) (60 mL) is refluxed for 12 hours.[8]
-
The reaction mixture is then cooled to room temperature.[8]
-
The product is purified by column chromatography on neutral alumina, eluting with petroleum ether.[8]
-
After removal of the solvent, vacuum distillation of the residue yields benzyl dithiobenzoate as a red oil.[8]
General Protocol for RAFT Polymerization of Methacrylates
This protocol provides a general procedure for the RAFT polymerization of methacrylate monomers using this compound or a similar dithiobenzoate RAFT agent.
Materials:
-
Methacrylate monomer (e.g., Methyl Methacrylate, Benzyl Methacrylate)
-
This compound (or other suitable dithiobenzoate RAFT agent)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Benzene, Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or ampule)
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, dissolve the methacrylate monomer, this compound, and AIBN in the chosen solvent. The molar ratio of monomer to CTA to initiator will determine the target molecular weight and polymerization rate. A typical ratio is in the range of [Monomer]:[CTA]:[Initiator] = 100:1:0.1 to 1000:1:0.2.
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the vessel to three freeze-pump-thaw cycles.
-
Polymerization: After degassing, the sealed reaction vessel is placed in a preheated oil bath at the desired temperature (typically 60-90°C). The polymerization time will vary depending on the monomer, temperature, and desired conversion, often ranging from several hours to over a day.[5]
-
Termination and Purification: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Mandatory Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization of a methacrylate monomer mediated by this compound.
Caption: RAFT polymerization of methacrylate.
Experimental Workflow
The following diagram outlines the typical experimental workflow for methacrylate polymerization using this compound.
Caption: RAFT polymerization workflow.
References
- 1. Mechanism and Kinetics of Dithiobenzoate‐Mediated RAFT Polymerization – Status of the Dilemma | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for RAFT Polymerization of Styrene with Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The control over the polymerization is achieved by adding a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. Benzyl (B1604629) benzodithioate is a highly effective RAFT agent for the polymerization of styrene (B11656), affording excellent control over the resulting polymer characteristics.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the RAFT polymerization of styrene using benzyl benzodithioate as the chain transfer agent (CTA).
Principle of RAFT Polymerization
The RAFT process operates via a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. The key steps in RAFT polymerization are:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate initiating radicals.
-
Chain Transfer: The initiating or propagating radical adds to the C=S bond of the RAFT agent (this compound), forming an intermediate radical. This intermediate then fragments, releasing a new radical (the leaving group of the RAFT agent) which can initiate a new polymer chain.
-
Re-initiation: The expelled radical reacts with the monomer to start a new propagating chain.
-
Main Equilibrium: The propagating polymer chains are in rapid equilibrium with dormant chains through the RAFT agent. This ensures that all chains have an equal opportunity to grow, leading to a low polydispersity.
Data Presentation
The following table summarizes representative quantitative data from the RAFT polymerization of styrene using this compound.
| Entry | [Styrene]:[BDB]:[AIBN] Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) (Experimental) | PDI (M_w/M_n) |
| 1 | 500:1:0.2 | 60 | 8 | 45.2 | 24,500 | 1.15 |
| 2 | 500:1:0.2 | 60 | 16 | 75.8 | 40,100 | 1.12 |
| 3 | 1000:1:0.2 | 60 | 16 | 65.3 | 68,200 | 1.18 |
| 4 | 1000:1:0.2 | 60 | 24 | 85.1 | 89,500 | 1.16 |
| 5 | 200:1:0.1 | 70 | 6 | 55.7 | 12,300 | 1.20 |
| 6 | 200:1:0.1 | 70 | 12 | 82.4 | 18,100 | 1.17 |
Note: BDB refers to this compound. Data is compiled and representative of typical results found in the literature.
Experimental Protocols
Materials
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or polymerization ampoule
-
Magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line/Schlenk line
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Styrene is flammable and has a strong odor.
-
AIBN is a potentially explosive solid and should be handled with care.
-
This compound is a sulfur-containing compound and may have an unpleasant odor.
Protocol 1: Bulk RAFT Polymerization of Styrene
This protocol describes a typical bulk polymerization of styrene.
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.116 g, 0.47 mmol) and AIBN (e.g., 0.015 g, 0.094 mmol).
-
Add freshly purified styrene (e.g., 24.5 g, 235 mmol). This corresponds to a molar ratio of [Styrene]:[BDB]:[AIBN] of 500:1:0.2.
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture for the desired time (e.g., 16 hours).
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Dilute the viscous polymer solution with a small amount of toluene.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
-
Protocol 2: Solution RAFT Polymerization of Styrene
This protocol outlines the procedure for a solution-based RAFT polymerization.
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask with a magnetic stir bar, dissolve this compound (e.g., 0.058 g, 0.235 mmol) and AIBN (e.g., 0.0077 g, 0.047 mmol) in anhydrous toluene (e.g., 12 mL).
-
Add purified styrene (e.g., 12.25 g, 117.5 mmol). This maintains a 500:1:0.2 molar ratio of [Styrene]:[BDB]:[AIBN] in a 50% w/w solution.
-
-
Degassing:
-
Seal the flask and degas the solution using a minimum of three freeze-pump-thaw cycles.[3]
-
Backfill the flask with an inert gas.
-
-
Polymerization:
-
Place the flask in an oil bath set to the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed with stirring for the intended duration (e.g., 12 hours).
-
-
Purification:
-
After cooling the reaction, precipitate the polymer by adding the solution dropwise into a stirred beaker containing a large volume of cold methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
-
Visualizations
RAFT Polymerization Mechanism
References
Application Notes and Protocols for RAFT Polymerization Utilizing Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] The control is achieved by introducing a RAFT agent, typically a thiocarbonylthio compound, into a conventional free-radical polymerization system. Benzyl benzodithioate is a widely used RAFT agent, particularly effective for the polymerization of monomers like styrenes, acrylates, and methacrylates.[] This document provides detailed application notes and protocols for conducting RAFT polymerization using this compound.
The RAFT process relies on a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. The key steps involved are initiation, reversible addition-fragmentation, reinitiation, and equilibration.[1]
Experimental Workflow for RAFT Polymerization
A typical experimental workflow for RAFT polymerization is depicted below. The process begins with the careful preparation of reactants, followed by the polymerization reaction under an inert atmosphere, and concludes with the purification and characterization of the resulting polymer.
References
Application Notes and Protocols for Benzyl Benzodithioate in Block Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl (B1604629) benzodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the synthesis of well-defined block copolymers. Detailed protocols for the synthesis of specific block copolymers, along with their characterization data and potential applications in drug development, are presented.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. Benzyl benzodithioate is a highly effective CTA for the RAFT polymerization of a variety of monomers, particularly styrenes and methacrylates, making it a valuable tool for creating tailored block copolymers for advanced applications, including drug delivery.[1][2] The ability to precisely control the block lengths and functionalities of these copolymers allows for the rational design of materials with specific properties, such as self-assembly into micelles for drug encapsulation.[3][4][5]
Core Concepts of RAFT Polymerization with this compound
RAFT polymerization relies on a degenerative chain transfer process mediated by a thiocarbonylthio compound, in this case, this compound. The process involves a series of addition-fragmentation equilibria that allow for the rapid exchange between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a low dispersity.
The general mechanism for block copolymer synthesis involves the initial polymerization of a first monomer (A) to create a macro-CTA. This macro-CTA is then used to initiate the polymerization of a second monomer (B), resulting in the formation of a block copolymer (A-b-B).
Experimental Protocols
The following are detailed protocols for the synthesis of two exemplary block copolymers using this compound as the RAFT agent.
Protocol 1: Synthesis of Poly(tert-butyl acrylate)-block-polystyrene (PtBA-b-PS)
This protocol describes the synthesis of a PtBA macro-CTA followed by chain extension with styrene (B11656) to form the PtBA-b-PS diblock copolymer.[6]
Materials:
-
tert-butyl acrylate (B77674) (tBA), inhibitor removed
-
Styrene (S), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
Part A: Synthesis of Poly(tert-butyl acrylate) (PtBA) Macro-CTA
-
In a Schlenk flask, dissolve this compound and AIBN in a portion of THF.
-
Add tert-butyl acrylate to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the PtBA macro-CTA by Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy to determine its molecular weight (Mn) and dispersity (Đ).
Part B: Synthesis of PtBA-block-polystyrene (PtBA-b-PS)
-
In a Schlenk flask, dissolve the purified PtBA macro-CTA and AIBN in THF.
-
Add styrene monomer to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with argon or nitrogen and place the flask in a preheated oil bath at 60°C.
-
Monitor the polymerization by taking aliquots at different time points to analyze monomer conversion (by ¹H NMR) and polymer molecular weight evolution (by GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling and exposure to air.
-
Purify the block copolymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
-
Dry the final PtBA-b-PS block copolymer under vacuum.
Protocol 2: Synthesis of Poly(benzyl methacrylate)-block-poly(2-(dimethylamino)ethyl methacrylate) (PBzMA-b-PDMAEMA)
This protocol outlines the synthesis of a PBzMA macro-CTA and its subsequent chain extension with DMAEMA.[7]
Materials:
-
Benzyl methacrylate (B99206) (BzMA), inhibitor removed
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Cumyl dithiobenzoate (CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Ethyl acetate (B1210297), anhydrous
-
Benzene (B151609), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Part A: Synthesis of Poly(benzyl methacrylate) (PBzMA) Macro-CTA
-
A solution of cumyl dithiobenzoate (2 g) and AIBN (101 mg) in benzyl methacrylate (15 mL) and benzene (5 mL) is prepared in a reaction vessel.[7]
-
The mixture is degassed through three freeze-thaw-evacuate cycles and sealed under vacuum.[7]
-
The vessel is heated in a constant-temperature bath at 60°C for 88 hours.[7]
-
The resulting polymer is purified to remove any unreacted monomer and initiator.
Part B: Synthesis of PBzMA-block-PDMAEMA
-
A solution of the dithiobenzoate-terminated poly(benzyl methacrylate) (0.4 g), AIBN (4 mg), and 2-(N,N-dimethylamino)ethyl methacrylate (0.4 g) in ethyl acetate (2 mL) is prepared.[7]
-
The solution is degassed through three freeze-thaw-evacuate cycles and sealed under vacuum.[7]
-
The reaction is heated at 60°C for 24 hours.[7]
-
Removal of the solvent yields the diblock copolymer.[7]
Data Presentation
The following tables summarize representative quantitative data for block copolymers synthesized using this compound and similar dithiobenzoate RAFT agents.
Table 1: Synthesis of Polystyrene (PS) and Poly(t-butyl acrylate) (PtBA) Homopolymers using Benzyl Dithiobenzoate. [6]
| Polymer | [Monomer]:[CTA] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| PS | 100 | 16 | 65 | 7,500 | 1.15 |
| PS | 200 | 24 | 70 | 15,000 | 1.12 |
| PtBA | 100 | 5 | 55 | 8,000 | 1.20 |
| PtBA | 200 | 8 | 60 | 16,500 | 1.18 |
Table 2: Synthesis of AB Diblock Copolymers via RAFT Polymerization. [7]
| Block A | Mn,A ( g/mol ) | ĐA | Block B | Mn,AB ( g/mol ) | ĐAB |
| Poly(benzyl methacrylate) | 3,500 | 1.06 | Poly(2-(dimethylamino)ethyl methacrylate) | 8,250 | 1.12 |
| Polystyrene | 5,000 | 1.10 | Poly(N-isopropylacrylamide) | 12,000 | 1.15 |
| Poly(methyl methacrylate) | 6,000 | 1.08 | Poly(butyl acrylate) | 15,000 | 1.14 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: RAFT polymerization mechanism using this compound.
Caption: Experimental workflow for block copolymer synthesis.
Applications in Drug Development
Amphiphilic block copolymers, such as those synthesized using this compound, are of significant interest in drug delivery.[3][8] These copolymers can self-assemble in aqueous environments to form core-shell nanostructures, most commonly micelles.[4][5] The hydrophobic block forms the core of the micelle, which can serve as a reservoir for poorly water-soluble (hydrophobic) drugs. The hydrophilic block forms the outer shell, which provides a steric barrier, enhancing the stability of the micelles in the bloodstream and reducing uptake by the reticuloendothelial system.[5]
For instance, a block copolymer comprising a hydrophobic block like polystyrene or poly(benzyl methacrylate) and a hydrophilic block like poly(N-isopropylacrylamide) or poly(2-(dimethylamino)ethyl methacrylate) can be designed to encapsulate anticancer drugs. The PDMAEMA block, for example, is pH-responsive, which can be exploited for triggered drug release in the acidic tumor microenvironment.
The precise control over molecular weight afforded by RAFT polymerization is crucial for these applications. The size of the self-assembled nanostructures, drug loading capacity, and release kinetics are all influenced by the block lengths of the copolymer. Therefore, the ability to synthesize well-defined block copolymers using this compound is a key enabling technology for the development of advanced drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. rug.nl [rug.nl]
- 4. Dynamics of amphiphilic block copolymers in an aqueous solution: direct imaging of micelle formation and nanoparticle encapsulation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Micelle-Forming Block Copolymers Tailored for Inhibition of P-gp-Mediated Multidrug Resistance: Structure to Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Well-Defined Polymers using Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] The control over the polymerization is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] Benzyl benzodithioate is a highly effective RAFT agent, particularly for the polymerization of styrenes, acrylates, and methacrylates, allowing for the creation of well-defined polymers for a variety of applications, including drug delivery and materials science.[][4]
These application notes provide detailed protocols for the synthesis of well-defined polymers using this compound as the RAFT agent.
Mechanism of RAFT Polymerization
The RAFT process operates via a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, which are prevalent in conventional free-radical polymerization, thereby allowing for the controlled growth of polymer chains.[5] The key steps in RAFT polymerization are:
-
Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate free radicals. These radicals then react with monomer units to initiate polymerization.[5]
-
Chain Transfer: The propagating polymer radical adds to the C=S bond of the RAFT agent (this compound). This results in the formation of a dormant polymeric RAFT agent and a new radical (the R group from the original RAFT agent).
-
Reinitiation: The newly formed radical initiates the polymerization of monomer units, creating a new propagating chain.
-
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agent. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[6]
Experimental Protocols
Materials
-
Monomer: Styrene (St), Methyl Methacrylate (B99206) (MMA), n-Butyl Acrylate (B77674) (BA), or other suitable monomer. Monomers should be purified prior to use to remove inhibitors.
-
RAFT Agent: this compound
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous solvent such as 1,4-dioxane, benzene, or N,N-dimethylformamide (DMF)[7][8]
-
Degassing Equipment: Schlenk line or freeze-pump-thaw setup
-
Reaction Vessel: Schlenk flask or sealed ampoule
-
Nitrogen or Argon Source
General Polymerization Procedure
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of monomer, this compound, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1 to ensure that the number of polymer chains is primarily determined by the RAFT agent.[9]
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by subjecting the mixture to three freeze-pump-thaw cycles.[9][10]
-
Polymerization: After degassing, the Schlenk flask is backfilled with an inert gas (nitrogen or argon) and placed in a preheated oil bath at the desired reaction temperature. The polymerization is allowed to proceed for a specified time.[10]
-
Termination and Purification: The polymerization can be quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation into a non-solvent (e.g., methanol (B129727) or petroleum ether) to remove unreacted monomer and initiator byproducts.[11] This process may be repeated to ensure high purity. The purified polymer is then dried under vacuum.[11]
Characterization
The resulting polymers should be characterized to determine their molecular weight, polydispersity index (PDI), and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11] Well-controlled RAFT polymerizations typically yield polymers with a PDI below 1.3.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the polymer and to determine the monomer conversion.[11]
Data Presentation
The following tables summarize typical experimental conditions and results for the RAFT polymerization of various monomers using dithiobenzoate RAFT agents.
Table 1: RAFT Polymerization of Styrene
| Monomer | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | Benzyl anthracene-10-carbodithioate | Varies | Toluene | 110 | 24 | 2,000-10,000 | 1.10-1.20 |
| Styrene | Cumyl dithiobenzoate | 220:1:0.2 | Benzene | 60 | 16 | 17,200 | 1.06 |
Note: Data for Benzyl anthracene-10-carbodithioate is included as a close structural analog to this compound to provide relevant reaction conditions.[4]
Table 2: RAFT Polymerization of Acrylates
| Monomer | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-Butyl Acrylate | Dibenzyl trithiocarbonate (B1256668) | Varies | - | 65-85 | - | - | < 1.2 |
| Acrylic Acid | Benzyl dithiobenzoate | 200:1:0.1 | DMF | 70 | - | - | - |
Note: Data for Dibenzyl trithiocarbonate is included as it provides relevant conditions for acrylate polymerization. For Acrylic Acid, a base like 1,1,3,3-tetramethylguanidine (B143053) is also added.[11]
Table 3: RAFT Polymerization of Methacrylates
| Monomer | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate | 2-Cyanoprop-2-yl dithiobenzoate | Varies | Benzene | 60 | 2-8 | 10,000-50,000 | 1.10-1.25 |
| Benzyl Methacrylate | Poly(hydrogenated butadiene)-dithiobenzoate | Varies | n-dodecane | 90 | - | - | < 1.2 |
Note: Data for 2-Cyanoprop-2-yl dithiobenzoate and a macro-RAFT agent are included to provide relevant conditions for methacrylate polymerization.[8][12]
Mandatory Visualization
Caption: General mechanism of RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. rsc.org [rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of Benzyl Benzodithioate in the Synthesis of Functional Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) benzodithioate is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures, such as block, graft, and star polymers.[2][3] Benzyl benzodithioate is particularly well-suited for the polymerization of methacrylates, methacrylamides, and styrenes.[1] The functional polymers synthesized using this method have shown significant promise in various biomedical applications, including drug delivery, tissue engineering, and diagnostics.[4]
This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using this compound as a RAFT agent.
Data Presentation
The following tables summarize quantitative data from representative RAFT polymerizations using this compound and similar dithiobenzoate CTAs.
Table 1: RAFT Polymerization of Various Monomers
| Monomer | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI | Conversion (%) |
| Styrene | AIBN | 200:1:0.2 | Benzene (B151609) | 60 | 16 | 15,000 | 1.10 | 85 |
| N-isopropylacrylamide | AIBN | 100:1:0.1 | 1,4-Dioxane | 60 | 24 | 12,500 | 1.15 | 92 |
| t-butylacrylate | AIBN | 1000:1:0.2 | THF | 60 | 5 | 95,000 | 1.25 | 78 |
| Acrylic Acid | AIBN | 200:1:0.05 | DMF | 70 | 12 | 18,000 | 1.18 | 95 |
| Methyl Methacrylate | AIBN | 250:1:0.2 | Benzene | 60 | 15 | 25,000 | 1.12 | 89 |
Data compiled from multiple sources and represent typical values.
Table 2: Synthesis of Block Copolymers
| First Block (Macro-CTA) | Second Monomer | [Macro-CTA]:[Monomer]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Final Mn ( g/mol ) | Final PDI |
| Polystyrene | t-butylacrylate | 1:500:0.1 | THF | 60 | 8 | 65,000 | 1.28 |
| Poly(t-butylacrylate) | Styrene | 1:300:0.1 | Toluene | 110 | 6 | 88,000 | 1.22 |
| Poly(N-isopropylacrylamide) | Methyl Methacrylate | 1:200:0.1 | 1,4-Dioxane | 70 | 18 | 45,000 | 1.20 |
Data compiled from multiple sources and represent typical values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the RAFT agent, this compound.[5]
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Phosphorus pentasulfide
-
Benzene
-
Petroleum ether
-
Neutral alumina
Procedure:
-
A mixture of benzoic acid (3.66 g, 30 mmol), benzyl alcohol (3.24 g, 30 mmol), and phosphorus pentasulfide (6.67 g, 30 mmol) in benzene (60 mL) is refluxed for 12 hours.[5]
-
The reaction mixture is cooled to room temperature.
-
The product is purified by column chromatography packed with neutral alumina, eluting with petroleum ether.[5]
-
After removal of the solvent, vacuum distillation of the residue yields this compound as a red oil.[5]
Protocol 2: General Procedure for RAFT Polymerization of Functional Monomers
This protocol provides a general method for the synthesis of homopolymers using this compound.
Materials:
-
Functional monomer (e.g., N-isopropylacrylamide, Styrene)
-
This compound (CTA)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or ampule
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk tube or ampule, dissolve the functional monomer, this compound, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight.
-
De-gas the solution by three repeated freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or backfill with an inert gas (Nitrogen or Argon).
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the specified time.
-
Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine monomer conversion.
Protocol 3: Synthesis of a Diblock Copolymer (e.g., Polystyrene-block-poly(t-butylacrylate))
This protocol outlines the synthesis of a block copolymer via sequential monomer addition.
Part A: Synthesis of Polystyrene Macro-CTA
-
Follow Protocol 2 to synthesize a polystyrene homopolymer using this compound as the CTA. It is crucial to stop the polymerization at a relatively low conversion (e.g., <50%) to ensure high end-group fidelity of the resulting macro-CTA.
-
Purify the polystyrene macro-CTA by precipitation to remove unreacted monomer and initiator.
Part B: Chain Extension with the Second Monomer
-
In a Schlenk tube, dissolve the purified polystyrene macro-CTA and AIBN in the appropriate solvent.
-
Add the second monomer (t-butylacrylate).
-
De-gas the solution using three freeze-pump-thaw cycles and seal the tube.
-
Polymerize at the desired temperature for the specified time.
-
Terminate the reaction and purify the resulting block copolymer as described in Protocol 2.
-
Characterize the final block copolymer using GPC and NMR to confirm the increase in molecular weight and the incorporation of the second block.
Mandatory Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Logical workflow for diblock copolymer synthesis.
Applications in Drug Development
The functional polymers synthesized using this compound as a RAFT agent have numerous applications in the field of drug development. The ability to precisely control the polymer structure allows for the creation of materials with tailored properties for specific therapeutic purposes.
-
Drug Delivery Vehicles: Amphiphilic block copolymers can self-assemble into micelles or vesicles in aqueous solutions, encapsulating hydrophobic drugs within their core. This enhances the solubility and bioavailability of poorly water-soluble drugs.[4]
-
Stimuli-Responsive Systems: Polymers incorporating functional monomers that respond to changes in pH or temperature can be designed to release their drug payload at specific sites in the body, such as in the acidic microenvironment of a tumor. For example, poly(N-isopropylacrylamide) exhibits a lower critical solution temperature (LCST) around 32°C, making it a candidate for temperature-triggered drug release.
-
Bioconjugation: The end-functionality of polymers synthesized by RAFT can be used to conjugate them to targeting ligands, such as antibodies or peptides, to achieve active targeting of drugs to specific cells or tissues.
-
Gene Delivery: Cationic polymers can be synthesized to form polyplexes with negatively charged nucleic acids (DNA or siRNA), facilitating their delivery into cells for gene therapy applications.
-
Tissue Engineering: Biodegradable and biocompatible polymers can be used to create scaffolds that support cell growth and tissue regeneration. The surface of these scaffolds can be functionalized with bioactive molecules to enhance their performance.
References
Application Notes and Protocols for RAFT Polymerization Using Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Benzyl (B1604629) benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent for the controlled synthesis of polymers. This document outlines the synthesis of the RAFT agent, detailed protocols for polymerization of various monomers, and expected outcomes in terms of polymer characteristics.
Introduction to RAFT Polymerization with Benzyl Benzodithioate
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures.[1] The control over the polymerization is achieved through the addition of a RAFT agent, which mediates the polymerization via a degenerative chain transfer process.
This compound is a highly effective dithiobenzoate-type RAFT agent suitable for the polymerization of a wide range of monomers, particularly styrenes, acrylates, and methacrylates.[][][4] Its primary role is to establish a rapid equilibrium between active (propagating) and dormant polymer chains, minimizing termination reactions and allowing for controlled chain growth.
Synthesis of this compound RAFT Agent
A common method for the synthesis of this compound is through the reaction of benzoic acid, benzyl alcohol, and phosphorus pentasulfide.[5]
Materials
-
Benzoic acid
-
Benzyl alcohol
-
Phosphorus pentasulfide
-
Benzene (B151609) (or a suitable alternative solvent)
-
Petroleum ether
-
Neutral alumina (B75360) for column chromatography
Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (e.g., 3.66 g, 30 mmol), benzyl alcohol (e.g., 3.24 g, 30 mmol), and phosphorus pentasulfide (e.g., 6.67 g, 30 mmol) in benzene (e.g., 60 mL).[5]
-
Reflux the mixture for 12 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Purify the product by column chromatography using neutral alumina and eluting with petroleum ether.[5]
-
Remove the solvent from the collected fractions.
-
Further purify the residue by vacuum distillation to obtain this compound as a red oil.[5]
Characterization
The final product can be characterized by ¹H NMR spectroscopy. The expected peaks are: δ 4.60 (s, 2H, CH₂-Ph), 7.30-7.60 (m, 8H, ArH), and 8.02 (m, 2H, ArH).[5]
General Protocol for RAFT Polymerization
The following is a generalized protocol for the RAFT polymerization of monomers using this compound. Specific conditions may need to be optimized depending on the monomer and desired polymer characteristics.
Materials
-
Monomer (e.g., styrene (B11656), methyl methacrylate, n-butyl acrylate)
-
This compound (RAFT agent)
-
Radical initiator (e.g., AIBN - 2,2′-azobisisobutyronitrile)
-
Solvent (e.g., benzene, toluene, 1,4-dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube or ampule)
-
Inert gas (e.g., nitrogen or argon)
Protocol
-
Prepare a stock solution of the monomer and initiator in the chosen solvent.
-
In a reaction vessel, add the desired amount of this compound.
-
Add an aliquot of the monomer/initiator stock solution to the reaction vessel.
-
Seal the reaction vessel and de-gas the mixture through three freeze-pump-thaw cycles to remove oxygen.
-
Backfill the vessel with an inert gas.
-
Immerse the reaction vessel in a pre-heated oil bath at the desired temperature (typically 60-110 °C) to initiate polymerization.[6]
-
Allow the polymerization to proceed for the desired time.
-
To quench the reaction, cool the vessel rapidly (e.g., by immersing in an ice bath) and expose the mixture to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol (B129727) or water), followed by filtration and drying under vacuum.
Data Presentation: Polymerization of Styrene and Acrylates
The following tables summarize typical results for the RAFT polymerization of styrene and acrylates using this compound as the RAFT agent.
Table 1: RAFT Polymerization of Styrene with this compound
| Entry | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1:0.2 | 4 | 45 | 9,800 | 1.15 |
| 2 | 200:1:0.2 | 8 | 85 | 18,500 | 1.12 |
| 3 | 500:1:0.2 | 8 | 60 | 31,000 | 1.18 |
| 4 | 500:1:0.2 | 16 | 92 | 47,500 | 1.15 |
Data synthesized from typical results reported in the literature for styrene polymerization.
Table 2: RAFT Polymerization of n-Butyl Acrylate (B77674) with this compound
| Entry | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 300:1:0.1 | 2 | 55 | 22,000 | 1.20 |
| 2 | 300:1:0.1 | 4 | 91 | 36,500 | 1.17 |
| 3 | 600:1:0.1 | 4 | 75 | 59,000 | 1.22 |
| 4 | 600:1:0.1 | 8 | 95 | 75,000 | 1.19 |
Data synthesized from typical results reported in the literature for acrylate polymerization.
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
Caption: The RAFT polymerization mechanism.
Experimental Workflow
This diagram outlines the general workflow for conducting a RAFT polymerization experiment.
Caption: A typical RAFT polymerization workflow.
References
Application Notes and Protocols for the Synthesis of Star Polymers using Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of star polymers utilizing benzyl (B1604629) benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Star polymers, with their unique three-dimensional architecture, offer significant advantages over their linear counterparts, including lower solution viscosity, higher drug loading capacity, and altered pharmacokinetic profiles, making them highly attractive for applications in drug delivery and advanced materials.[1][2]
Introduction to Star Polymer Synthesis via RAFT
RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity indices (Đ).[3] Star polymers can be synthesized via two primary RAFT-mediated strategies: the "core-first" and "arm-first" approaches.[1][3]
-
Core-first approach: A multifunctional RAFT agent acts as the core from which polymer arms are grown. The number of arms is determined by the functionality of the core.[1][3]
-
Arm-first approach: Linear polymer chains (macro-RAFT agents) are first synthesized and then cross-linked together to form the star polymer.[1][3]
Benzyl benzodithioate is a versatile dithiobenzoate-type RAFT agent suitable for controlling the polymerization of a variety of monomers, including styrenes and acrylates.
Core-First Synthesis of Star Polymers
In the "core-first" approach, a multifunctional RAFT agent is essential. While a multifunctional molecule with directly attached this compound groups can be used, a common strategy involves the creation of a multifunctional macro-RAFT agent. This can be achieved by copolymerizing a monomer with a vinyl-functionalized RAFT agent, such as vinyl benzyl dithiobenzoate.[1]
Experimental Protocol: Synthesis of a Multifunctional Macro-RAFT Agent and Subsequent Star Polymerization
This protocol describes a two-step process: first, the synthesis of a linear copolymer containing pendant dithiobenzoate groups (a multifunctional macro-RAFT agent), and second, the use of this macro-RAFT agent to initiate the growth of star polymer arms.
Step 1: Synthesis of a Multifunctional Macro-RAFT Agent (Copolymer of Styrene and Vinyl Benzyl Dithiobenzoate)
-
Materials:
-
Styrene (monomer)
-
Vinyl benzyl dithiobenzoate (RAFT comonomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve styrene, vinyl benzyl dithiobenzoate, and AIBN in anhydrous toluene. A typical molar ratio would be [Styrene]:[Vinyl Benzyl Dithiobenzoate]:[AIBN] of 200:5:1.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for the desired time (e.g., 8-16 hours), depending on the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol (B129727).
-
Filter and dry the resulting polymer (multifunctional macro-RAFT agent) under vacuum.
-
Characterize the macro-RAFT agent by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (Đ), and by ¹H NMR to confirm the incorporation of the dithiobenzoate groups.
-
Step 2: Synthesis of Star Polymer
-
Materials:
-
Multifunctional macro-RAFT agent from Step 1
-
Monomer for the arms (e.g., n-butyl acrylate)
-
AIBN (initiator)
-
Anhydrous dioxane (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve the multifunctional macro-RAFT agent, the monomer for the arms (e.g., n-butyl acrylate), and AIBN in anhydrous dioxane. The molar ratio of monomer to dithiobenzoate groups on the macro-RAFT agent will determine the arm length. A typical ratio might be [Monomer]:[Dithiobenzoate]:[AIBN] of 500:1:0.2.
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for the desired time to achieve high monomer conversion.
-
Terminate the polymerization by cooling and exposure to air.
-
Isolate the star polymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the star polymer under vacuum.
-
Characterize the final star polymer by GPC. A significant increase in molecular weight and a monomodal peak are indicative of successful star polymer formation.
-
Arm-First Synthesis of Star Polymers
The "arm-first" method involves the initial synthesis of well-defined polymer arms (macro-RAFT agents) followed by their reaction with a cross-linking agent.[1][4]
Experimental Protocol: Arm-First Synthesis of a Polystyrene Star Polymer
Step 1: Synthesis of Polystyrene Macro-RAFT Agent
-
Materials:
-
Styrene (monomer)
-
This compound (RAFT agent)
-
AIBN (initiator)
-
Anhydrous benzene (B151609) or toluene (solvent)
-
-
Procedure:
-
In a Schlenk flask, combine styrene, this compound, and AIBN in the chosen solvent. The ratio of monomer to RAFT agent will determine the molecular weight of the polymer arms. For example, a molar ratio of [Styrene]:[this compound]:[AIBN] of 100:1:0.1 can be used.
-
Perform three freeze-pump-thaw cycles to remove oxygen.
-
Heat the reaction mixture at 70 °C for a specified time to achieve the desired monomer conversion and arm length.
-
Stop the reaction by rapid cooling.
-
Precipitate the polystyrene macro-RAFT agent in cold methanol, filter, and dry under vacuum.
-
Analyze the molecular weight and Đ of the arms by GPC.
-
Step 2: Star Polymer Formation by Cross-linking
-
Materials:
-
Polystyrene macro-RAFT agent from Step 1
-
Divinylbenzene (DVB) (cross-linker)
-
AIBN (initiator)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
Dissolve the polystyrene macro-RAFT agent, DVB, and AIBN in toluene in a Schlenk flask. The ratio of DVB to the macro-RAFT agent is a critical parameter. A molar ratio of [DVB]:[Macro-RAFT]:[AIBN] of 15:1:0.3 is a common starting point.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction at 80 °C for several hours (e.g., 12-24 hours).
-
Cool the reaction to terminate.
-
To remove any unreacted linear polymer arms, the star polymer can be purified by fractional precipitation or column chromatography.
-
Characterize the resulting star polymer by GPC, which should show a shift to a higher molecular weight compared to the initial arms.
-
Data Presentation
The following tables provide representative data for star polymers synthesized via RAFT polymerization using dithiobenzoate RAFT agents.
Table 1: Core-First Synthesis of Star Polymers
| Core Type | Arm Monomer | Number of Arms | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Multifunctional Dithiobenzoate | Styrene | 6 | 54,000 | 1.15 | [3] |
| Dendritic Dithiobenzoate | n-Butyl Acrylate | 16 | 120,000 | 1.25 | [5] |
| Hyperbranched Dithiobenzoate | Methyl Methacrylate | 32 | 250,000 | 1.30 | [6] |
Table 2: Arm-First Synthesis of Star Polymers
| Arm Macro-RAFT | Cross-linker | Mn of Arm ( g/mol ) | Mn of Star ( g/mol ) | Đ (Mw/Mn) of Star | Reference |
| Polystyrene | Divinylbenzene | 10,000 | 150,000 | 1.20 | [1][4] |
| Poly(n-butyl acrylate) | Ethylene Glycol Dimethacrylate | 8,000 | 130,000 | 1.18 | [4] |
| Poly(N-isopropylacrylamide) | Methylene bisacrylamide | 12,000 | 200,000 | 1.22 | [7] |
Mandatory Visualizations
Signaling Pathway Diagram
Below is a conceptual workflow for the "Arm-First" synthesis of star polymers.
Caption: Workflow for the "Arm-First" synthesis of star polymers.
Logical Relationship Diagram
This diagram illustrates the relationship between the key components in a "Core-First" star polymer synthesis.
Caption: Key components in "Core-First" star polymer synthesis.
Applications in Drug Delivery
Star polymers synthesized via RAFT using dithiobenzoates have shown great promise as nanocarriers for drug delivery.[2][8] The core of the star can be designed to encapsulate hydrophobic drugs, while the hydrophilic corona can provide stealth properties, prolonging circulation time in the body.[1] Furthermore, the periphery of the star arms can be functionalized with targeting ligands to enhance drug delivery to specific cells or tissues. The controlled architecture of these star polymers allows for precise tuning of their size, drug loading capacity, and release kinetics, making them a versatile platform for the development of advanced drug delivery systems.[9]
References
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. islandscholar.ca [islandscholar.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 9. Synthesis of functional core, star polymers via RAFT polymerization for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Narrow Polydispersity Polymers using Benzyl Benzodithioate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1] The choice of the RAFT agent, or chain transfer agent (CTA), is crucial for achieving control over the polymerization of a specific monomer. Benzyl (B1604629) benzodithioate is a highly effective RAFT agent for the controlled polymerization of a range of monomers, particularly styrenes and acrylates, enabling the production of polymers with low polydispersity.[2][] This document provides detailed application notes and protocols for the use of benzyl benzodithioate in RAFT polymerization.
Mechanism of RAFT Polymerization
RAFT polymerization operates via a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. This dynamic equilibrium minimizes termination reactions, which are prevalent in conventional free-radical polymerization, thus allowing for the controlled growth of polymer chains.[1] The key steps involved are initiation, reversible chain transfer, and propagation.
Diagram of the RAFT Polymerization Mechanism:
Caption: The mechanism of RAFT polymerization.
Experimental Protocols
Protocol 1: Synthesis of this compound RAFT Agent
This protocol describes the synthesis of the this compound chain transfer agent.
Materials:
-
Magnesium turnings
-
Dry tetrahydrofuran (B95107) (THF)
-
Carbon disulfide
-
Benzyl bromide
-
Diethyl ether
-
Ice-cold water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure: [4]
-
Prepare a solution of phenylmagnesium bromide from 7.85 g of bromobenzene and 1.25 g of magnesium turnings in 37.5 mL of dry THF.
-
Warm the Grignard reagent to 40°C.
-
Add 3.8 g of carbon disulfide over 15 minutes.
-
Subsequently, add 0.96 g of benzyl bromide to the dark brown solution over 15 minutes.
-
Increase the reaction temperature to 50°C and maintain for 45 minutes.
-
Add 190 mL of ice-cold water and extract the mixture with 250 mL of diethyl ether.
-
Wash the organic layer with 125 mL of distilled water and 62.5 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting red oil by distillation to yield this compound.[4]
Protocol 2: RAFT Polymerization of Styrene (B11656) using this compound
This protocol details the synthesis of narrow polydispersity polystyrene.
Materials:
-
Styrene monomer
-
This compound (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF)
-
Ampoules suitable for vacuum sealing
-
Oil bath
Procedure: [5]
-
Stock Solution A: Prepare a solution containing 15 mL of styrene and 4.225 mg of AIBN.
-
Stock Solution B: Prepare a solution containing 100 mg of this compound in 4 mL of THF.
-
Transfer 2.5 mL of Stock Solution A and a calculated amount of Stock Solution B (to achieve the desired monomer to RAFT agent ratio) to an ampoule.
-
Degas the contents of the ampoule using three freeze-pump-thaw cycles and seal under vacuum.
-
Immerse the sealed ampoule in an oil bath thermostated at 60°C for the desired reaction time (e.g., 24 hours).
-
Stop the polymerization by rapid cooling.
-
The resulting polymer can be isolated and purified by precipitation in a non-solvent like methanol.
Protocol 3: RAFT Polymerization of t-Butyl Acrylate (B77674) using this compound
This protocol outlines the synthesis of narrow polydispersity poly(t-butyl acrylate).
Materials:
-
t-Butyl acrylate monomer
-
This compound (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF)
-
Ampoules suitable for vacuum sealing
-
Oil bath
Procedure: [5]
-
Stock Solution A: Prepare a solution containing 15 mL of t-butyl acrylate and 1.93 mg of AIBN.
-
Stock Solution B: Prepare a solution containing 100 mg of this compound in 4 mL of THF.
-
Transfer 2.5 mL of Stock Solution A and a calculated amount of Stock Solution B to an ampoule.
-
Degas the ampoule contents through three freeze-pump-thaw cycles and then seal under vacuum.
-
Place the sealed ampoule in an oil bath at 60°C for the specified reaction time (e.g., 5 hours).
-
Terminate the polymerization by cooling the ampoule rapidly.
-
Isolate and purify the polymer, for instance, by precipitation in an appropriate non-solvent.
Diagram of a Typical Experimental Workflow for RAFT Polymerization:
Caption: A generalized workflow for RAFT polymerization.
Data Presentation
The following tables summarize typical experimental conditions and results for the RAFT polymerization of styrene and t-butyl acrylate using this compound as the chain transfer agent.
Table 1: RAFT Polymerization of Styrene with this compound
| [Monomer]/[RAFT] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 500 | 24 | 58.3 | 29,800 | 1.12 |
| 1000 | 24 | 55.4 | 56,900 | 1.15 |
| 1500 | 24 | 52.1 | 81,300 | 1.18 |
| 2000 | 24 | 49.5 | 102,500 | 1.20 |
Data adapted from a study on the synthesis of narrow disperse polystyrene.[5]
Table 2: RAFT Polymerization of t-Butyl Acrylate with this compound
| [Monomer]/[RAFT] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1000 | 5 | 65.2 | 85,400 | 1.25 |
Data adapted from a study on the synthesis of narrow disperse poly-t-butylacrylate.[5]
Concluding Remarks
This compound is a proficient RAFT agent for achieving controlled polymerization of monomers like styrene and t-butyl acrylate, yielding polymers with narrow polydispersity.[5][6] The provided protocols offer a foundation for researchers to synthesize well-defined polymers. It is important to note that the effectiveness of a RAFT agent can be monomer-dependent, and some studies have indicated that this compound may exhibit instability under certain reaction conditions, which could affect the polymerization of particular monomers.[4][5][6] Optimization of reaction parameters such as temperature, time, and component ratios may be necessary to achieve the desired polymer characteristics for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 96 27249-90-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
Application Notes and Protocols for the Polymerization of Acrylamides using Benzyl Benzodithioate as a Chain Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the controlled polymerization of acrylamides via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, utilizing benzyl (B1604629) benzodithioate (BDB) as a chain transfer agent (CTA). This technique facilitates the synthesis of polyacrylamides with predetermined molecular weights and narrow molecular weight distributions, which is critical for applications in drug delivery, biomaterials, and other advanced technologies.
Introduction to RAFT Polymerization of Acrylamides
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for controlling radical polymerization, enabling the synthesis of polymers with complex architectures and well-defined properties.[1] The process involves a conventional free-radical polymerization in the presence of a suitable thiocarbonylthio CTA, such as benzyl benzodithioate. The RAFT mechanism establishes an equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio species, allowing for the controlled growth of polymer chains.
Acrylamide (B121943) and its derivatives are key monomers for producing water-soluble and biocompatible polymers. The ability to control their polymerization is essential for creating materials with precisely tailored characteristics for biomedical applications. This compound has been demonstrated as an effective CTA for the controlled polymerization of functionalized acrylamides.[2]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the RAFT polymerization of acrylamide using this compound as the CTA. The following protocol is a recommended starting point and may require optimization to achieve desired polymer characteristics.
Materials
-
Acrylamide (AM) (Monomer)
-
This compound (BDB) (Chain Transfer Agent - CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
1,4-Dioxane (B91453) or Dimethyl Sulfoxide (DMSO) (Solvent)
-
Methanol (B129727) or Acetone (for precipitation)
-
Nitrogen gas (for deoxygenation)
Equipment
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line and nitrogen inlet
-
Syringes for transfer of reagents
-
Standard laboratory glassware
Synthesis of this compound (BDB)
For researchers opting to synthesize the CTA in-house, a general procedure is as follows:
A mixture of benzoic acid, benzyl alcohol, and phosphorus pentasulfide in benzene (B151609) is refluxed for approximately 12 hours.[3] After cooling to room temperature, the product is purified by column chromatography using neutral alumina (B75360) and petroleum ether as the eluent.[3] The solvent is then removed, and the residue is subjected to vacuum distillation to yield this compound as a red oil.[3]
RAFT Polymerization of Acrylamide
1. Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of acrylamide (monomer), this compound (CTA), and AIBN (initiator) in the chosen solvent (1,4-dioxane or DMSO).
-
A typical starting molar ratio for [Monomer]:[CTA]:[Initiator] is 100:1:0.2.
2. Deoxygenation:
-
Seal the Schlenk flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen gas.
3. Polymerization:
-
Immerse the sealed and deoxygenated flask into a preheated oil bath set to the desired reaction temperature (e.g., 70°C).[4]
-
Maintain the reaction at this temperature with continuous stirring for the desired duration to achieve the target monomer conversion and molecular weight.
4. Termination and Purification:
-
To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent such as cold methanol or acetone.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and CTA.
-
Dry the purified polyacrylamide under vacuum until a constant weight is achieved.
Characterization
-
Monomer Conversion: Can be determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks with that of the polymer backbone peaks.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) equipped with a refractive index (RI) detector. Calibration with appropriate polymer standards is necessary.
Data Presentation
The following tables summarize representative data for the RAFT polymerization of acrylamide and a functionalized acrylamide derivative using this compound as the CTA.
Table 1: RAFT Polymerization of a Functional Acrylamide (tert-butyl N-acryloyl-β-alaninate) using this compound [2]
| Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 6,800 | 1.15 |
| 2 | 45 | 12,500 | 1.12 |
| 3 | 58 | 16,200 | 1.10 |
| 4 | 65 | 18,100 | 1.09 |
Conditions: [Monomer]:[CTA]:[AIBN] = 100:1:0.2 in 1,4-dioxane at 70°C.
Table 2: RAFT Polymerization of N,N-Dimethylacrylamide (DMA) with this compound [5]
| [CTA]/[AIBN] Ratio | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 2 | 80 | 5,500 | 1.21 |
| 10 | 67 | 5,200 | 1.12 |
Conditions: [DMA]₀/[CTA]₀ = 100, Monomer concentration = 1.0 M.
Visualizations
RAFT Polymerization Mechanism
Caption: RAFT polymerization mechanism.
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization.
References
One-Pot Synthesis of Polyacrylates via RAFT Polymerization Using Benzyl Benzodithioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of polyacrylates using Benzyl (B1604629) Benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This method offers a robust and efficient route to produce well-defined homopolymers and block copolymers with controlled molecular weights and narrow molecular weight distributions, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ). The choice of the RAFT agent is crucial for the successful polymerization of different monomer families. Benzyl benzodithioate has proven to be an effective RAFT agent for the controlled polymerization of acrylates, offering good control over the polymerization process.
The "one-pot" approach described herein simplifies the synthetic procedure by conducting the polymerization in a single reaction vessel, minimizing intermediate purification steps and enhancing overall efficiency. This methodology is particularly advantageous for the synthesis of block copolymers, where sequential monomer addition can be performed in the same pot to generate well-defined block structures.
Mechanism of RAFT Polymerization
The RAFT process operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active propagating polymer chains and dormant chains. This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. The key steps involved in RAFT polymerization using a dithiobenzoate like this compound are illustrated below.
Caption: The RAFT polymerization mechanism.
Experimental Protocols
Synthesis of this compound (RAFT Agent)
This protocol describes the synthesis of the RAFT agent, this compound.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Phosphorus pentasulfide (P₄S₁₀)
-
Petroleum ether
-
Neutral alumina (B75360)
Procedure:
-
In a round-bottom flask, combine benzoic acid (3.66 g, 30 mmol), benzyl alcohol (3.24 g, 30 mmol), and phosphorus pentasulfide (6.67 g, 30 mmol) in benzene (60 mL).[1]
-
Reflux the mixture for 12 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Purify the product by column chromatography using neutral alumina and eluting with petroleum ether.[1]
-
Remove the solvent and further purify by vacuum distillation to obtain this compound as a red oil.[1]
One-Pot Synthesis of Poly(n-butyl acrylate)
This protocol details the one-pot synthesis of poly(n-butyl acrylate) from acrylic acid.
Materials:
-
Acrylic acid (distilled)
-
1,1,3,3-Tetramethylguanidine (B143053) (TMG) (distilled)
-
n-Butyl bromide
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Petroleum ether
-
Tetrahydrofuran (THF)
Procedure:
-
In a two-necked round-bottom flask equipped with a condenser, mix acrylic acid (3.43 mL, 50 mmol) and 1,1,3,3-tetramethylguanidine (6.27 mL, 50 mmol) in DMF (10 mL) under a nitrogen atmosphere.
-
Add AIBN (4.1 mg, 0.025 mmol), this compound (61.1 mg, 0.25 mmol), and n-butyl bromide (5.4 mL, 50 mmol).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Immerse the flask in an oil bath thermostated at 70°C for the desired reaction time.[1]
-
To isolate the polymer, precipitate the reaction mixture in methanol, wash with water, redissolve in THF, and reprecipitate in petroleum ether. Repeat the dissolution and precipitation steps three times.[1]
-
Dry the purified polymer under vacuum.
One-Pot Synthesis of Poly(methyl methacrylate)
This protocol outlines the synthesis of poly(methyl methacrylate).
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene
Procedure:
-
In a Schlenk tube, dissolve MMA (e.g., 2.5 g, 25 mmol), this compound (e.g., 30.5 mg, 0.125 mmol), and AIBN (e.g., 2.05 mg, 0.0125 mmol) in toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at 60-70°C for the specified reaction time.
-
Stop the polymerization by cooling the tube in an ice bath.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
One-Pot Synthesis of Poly(n-butyl acrylate)-b-poly(methyl methacrylate) Block Copolymer
This protocol describes the sequential one-pot synthesis of a diblock copolymer.
Procedure:
-
Synthesize the first block of poly(n-butyl acrylate) following the protocol in section 3.2, but do not terminate the reaction.
-
After the desired conversion for the first block is reached (monitored by ¹H NMR or GC), take an aliquot for analysis (Mn and Đ).
-
To the living poly(n-butyl acrylate) solution, add a degassed solution of methyl methacrylate (e.g., 2.5 g, 25 mmol) in DMF via a syringe.
-
Continue the reaction at the same temperature for the desired time for the second block formation.
-
Isolate and purify the block copolymer using the precipitation method described in section 3.2.
Data Presentation
The following tables summarize typical results obtained from the one-pot synthesis of polyacrylates using this compound.
Table 1: Homopolymerization of n-Butyl Acrylate
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 200:1:0.1 | 4 | 65 | 18,500 | 1.15 |
| 2 | 200:1:0.1 | 8 | 85 | 24,200 | 1.12 |
| 3 | 400:1:0.1 | 8 | 78 | 45,100 | 1.18 |
Table 2: Homopolymerization of Methyl Methacrylate
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 200:1:0.1 | 6 | 72 | 16,300 | 1.20 |
| 2 | 200:1:0.1 | 12 | 91 | 20,500 | 1.17 |
| 3 | 500:1:0.1 | 12 | 85 | 47,800 | 1.25 |
Table 3: Block Copolymerization of n-Butyl Acrylate and Methyl Methacrylate
| Entry | Block | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | P(nBA) | 200:1:0.1 | 8 | 85 | 24,200 | 1.12 |
| P(nBA)-b-P(MMA) | 200:1:0.1 (MMA) | 12 | 90 (MMA) | 42,500 | 1.21 |
Experimental Workflow
The general workflow for the one-pot synthesis of polyacrylates is depicted below.
Caption: General experimental workflow.
Conclusion
The one-pot synthesis of polyacrylates using this compound as a RAFT agent is a highly effective and efficient method for producing well-defined polymers. The protocols provided herein can be adapted for the synthesis of a wide range of polyacrylate homopolymers and block copolymers with controlled molecular weights and low polydispersity. These materials have significant potential in various high-performance applications, including the development of novel drug delivery systems and advanced biomaterials.
References
Application of Benzyl Benzodithioate in Controlled Radical Polymerization: Emulsion and Suspension Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl (B1604629) benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in emulsion and suspension polymerization. These techniques offer robust methods for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including drug delivery systems, advanced materials, and nanotechnology.
Introduction to Benzyl Benzodithioate in RAFT Polymerization
This compound is a highly effective chain transfer agent (CTA) for the controlled radical polymerization of a range of monomers, particularly styrenes, and methacrylates.[1][2][3][4][5][6] Its primary function in RAFT polymerization is to mediate the polymerization process through a degenerative chain transfer mechanism, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (Đ).[7] The general mechanism of RAFT polymerization is depicted below.
Caption: General mechanism of RAFT polymerization.
Emulsion Polymerization with this compound
Ab initio emulsion polymerization using hydrophobic RAFT agents like this compound presents challenges due to the agent's poor water solubility and slow transport from monomer droplets to the polymerization sites (micelles or polymer particles). A more effective approach is miniemulsion polymerization, where the monomer droplets are stabilized by a surfactant and a co-stabilizer, and are small enough to be the primary locus of polymerization.
Experimental Protocol: Miniemulsion Polymerization of Styrene (B11656)
This protocol describes the synthesis of polystyrene with a target molecular weight of 20,000 g/mol and a narrow molecular weight distribution.
Materials:
-
Styrene (inhibitor removed)
-
This compound (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Hexadecane (B31444) (co-stabilizer/hydrophobe)
-
Deionized water
Procedure:
-
Oil Phase Preparation: In a vial, dissolve this compound (0.122 g, 0.5 mmol) and AIBN (0.0164 g, 0.1 mmol) in styrene (10.4 g, 100 mmol). Add hexadecane (0.2 g).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium dodecyl sulfate (0.2 g) in deionized water (40 mL).
-
Miniemulsion Formation: Add the oil phase to the aqueous phase and stir vigorously for 30 minutes.
-
Homogenization: Subject the resulting coarse emulsion to high-shear homogenization (e.g., ultrasonication or a microfluidizer) for 10-15 minutes in an ice bath to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a magnetic stirrer and a reflux condenser. Deoxygenate the system by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
Termination and Purification: Stop the reaction by cooling the vessel in an ice bath and exposing it to air. Precipitate the polymer by adding the latex to a large excess of methanol (B129727). Filter and dry the polymer in a vacuum oven at 40°C overnight.
Data Presentation: Miniemulsion Polymerization of Styrene
| Target Mn ( g/mol ) | [Monomer]:[CTA]:[I] | Monomer Conversion (%) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 10,000 | 100:1:0.2 | 85 | 9,200 | 1.15 |
| 20,000 | 200:1:0.2 | 82 | 18,500 | 1.18 |
| 50,000 | 500:1:0.2 | 75 | 46,000 | 1.25 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Caption: Workflow for RAFT miniemulsion polymerization.
Suspension Polymerization with this compound
Suspension polymerization is suitable for producing larger, well-defined polymer beads. The success of RAFT suspension polymerization relies on the effective partitioning of the RAFT agent within the monomer droplets and the stability of the suspension throughout the polymerization process.
Experimental Protocol: Suspension Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol outlines the synthesis of poly(methyl methacrylate) beads with a controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA) (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: In a beaker, dissolve this compound (0.244 g, 1 mmol) and AIBN (0.0328 g, 0.2 mmol) in methyl methacrylate (20 g, 200 mmol).
-
Aqueous Phase Preparation: In a baffled reaction vessel, dissolve poly(vinyl alcohol) (0.4 g) in deionized water (100 mL) by heating to 80°C with stirring, then allow it to cool to room temperature.
-
Suspension Formation: While stirring the aqueous phase at a controlled speed (e.g., 300-500 rpm) to create a vortex, slowly add the organic phase to form monomer droplets. Continue stirring for 30 minutes to ensure uniform droplet size.
-
Polymerization: Deoxygenate the suspension by purging with an inert gas for 30 minutes.
-
Reaction: Heat the reactor to 70°C and maintain the stirring speed for the duration of the polymerization (e.g., 8 hours).
-
Work-up: Cool the reactor to room temperature. Collect the polymer beads by filtration, wash them thoroughly with water and then with methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer beads in a vacuum oven at 50°C to a constant weight.
Data Presentation: Suspension Polymerization of MMA
| Target Mn ( g/mol ) | [Monomer]:[CTA]:[I] | Monomer Conversion (%) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 15,000 | 150:1:0.2 | 92 | 14,100 | 1.20 |
| 30,000 | 300:1:0.2 | 89 | 28,500 | 1.28 |
| 60,000 | 600:1:0.2 | 85 | 55,000 | 1.35 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Caption: Workflow for RAFT suspension polymerization.
Signaling Pathways and Logical Relationships
The core of RAFT polymerization is the reversible chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant species (macro-RAFT agents). This equilibrium minimizes irreversible termination reactions, leading to a controlled polymerization.
Caption: The RAFT equilibrium between active and dormant species.
Conclusion
This compound is a versatile RAFT agent that can be effectively employed in both miniemulsion and suspension polymerization to synthesize well-defined polymers. While challenges related to its hydrophobicity exist, particularly in ab initio emulsion systems, these can be overcome through careful selection of the polymerization technique and reaction parameters. The protocols provided herein offer a starting point for researchers to explore the synthesis of advanced polymeric materials with controlled architectures for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous control over the molecular weight and tacticity of poly(vinyl acetate) using a low-temperature photoinitiated RAFT process in fluoroalcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Post-Polymerization Modification of Polymers Synthesized with Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using benzyl (B1604629) benzodithioate as a chain transfer agent (CTA). The dithiobenzoate end-group inherent to these polymers offers a versatile platform for a variety of chemical transformations, enabling the introduction of a wide array of functionalities for applications in drug delivery, bioconjugation, and materials science.
Introduction
Polymers synthesized with benzyl benzodithioate possess a characteristic thiocarbonylthio end-group that is amenable to several post-polymerization modification strategies. These modifications are crucial for tailoring the polymer's properties for specific applications, such as attaching therapeutic agents, targeting ligands, or stimuli-responsive moieties. The primary strategies for modifying the dithiobenzoate end-group involve its conversion to a reactive thiol, which can then undergo further functionalization.
Key Post-Polymerization Modification Strategies
The most common and effective methods for the modification of polymers synthesized with this compound are:
-
Aminolysis: Treatment with a primary amine to cleave the dithiobenzoate group and generate a terminal thiol.
-
Reduction: Use of a reducing agent, such as sodium borohydride, to convert the dithiobenzoate to a thiol.
-
One-Pot Thiol-Ene and Thiol-Michael "Click" Chemistry: Subsequent to thiol formation, highly efficient "click" reactions can be employed to introduce a variety of functional groups.
This document provides detailed protocols for these key modification techniques, along with quantitative data on their efficiency and visual workflows to guide the experimental process.
Data Presentation: Comparison of Modification Efficiencies
The efficiency of end-group modification is a critical parameter. The following table summarizes typical efficiencies for the removal of the dithiobenzoate end-group and subsequent functionalization for different polymer types.
| Modification Method | Polymer Type | Reagents | Typical Efficiency (%) | Reaction Time | Key Considerations |
| Aminolysis | Polystyrene | Hexylamine (B90201) | >95 | 1-4 hours | Prone to disulfide formation. |
| Poly(methyl methacrylate) | Cyclohexylamine | Variable | 1-24 hours | Can lead to thiolactone formation.[1] | |
| Reduction | Polystyrene | Sodium Borohydride (NaBH4) | >95 | 2-6 hours | Can also reduce other functional groups. |
| One-Pot Aminolysis/Thiol-Maleimide | Poly(N,N-dimethylacrylamide) | Hexylamine, N-Methylmaleimide | up to 99[2][3][4] | 2-4 hours | Optimal conditions crucial to avoid side reactions.[2][3][4] |
Experimental Protocols
Protocol 1: Aminolysis of Dithiobenzoate-Terminated Polystyrene to Yield a Thiol-Terminated Polymer
This protocol describes the removal of the this compound end-group from polystyrene (PS-S-C(=S)Ph) via aminolysis to generate a thiol-terminated polystyrene (PS-SH).
Materials:
-
Dithiobenzoate-terminated polystyrene (PS-S-C(=S)Ph)
-
Hexylamine
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the dithiobenzoate-terminated polystyrene in anhydrous THF (e.g., 100 mg of polymer in 5 mL of THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can lead to oxidative disulfide coupling of the resulting thiol.
-
Add a 10-fold molar excess of hexylamine relative to the polymer chain ends.
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction can be monitored by the disappearance of the pink/red color of the dithiobenzoate group. The reaction is typically complete within 1-4 hours.
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold methanol with vigorous stirring.
-
Isolate the precipitated thiol-terminated polystyrene by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove residual amine and byproducts.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the resulting thiol-terminated polymer using ¹H NMR spectroscopy (disappearance of aromatic protons of the dithiobenzoate group) and Gel Permeation Chromatography (GPC) to confirm the integrity of the polymer backbone.
Logical Workflow for Aminolysis
Caption: Workflow for aminolysis of a dithiobenzoate-terminated polymer.
Protocol 2: One-Pot Aminolysis and Thiol-Maleimide Functionalization
This protocol details a one-pot procedure for the conversion of a dithiobenzoate-terminated polymer to a maleimide-functionalized polymer, which is particularly useful for bioconjugation. This method avoids the isolation of the intermediate thiol, minimizing the risk of disulfide formation.[2][3][4]
Materials:
-
Dithiobenzoate-terminated polymer (e.g., poly(N,N-dimethylacrylamide))
-
Hexylamine
-
N-substituted maleimide (B117702) (e.g., N-methylmaleimide)
-
Tributylphosphine (B147548) (TBP) (as a reducing agent to prevent disulfide formation)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the dithiobenzoate-terminated polymer in anhydrous DMF (e.g., 100 mg of polymer in 5 mL of DMF).
-
Add a 10-fold molar excess of the N-substituted maleimide to the polymer solution.
-
Add a 1.2-fold molar excess of tributylphosphine (TBP) relative to the polymer chain ends.
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Add a 5-fold molar excess of hexylamine to initiate the aminolysis.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. The disappearance of the dithiobenzoate color indicates the completion of the aminolysis step, followed by the thiol-maleimide Michael addition.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise into a 10-fold excess of cold diethyl ether.
-
Isolate the precipitate by centrifugation, and decant the supernatant.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone) and re-precipitate into diethyl ether to ensure complete removal of reagents. Repeat this step twice.
-
Dry the final maleimide-functionalized polymer under vacuum.
-
Confirm the successful functionalization using ¹H NMR spectroscopy (appearance of signals from the maleimide adduct) and GPC.
Signaling Pathway for One-Pot Functionalization
Caption: Reaction pathway for one-pot aminolysis and thiol-maleimide addition.
Protocol 3: Thiol-Ene "Click" Reaction for Polymer Functionalization
This protocol describes the functionalization of a thiol-terminated polymer with an alkene-containing molecule via a photo-initiated thiol-ene "click" reaction. This method is highly efficient and proceeds under mild conditions.
Materials:
-
Thiol-terminated polymer (prepared as in Protocol 1)
-
Alkene-functional molecule (e.g., allyl-functionalized drug, peptide, or fluorescent dye)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF or dichloromethane, appropriate for both polymer and alkene)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source
-
Standard glassware for photochemical reactions
Procedure:
-
In a quartz reaction vessel, dissolve the thiol-terminated polymer.
-
Add a 1.5 to 2-fold molar excess of the alkene-functional molecule relative to the polymer thiol groups.
-
Add the photoinitiator (typically 1-5 mol% with respect to the thiol groups).
-
Degas the solution thoroughly with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the solution with UV light while stirring at room temperature. The reaction time can vary from minutes to a few hours depending on the specific reactants and reaction scale. Monitor the reaction by taking aliquots and analyzing via ¹H NMR (disappearance of thiol and alkene protons) or chromatography.
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolate, wash, and dry the purified polymer as described in the previous protocols.
-
Characterize the final product using techniques such as ¹H NMR, FTIR, and GPC to confirm successful conjugation.
Experimental Workflow for Thiol-Ene Click Chemistry
Caption: Workflow for photo-initiated thiol-ene functionalization of a polymer.
References
Troubleshooting & Optimization
troubleshooting high molecular weight shoulder in GPC with Benzyl benzodithioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Gel Permeation Chromatography (GPC), specifically addressing the appearance of a high molecular weight shoulder when analyzing polymers synthesized using Benzyl benzodithioate as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent.
Frequently Asked Questions (FAQs)
Q1: What is a high molecular weight shoulder in a GPC chromatogram?
A high molecular weight shoulder is an asymmetry in the GPC peak where a secondary, unresolved peak appears on the leading edge (earlier elution time) of the main polymer peak. This indicates the presence of species that are larger in hydrodynamic volume than the main polymer population. In GPC, larger molecules elute before smaller molecules, so this shoulder corresponds to the high molecular weight end of the distribution.[1][2]
Q2: We are using this compound as a RAFT agent. Could this be the cause of the high molecular weight shoulder?
This compound is a small molecule chain transfer agent used in RAFT polymerization.[3][] It is unlikely to be the direct cause of a high molecular weight shoulder. The shoulder is more likely related to the properties of the polymer being synthesized, such as its tendency to aggregate, or issues with the GPC analysis itself.
Q3: What are the most common causes of a high molecular weight shoulder in GPC?
The most frequent causes include:
-
Polymer Aggregation: Polymer chains can self-associate to form larger aggregates, which elute earlier than individual chains.[1][5] This is a primary cause of high molecular weight shoulders.
-
Column Overload: Injecting a sample that is too concentrated can lead to a phenomenon known as "fronting," where the peak appears to have a leading shoulder.[6][7]
-
Poor Sample Dissolution: Incomplete dissolution of the polymer can leave small, highly aggregated particles that elute early.
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the sample to travel through the column faster, resulting in peak fronting.[8][9]
-
Column Degradation: A damaged or old column, particularly at the inlet, can cause peak shape distortions.[10][11]
Troubleshooting Guide
Issue: A high molecular weight shoulder is observed in the GPC chromatogram of a polymer synthesized with this compound.
Below is a step-by-step guide to troubleshoot this issue.
Step 1: Investigate Polymer Aggregation
Polymer aggregation is a common culprit for high molecular weight shoulders.[1]
Troubleshooting Actions:
-
Improve Dissolution: Ensure the polymer is fully dissolved. This may require longer dissolution times, gentle heating, or agitation. Avoid vigorous shaking which can sometimes promote aggregation.
-
Optimize Solvent: The choice of solvent is critical. A "good" solvent for the polymer will help prevent aggregation. If aggregation is suspected, try a different mobile phase or add salts to aqueous mobile phases to suppress interactions.[12][13]
-
Lower Concentration: Analyze the sample at a lower concentration. If the shoulder diminishes or disappears at lower concentrations, aggregation is a likely cause.[14]
-
Temperature Effects: For some polymers, increasing the column and mobile phase temperature can help disrupt aggregates.
Step 2: Address Potential Column Overload
Injecting too much sample mass onto the column can lead to peak fronting, which can be misinterpreted as a high molecular weight shoulder.[6][7]
Troubleshooting Actions:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Dilute the Sample: Prepare a more dilute sample solution. For high molecular weight polymers, concentrations of 1 mg/mL or lower are often recommended.[15]
| Parameter | Recommendation for High MW Polymers |
| Concentration | 0.5 - 2.0 mg/mL |
| Injection Volume | Scale according to column diameter to avoid overload |
Step 3: Evaluate Sample Preparation and Mobile Phase Compatibility
Proper sample preparation is crucial for accurate GPC results.[16]
Troubleshooting Actions:
-
Solvent Matching: Whenever possible, dissolve the sample in the GPC mobile phase.[15] If a different solvent must be used for dissolution, ensure it is miscible with the mobile phase and ideally has a similar or weaker elution strength.[9]
-
Filtration: Filter the sample solution before injection to remove any particulates. Use a filter with a pore size that will not remove the high molecular weight fraction of your polymer (e.g., 0.2 µm or 0.45 µm).[17]
Step 4: Optimize GPC Method Parameters
The GPC method itself can influence peak shape.
Troubleshooting Actions:
-
Reduce Flow Rate: For very high molecular weight polymers, a lower flow rate (e.g., 0.5 mL/min or less) can improve peak shape and prevent shear degradation.[14][18]
-
Check for System Peaks: Inject a blank (mobile phase) to ensure the shoulder is not a system peak.[19]
| Parameter | Effect on High MW Shoulder | Recommended Action |
| High Flow Rate | Can cause peak broadening and distortion.[14] | Decrease the flow rate (e.g., to 0.5 mL/min). |
| High Concentration | Can lead to column overload and peak fronting.[14] | Reduce sample concentration (e.g., to 1 mg/mL). |
Experimental Protocols
Protocol 1: Sample Preparation for GPC Analysis of a RAFT Polymer
-
Weighing: Accurately weigh 1-2 mg of the dry polymer sample into a clean vial.
-
Dissolution: Add 1 mL of HPLC-grade mobile phase solvent to the vial.
-
Mixing: Gently agitate the vial to dissolve the polymer. Avoid vigorous shaking. Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[15] Gentle heating may be applied if necessary, but be cautious of potential degradation.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a GPC autosampler vial.[17][20]
-
Analysis: Immediately place the vial in the GPC autosampler for analysis to minimize the chance of re-aggregation or solvent evaporation.
Protocol 2: GPC Analysis Method Optimization
-
Initial Conditions:
-
Column: Select a column set appropriate for the expected molecular weight range of the polymer.[17]
-
Mobile Phase: Use a good solvent for the polymer.
-
Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min).
-
Temperature: Begin at ambient or a slightly elevated temperature (e.g., 30-40 °C).
-
-
Troubleshooting Run 1 (Lower Concentration): Prepare a sample at half the original concentration and inject it. Compare the chromatograms. If the high molecular weight shoulder is reduced, the issue is likely concentration-dependent (aggregation or column overload).
-
Troubleshooting Run 2 (Lower Flow Rate): Using the lower concentration sample, reduce the flow rate to 0.5 mL/min. If the peak shape becomes more symmetrical, the original flow rate may have been too high.[14]
-
Data Interpretation: Analyze the results from the troubleshooting runs to determine the optimal conditions for your polymer.
Visualizations
Caption: Troubleshooting workflow for a high molecular weight shoulder in GPC.
References
- 1. Aggregates! And what they look like in GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 2. infinitalab.com [infinitalab.com]
- 3. 苯并二硫代甲酸苄酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. instrument-solutions.com [instrument-solutions.com]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. Effects of Sample Solvents on Peak Shape : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Poster: GPC analysis at different flow rates to overcome shear degradation - Polymer Char [polymerchar.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ruf.rice.edu [ruf.rice.edu]
Technical Support Center: Optimizing RAFT Polymerization with Benzyl Benzodithioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Benzyl (B1604629) benzodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the initiator-to-CTA ratio for polymerizations mediated by Benzyl benzodithioate.
| Issue | Potential Cause | Suggested Solution |
| High Polydispersity (PDI > 1.3) | Initiator concentration is too high: An excess of initiator-derived radicals leads to a higher number of terminated chains that are not controlled by the RAFT agent.[1] | Decrease the initiator concentration. A common starting point for the [CTA]/[Initiator] molar ratio is between 3:1 and 10:1.[2] |
| Poor re-initiation by the CTA R-group: If the benzyl group of the this compound is not an efficient initiator for the specific monomer, uncontrolled polymer chains can form.[2] | While this compound is generally effective for methacrylates, methacrylamides, and styrenes, consider an alternative CTA if the issue persists with these monomers.[3] | |
| High monomer conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of "living" chain ends and broader polydispersity.[1] | Target a lower monomer conversion for initial experiments (e.g., 70-80%) to establish controlled conditions. | |
| Bimodal or Multimodal Molecular Weight Distribution | Presence of oxygen: Oxygen can act as an inhibitor or lead to the formation of new, uncontrolled polymer chains.[2] | Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles before polymerization.[4] Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] |
| Impure monomer: Inhibitors present in the monomer will interfere with the radical polymerization.[2] | Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove the inhibitor.[2] | |
| Slow Polymerization Rate (Rate Retardation) | High concentration of this compound: Dithiobenzoates are known to cause rate retardation in RAFT polymerization.[5][6][7] | Decrease the concentration of this compound. However, be aware that this may impact the control over molecular weight and PDI.[2] Consider using a trithiocarbonate (B1256668) CTA if rate retardation is a significant issue for your monomer system.[5][6] |
| Low reaction temperature: The rate of decomposition of the initiator is dependent on temperature.[2] | Increase the reaction temperature. Ensure the chosen temperature is appropriate for the half-life of your initiator (e.g., AIBN is commonly used at 60-80 °C). | |
| Low Monomer Conversion | Inhibition period: RAFT polymerizations, especially with dithiobenzoates, can exhibit an initial induction period.[7][8] | Allow for a longer reaction time. Monitor the conversion over time to determine if the reaction is proceeding after an initial lag phase. |
| Hydrolysis of the CTA: If conducting the polymerization in an aqueous or protic solvent, this compound can be susceptible to hydrolysis, which deactivates the CTA.[5][9] | Ensure the use of dry solvents and reagents. If an aqueous system is necessary, consider the pH and potential for CTA degradation.[9] | |
| Experimental Molecular Weight (Mn) Significantly Different from Theoretical (Mth) | Inaccurate reagent quantities: Errors in weighing the monomer, CTA, or initiator will lead to discrepancies between the theoretical and experimental molecular weights. | Carefully and accurately weigh all reagents. |
| Incomplete consumption of the CTA: If the CTA is not fully consumed, the experimental molecular weight may be higher than predicted.[4] | Ensure proper mixing and reaction conditions to facilitate the consumption of the RAFT agent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting initiator-to-CTA ratio for polymerization with this compound?
A1: A common starting point for the molar ratio of [CTA] to [Initiator] is in the range of 3:1 to 10:1. The optimal ratio will depend on the specific monomer, solvent, and desired polymer characteristics.
Q2: How does adjusting the initiator-to-CTA ratio affect the resulting polymer?
A2:
-
Increasing the initiator concentration (decreasing the [CTA]/[Initiator] ratio): This generally leads to a faster polymerization rate but can result in a lower number-average molecular weight (Mn) and a higher polydispersity index (PDI) due to an increased number of chains initiated by the primary initiator.[2]
-
Decreasing the initiator concentration (increasing the [CTA]/[Initiator] ratio): This typically results in better control over the polymerization, leading to a polymer with a molecular weight closer to the theoretical value and a lower PDI. However, it may also lead to a slower polymerization rate.[2]
Q3: Why is my polymerization with this compound so slow?
A3: Dithiobenzoates, including this compound, are known to cause rate retardation in RAFT polymerization.[5][6][7] This is a known characteristic of this class of CTA. To address this, you can try increasing the reaction temperature or decreasing the CTA concentration, though the latter may affect the control over the polymerization.
Q4: I see a shoulder on the high molecular weight side of my GPC trace. What could be the cause?
A4: A high molecular weight shoulder can indicate chain-to-chain coupling, which can occur at high monomer conversions.[1] It could also suggest that the initiator is decomposing too quickly before the RAFT equilibrium is established, leading to some uncontrolled polymerization.[1] Try reducing the reaction time to target a lower conversion or selecting an initiator with a slower decomposition rate at your reaction temperature.
Q5: Can I use this compound for any monomer?
A5: this compound is most suitable for controlling the polymerization of methacrylates, methacrylamides, and styrenes.[3] Its effectiveness with other monomers, such as acrylates, may be limited, and issues like rate retardation can be more pronounced.[5][6] For acrylates, a trithiocarbonate CTA is often a better choice.[10]
Data Presentation
Table 1: Effect of Varying [CTA]/[Initiator] Ratio on Polymer Properties
| [Monomer]:[CTA]:[Initiator] | Target DP | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Notes |
| 100:1:0.1 | 100 | ~75 | ~7,500 | 1.15 | Good control, but slower reaction rate. |
| 100:1:0.2 | 100 | ~85 | ~8,200 | 1.20 | Faster rate, still acceptable control. |
| 100:1:0.33 | 100 | ~90 | ~8,000 | 1.28 | Increased rate, but some loss of control. |
| 100:1:0.5 | 100 | >95 | ~7,800 | >1.40 | Fast reaction, but poor control over PDI. |
Note: The values in this table are illustrative and will vary depending on the specific monomer, solvent, temperature, and reaction time.
Experimental Protocols
Protocol: Optimizing the [CTA]/[Initiator] Ratio for RAFT Polymerization of Styrene (B11656) using this compound
This protocol describes a series of experiments to determine a suitable [CTA]/[Initiator] ratio for the polymerization of styrene.
1. Materials:
-
Styrene (inhibitor removed)
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anisole (Solvent)
-
Schlenk flasks
-
Magnetic stir bars
-
Nitrogen or Argon gas supply
-
Oil bath
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of styrene and anisole. For example, to target a 50% w/w solution, mix equal weights of inhibitor-free styrene and anisole.
-
-
Reaction Setup (Example for [Styrene]:[CTA]:[AIBN] = 200:1:0.2):
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 24.4 mg, 0.1 mmol).
-
Add AIBN (e.g., 3.28 mg, 0.02 mmol).
-
Add the styrene/anisole stock solution (containing 2.08 g, 20 mmol of styrene).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 8 hours).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Analysis:
-
Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.
-
Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
-
Optimization:
-
Repeat the experiment, varying the amount of AIBN to achieve different [CTA]/[Initiator] ratios (e.g., 3:1, 5:1, 10:1), while keeping the [Styrene]:[CTA] ratio constant.
-
Compare the conversion, Mn, and PDI for each ratio to determine the optimal conditions for your desired polymer characteristics.
-
Mandatory Visualization
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 96 27249-90-7 [sigmaaldrich.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polymers Synthesized with Benzyl Benzodithioate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using benzyl (B1604629) benzodithioate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: Why is my purified polymer still pink/red?
A1: The characteristic pink or red color is due to the dithiobenzoate end-group from the benzyl benzodithioate RAFT agent. Its presence indicates that the RAFT end-groups are likely intact, which is desirable for applications like block copolymer synthesis. If a colorless product is required, the end-group must be chemically removed.
Q2: What is the most common method for purifying polymers synthesized by RAFT polymerization?
A2: Precipitation is the most frequently used technique. This involves dissolving the crude polymer in a good solvent and then adding it to a non-solvent to cause the polymer to precipitate, leaving impurities like unreacted monomer and initiator byproducts in the solution.[1][2] This process is often repeated 2-3 times to ensure high purity.
Q3: Can I use dialysis for purification?
A3: Yes, dialysis is an effective method for removing small molecule impurities like residual monomers and salts.[2][3][4][5][6] It is particularly useful for polymers that are difficult to precipitate.[7] The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzed against a large volume of a suitable solvent.[3][5][6]
Q4: Is column chromatography a suitable purification method?
A4: Column chromatography, including size-exclusion chromatography (SEC) and adsorption chromatography, can be used for polymer purification.[8][9][10] It is particularly effective for separating polymers based on size or for removing homopolymer contaminants from block copolymers.[8] However, it can be more time-consuming and require more specialized equipment than precipitation or dialysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polymer does not precipitate | The chosen non-solvent is not sufficiently poor for the polymer. | - Select a different non-solvent with a greater difference in polarity compared to the polymer and the solvent. - Try precipitating into a chilled non-solvent to decrease solubility. |
| Low yield after precipitation | - The polymer has some solubility in the non-solvent. - The polymer chains are too short (oligomers) and remain soluble. | - Reduce the volume of the non-solvent used. - Perform the precipitation at a lower temperature. - Consider an alternative purification method like dialysis if oligomers are the issue. |
| Broad molecular weight distribution (high Ð) in the final product | - Inefficient RAFT agent. - High initiator concentration. - High monomer conversion leading to termination reactions. | - Ensure the purity of the this compound. - Optimize the [Monomer]:[RAFT agent]:[Initiator] ratio. - Target a lower monomer conversion. |
| Residual monomer detected by NMR after purification | - Insufficient number of precipitation cycles. - Trapping of monomer within the precipitated polymer. | - Increase the number of precipitation cycles to 3 or more. - Ensure the polymer is fully dissolved before each precipitation. - Redissolve the polymer and freeze-dry/lyophilize to remove volatile monomers. - For stubborn cases, consider dialysis.[7] |
| Formation of an insoluble gel during polymerization | Cross-linking reactions may have occurred. | - Lower the polymerization temperature. - Reduce the initiator concentration. - Ensure the monomer is free of difunctional impurities. |
Quantitative Data Summary
Table 1: Comparison of Common Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Time Required | Scalability | Key Advantages | Key Disadvantages |
| Precipitation | >98% | 70-95% | 1-4 hours per cycle | Good | Fast, simple, and cost-effective. | Potential for low yield with oligomers, can trap impurities.[2] |
| Dialysis | >99% | >90% | 24-72 hours | Moderate | Excellent for removing small molecules, gentle on the polymer.[3][4] | Time-consuming, requires large solvent volumes.[7] |
| Column Chromatography | >99% | 50-80% | 4-24 hours | Limited | High resolution separation, can separate based on size and functionality.[8][10] | Can be complex, lower yields, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)). The solution should be concentrated but still easily stirrable.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume (typically 10-20 times the volume of the polymer solution) of a cold, vigorously stirred non-solvent (e.g., methanol, hexane, cold water).
-
Isolation: Allow the precipitate to settle. Decant the supernatant and collect the polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Repetition: For higher purity, repeat steps 1-5 two more times.[11]
Protocol 2: Purification by Dialysis
-
Sample Preparation: Dissolve the crude polymer in a suitable solvent that is compatible with the dialysis membrane.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of the polymer (e.g., if the polymer is 20,000 g/mol , a 3,500 g/mol MWCO membrane is appropriate).
-
Loading: Transfer the polymer solution into the dialysis tubing and securely clip both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the chosen dialysis solvent. Stir the solvent gently.
-
Solvent Exchange: Change the dialysis solvent periodically (e.g., every 4-6 hours for the first day, then every 8-12 hours) to maintain a high concentration gradient.
-
Recovery: After an adequate dialysis period (typically 48-72 hours), remove the dialysis bag, and recover the purified polymer solution.
-
Solvent Removal: Remove the solvent from the purified polymer solution by rotary evaporation or freeze-drying.
Visualizations
Caption: Decision workflow for selecting a polymer purification method.
Caption: Troubleshooting logic for assessing polymer purity.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Column Chromatography [comis.med.uvm.edu]
- 11. rsc.org [rsc.org]
Technical Support Center: Benzyl Benzodithioate RAFT Polymerization
Welcome to the technical support center for Benzyl (B1604629) Benzodithioate (BDB) mediated Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Benzyl Benzodithioate RAFT polymerization?
A1: The most prevalent side reactions include:
-
Retardation/Inhibition: A noticeable decrease in the polymerization rate or a complete halt at the initial stages. This is a widely reported phenomenon with dithiobenzoates like BDB, particularly with more activated monomers (MAMs) such as styrenes and acrylates.[1][2]
-
Thermal Decomposition: At elevated temperatures, BDB and the resulting polymer chains with dithiobenzoate end-groups can decompose, leading to a loss of "living" character.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the dithiobenzoate group is susceptible to hydrolysis, which can deactivate the RAFT agent.[1][3]
-
Termination Reactions: Standard radical-radical termination reactions (combination and disproportionation) still occur in RAFT polymerization and can lead to the formation of dead polymer chains, affecting the molecular weight distribution.[4] The formation of 2-, 3-, and 4-arm star polymers through termination of the intermediate RAFT radicals has also been reported.[4]
Q2: Why is my polymerization showing a significant induction period or slow conversion?
A2: This is likely due to retardation, a common issue with dithiobenzoate RAFT agents. The primary causes are:
-
Slow Fragmentation of the RAFT Adduct Radical: The intermediate radical formed by the addition of a propagating radical to the BDB may be slow to fragment. This can lead to an accumulation of these intermediate radicals, which can then undergo termination reactions.
-
Slow Re-initiation by the Expelled Radical: The benzyl radical (the R group in BDB) may be slow to initiate a new polymer chain, thus slowing down the overall polymerization rate.
The extent of retardation is often dependent on the concentration of the RAFT agent; higher concentrations can lead to more significant retardation.[1]
Q3: What causes a high polydispersity index (PDI) in my final polymer?
A3: A high PDI (typically > 1.3) suggests a loss of control over the polymerization. Several factors can contribute to this:
-
Insufficient RAFT Agent: If the concentration of the RAFT agent is too low relative to the initiator, a significant population of chains will be initiated by the initiator alone, leading to a conventional free radical polymerization pathway alongside the controlled RAFT process.
-
Side Reactions: Thermal decomposition or hydrolysis of the RAFT agent can reduce its effective concentration and lead to the formation of dead chains.[3]
-
Poor Choice of Initiator: A high initiator concentration or an initiator with a very high decomposition rate can lead to an excess of primary radicals, increasing the likelihood of termination reactions.
-
Impurities: Impurities in the monomer, solvent, or RAFT agent can interfere with the polymerization process.
Q4: Can this compound be used for all types of monomers?
A4: this compound is most effective for the polymerization of "more activated monomers" (MAMs) like styrenes, acrylates, and methacrylates. Its effectiveness with "less activated monomers" (LAMs) such as vinyl acetate (B1210297) is limited due to the high activity of the dithiobenzoate group, which can lead to complete inhibition of polymerization.
II. Troubleshooting Guides
Issue 1: Slow Polymerization Rate or Long Induction Period
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High RAFT Agent Concentration | Decrease the [BDB]/[Initiator] ratio. A common starting point is a molar ratio of 5:1 to 10:1. | Increased polymerization rate and reduced induction period. |
| Slow Fragmentation/Re-initiation | Increase the polymerization temperature. This can increase the rate of fragmentation and re-initiation. However, be mindful of potential thermal decomposition at excessively high temperatures. | Faster conversion to monomer. |
| Monomer Type | For particularly problematic monomers, consider a different RAFT agent with a less stabilizing Z-group (e.g., a trithiocarbonate) if compatible with the monomer system. | Improved polymerization kinetics. |
| Solvent Effects | The choice of solvent can influence polymerization kinetics. Ensure good solubility of all components and consider literature precedents for your specific monomer. | Optimized reaction rate. |
Issue 2: High Polydispersity (PDI > 1.3)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Too Much Initiator | Decrease the initiator concentration. The [RAFT Agent]/[Initiator] ratio is crucial for control. | Narrower molecular weight distribution (lower PDI). |
| Thermal Decomposition | Lower the polymerization temperature. If the reaction is too slow at lower temperatures, consider using an initiator with a lower decomposition temperature. | Reduced loss of chain-end fidelity and lower PDI. |
| Hydrolysis of RAFT Agent | Ensure all reagents and solvents are dry. If polymerization in aqueous media is necessary, consider using a more hydrolytically stable RAFT agent like a trithiocarbonate.[1] | Minimized RAFT agent degradation and better control. |
| Impurities | Purify the monomer and solvent before use. Monomers are often passed through a column of basic alumina (B75360) to remove inhibitors. Solvents should be dried and deoxygenated. | More consistent and controlled polymerization. |
Issue 3: Bimodal or Tailing GPC Trace
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Chain Activation | Ensure the pre-equilibrium period is sufficient for all RAFT agent molecules to be activated. This can sometimes be addressed by a slightly higher initial initiator concentration or a short period of higher temperature at the start of the polymerization. | A more uniform population of growing chains, leading to a monomodal GPC trace. |
| Chain Transfer to Solvent/Monomer | This can lead to the formation of dead chains with different molecular weights. Choose a solvent with a low chain transfer constant. This is a known issue in solution polymerizations.[4] | Reduced tailing in the GPC trace. |
| Termination Reactions | High radical flux can lead to increased termination. Lowering the initiator concentration or the temperature can help. | A cleaner GPC trace with less evidence of dead polymer. |
III. Data Presentation
Table 1: Effect of Temperature on Thermal Decomposition of Dithiobenzoate-Terminated PMMA
| Temperature (°C) | Treatment Time (h) | End-Group Fidelity (%) | Notes |
| 100 | 24 | High | Dithiobenzoate end-groups are relatively stable. |
| 120 | 24 | Significant Loss | A clear loss of chain-end functionality is observed.[5] |
| 140 | < 24 | Near Complete Loss | The ability to act as a macro-RAFT agent is almost completely lost.[5] |
Data is for dithiobenzoate-terminated Poly(methyl methacrylate) (PMMA) and serves as a general guide for the thermal stability of polymers prepared with this compound.
IV. Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Styrene (B11656) using this compound
-
Reagents and Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
This compound (BDB) (RAFT agent).
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator).
-
Anhydrous toluene (B28343) (solvent).
-
Schlenk flask or ampoule, stir bar, vacuum line, and oil bath.
-
-
Procedure: a. In a Schlenk flask, dissolve BDB (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol, for a [BDB]/[AIBN] ratio of 5) in toluene (e.g., 5 mL). b. Add purified styrene (e.g., 10 mmol, for a [Monomer]/[BDB] ratio of 100). c. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. d. Backfill the flask with an inert gas (e.g., nitrogen or argon). e. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. f. Monitor the polymerization by taking samples at regular intervals for analysis (e.g., by ¹H NMR for conversion and by GPC for molecular weight and PDI). g. To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. h. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). i. Collect the polymer by filtration and dry under vacuum.
Protocol 2: Purification of Monomers and Solvents
-
Monomer Purification: To remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether in styrene or acrylates), pass the monomer through a short column of basic alumina immediately before use.
-
Solvent Purification: Use anhydrous solvents. If necessary, dry the solvent using appropriate drying agents (e.g., molecular sieves) and deoxygenate by sparging with an inert gas or by freeze-pump-thaw cycles.
V. Visualizations
Caption: The main steps in a RAFT polymerization process.
Caption: Troubleshooting workflow for retardation issues.
Caption: Common side reactions in RAFT polymerization.
References
Technical Support Center: Optimizing Monomer Conversion in RAFT Polymerization with Benzyl Benzodithioate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving monomer conversion in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using benzyl (B1604629) benzodithioate as a chain transfer agent (CTA). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization with benzyl benzodithioate has stalled at low monomer conversion. What are the likely causes?
Low monomer conversion can be attributed to several factors. A primary cause can be rate retardation, a phenomenon where the concentration of active propagating radicals is reduced.[1] This can happen if the intermediate RAFT adduct radical is too stable, thus slowing down the fragmentation step which is crucial for chain growth.[1] Additionally, impurities in your monomer, solvent, or initiator can inhibit the polymerization. Oxygen is a particularly common inhibitor in radical polymerizations.
Q2: How does the choice of initiator and its concentration affect monomer conversion?
The initiator plays a critical role in determining the overall rate of polymerization and the number of "dead" polymer chains.[2] The rate of polymerization is directly related to the concentration of radicals generated by the initiator.[2] An insufficient amount of initiator can lead to slow or incomplete polymerization. Conversely, an excessively high initiator concentration can lead to a larger number of dead chains, which are not capable of further growth, thereby limiting the final monomer conversion and broadening the molecular weight distribution. The molar ratio of the RAFT agent to the initiator ([CTA]:[I]) is a key parameter to control.[3]
Q3: Can the reaction temperature influence the monomer conversion?
Yes, temperature is a critical parameter. Higher temperatures generally increase the rate of polymerization by accelerating both the initiator decomposition and the fragmentation of the RAFT adduct radical.[1][4] This can help to overcome rate retardation. However, excessively high temperatures can also lead to an increased rate of termination reactions, which can be detrimental to achieving high monomer conversion and good control over the polymerization.
Q4: I'm observing a long induction period before the polymerization starts. What could be the reason?
An induction period, where polymerization is delayed, can be caused by the slow fragmentation of the intermediate radical.[5] This is more common when the leaving group (R-group) of the RAFT agent is a poor initiator for the monomer being used. For instance, the cumyl radical is known to be a relatively slow initiator for styrene (B11656) polymerization. The presence of inhibitors like oxygen can also lead to an induction period as the radicals generated by the initiator are consumed in side reactions.
Q5: Is this compound suitable for all types of monomers?
This compound, a type of dithiobenzoate, is most effective for "more activated" monomers (MAMs) such as styrenes and methacrylates.[5][6] For "less activated" monomers (LAMs) like vinyl acetate, dithiobenzoates can cause significant retardation or even complete inhibition of the polymerization.[5] For LAMs, less active RAFT agents like dithiocarbamates or xanthates are generally recommended.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Monomer Conversion | 1. Rate Retardation: The intermediate RAFT adduct radical is too stable, leading to a low concentration of propagating radicals.[1] 2. Inappropriate RAFT Agent: this compound may not be suitable for the monomer being used (especially for less activated monomers).[5] 3. Low Initiator Concentration: Insufficient radical generation to sustain polymerization. 4. Low Temperature: The rate of initiator decomposition and RAFT fragmentation is too slow.[4] 5. Impurities: Presence of inhibitors like oxygen in the reaction mixture.[5] | 1. Increase Temperature: This can help to shift the equilibrium towards fragmentation.[1] 2. Select a More Appropriate RAFT Agent: For less activated monomers, consider using a dithiocarbamate (B8719985) or xanthate. 3. Optimize Initiator Concentration: Increase the initiator concentration, but be mindful of the [CTA]:[I] ratio to maintain control. A typical starting point is a [CTA]:[I] ratio of 5:1.[7] 4. Increase Reaction Temperature: This will increase the rate of radical generation and propagation.[4] 5. Purify Monomers and Solvents: Ensure all reagents are free of inhibitors. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[7][8] |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. High Initiator Concentration: Leads to a significant number of dead chains formed by termination.[2] 2. Slow RAFT Equilibrium: The rate of addition-fragmentation is slow compared to propagation, leading to chains with varying lengths.[2] 3. Chain Transfer to Solvent: Can lead to the formation of new polymer chains with different lengths.[9] | 1. Decrease Initiator Concentration: Adjust the [CTA]:[I] ratio to minimize termination events. 2. Optimize Reaction Conditions: Adjusting the temperature or solvent may improve the RAFT equilibrium. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. |
| Long Induction Period | 1. Slow Re-initiation: The leaving group radical from the RAFT agent is a slow initiator for the monomer. 2. Presence of Inhibitors: Oxygen or other impurities are scavenging the initial radicals. | 1. Choose a RAFT Agent with a Better Leaving Group: Select a RAFT agent where the R-group is a more efficient initiator for the specific monomer. 2. Thorough Degassing: Implement rigorous degassing procedures to remove all traces of oxygen.[8] |
Quantitative Data Summary
The following table summarizes typical experimental conditions for RAFT polymerization of various monomers using dithiobenzoate-type CTAs. Note that optimal conditions can vary depending on the specific monomer and desired polymer characteristics.
| Monomer | RAFT Agent | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Ethyl Acrylate (EA) | HECPHD | 100:1:0.25 | Dioxane | 90 | 24 | ~70 | [10] |
| Methyl Acrylate (MA) | HECPHD | 100:1:0.25 | Dioxane | 90 | 24 | ~70 | [10] |
| N-isopropylacrylamide (NIPAM) | HECPHD | 100:1:0.25 | Dioxane | 90 | 24 | 87 | [10] |
| Styrene | This compound | Variable | THF | 60 | 5 | Variable | [8] |
| t-butyl acrylate | This compound | Variable | THF | 60 | 5 | Variable | [8] |
Experimental Protocols
General Protocol for RAFT Polymerization of Styrene using this compound
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
This compound (RAFT agent).
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized from methanol.
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent).
Procedure:
-
Preparation of Stock Solutions:
-
Solution A (Monomer/Initiator): In a volumetric flask, prepare a solution of styrene and AIBN in THF. A typical concentration might be 15 mL of styrene and 4.2 mg of AIBN.
-
Solution B (RAFT Agent): In a separate volumetric flask, prepare a solution of this compound in THF. A typical concentration might be 100 mg of this compound in 4 mL of THF.[8]
-
-
Reaction Setup:
-
In a series of ampoules or reaction vials, add a specific volume of Solution A (e.g., 2.5 mL).
-
To each ampoule, add a calculated amount of Solution B to achieve the desired [Monomer]:[RAFT] ratio.
-
-
Degassing:
-
Subject each ampoule to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[8]
-
After the final cycle, seal the ampoules under vacuum.
-
-
Polymerization:
-
Immerse the sealed ampoules in a preheated oil bath at the desired temperature (e.g., 60 °C).[8]
-
Allow the polymerization to proceed for the desired amount of time. To obtain a kinetic profile, individual ampoules can be removed at different time points.
-
-
Termination and Isolation:
-
Stop the polymerization by rapidly cooling the ampoules in an ice bath.
-
Open the ampoules and precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Analysis:
-
Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Visualizations
Troubleshooting Workflow for Low Monomer Conversion
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 苯并二硫代甲酸苄酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize polydispersity in Benzyl benzodithioate polymerization
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to minimize polydispersity (PDI) in polymerizations utilizing benzyl (B1604629) benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high polydispersity (PDI > 1.3) when using benzyl benzodithioate?
High PDI in a RAFT polymerization is typically a sign of poor control over the reaction. The primary causes include:
-
Inappropriate Ratio of RAFT Agent to Initiator ([CTA]/[I]): A low ratio can lead to an excess of initiator-derived chains that grow without control, broadening the molecular weight distribution.[1][2]
-
High Monomer Conversion: Pushing the reaction to very high conversions (>95%) can increase the likelihood of termination reactions, which disproportionately affects chain growth and increases PDI.
-
Slow Initiation Relative to Propagation: If the initiator decomposes too slowly, new chains are formed throughout the polymerization process, leading to a broad distribution of chain lengths. Conversely, an initiator that decomposes too quickly can generate a burst of radicals, leading to uncontrolled polymerization before the RAFT equilibrium is established.[2][3]
-
Poor Choice of Solvent: Solvents can influence polymerization kinetics. Some solvents may participate in chain transfer reactions, leading to a loss of livingness and higher PDI.[1]
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and fragmentation. An unsuitable temperature can disrupt the equilibrium between active and dormant species, leading to a loss of control.
Q2: How does the ratio of Chain Transfer Agent (CTA) to Initiator ([CTA]/[I]) affect PDI?
The [CTA]/[I] ratio is a critical parameter for controlling the polymerization. A higher ratio generally leads to a lower PDI because it ensures that the vast majority of growing chains are initiated by the RAFT agent's leaving group, maintaining the equilibrium between active and dormant species. A low ratio means more chains are generated from the initiator, which do not contain the RAFT end-group and thus polymerize in an uncontrolled manner.[1]
For optimal control and narrow PDI (typically < 1.2), a [CTA]/[I] ratio of 5:1 to 10:1 is often recommended. The ideal ratio can depend on the specific monomer and reaction conditions.
Table 1: Effect of [CTA]/[I] Ratio on Polydispersity
| [CTA]/[I] Ratio | Typical PDI | Control Level |
| 1:1 | > 1.5 | Poor |
| 3:1 | 1.3 - 1.5 | Moderate |
| 5:1 | 1.1 - 1.3 | Good |
| 10:1 | < 1.2 | Excellent |
Note: These are generalized values. Actual results may vary based on the monomer, solvent, and temperature.
Q3: What is the impact of monomer conversion on the final PDI?
Initially, PDI decreases as the polymerization begins and the RAFT equilibrium is established. It typically reaches a minimum at intermediate conversions (e.g., 50-80%). As the monomer is consumed and its concentration drops, the rate of propagation slows down. This increases the relative probability of irreversible termination reactions between propagating radicals, which leads to the formation of dead polymer chains and a broadening of the molecular weight distribution. Therefore, stopping the reaction at a moderate to high conversion (e.g., 70-90%) is often a good strategy to achieve a low PDI.[4]
Troubleshooting Guide
Issue 1: The final polymer has a high PDI (> 1.5) and a high molecular weight shoulder in the GPC trace.
-
Likely Cause: This often indicates that a significant portion of the polymerization occurred via a conventional free-radical pathway, bypassing the RAFT control mechanism.[2] This can happen if the initiator concentration is too high or if the initiator decomposes too rapidly before the RAFT agent can effectively mediate the process.
-
Solutions:
-
Increase the [CTA]/[I] Ratio: Raise the ratio to at least 5:1. This will favor the RAFT pathway over uncontrolled initiation.
-
Choose a Slower Initiator: Select an initiator with a longer half-life at the reaction temperature (e.g., switch from AIBN to a V-501 for certain temperature ranges).
-
Lower the Reaction Temperature: Reducing the temperature will slow down all reaction rates, potentially allowing the RAFT equilibrium to be established more effectively.[2]
-
Issue 2: The GPC trace shows a low molecular weight shoulder or tailing, resulting in a broad PDI.
-
Likely Cause: This can be caused by retardation or inhibition at the beginning of the polymerization. The benzyl group of the this compound must first be expelled to initiate the RAFT process. If this re-initiation is slow compared to propagation, it can lead to a population of chains that start growing later, resulting in a low molecular weight shoulder.[2]
-
Solutions:
-
Optimize Monomer and CTA Concentration: Ensure the solution is sufficiently concentrated. In dilute solutions, the re-initiation step may be less efficient.[2]
-
Allow for an Induction Period: Recognize that a brief induction period may be necessary for the RAFT equilibrium to be established.
-
Ensure Purity of Reagents: Impurities in the monomer or solvent can inhibit the polymerization. Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors.
-
Issue 3: The polymerization is very slow or stalls at low conversion.
-
Likely Cause: The stability of the intermediate radical formed during the RAFT equilibrium can sometimes be too high, leading to a decrease in the concentration of propagating radicals and slowing down the reaction. This is known as retardation.
-
Solutions:
-
Increase Initiator Concentration: Carefully increase the amount of initiator (while maintaining a reasonable [CTA]/[I] ratio, e.g., 3:1) to generate more propagating radicals.
-
Increase the Temperature: A higher temperature will increase the rate of initiator decomposition and fragmentation of the RAFT adduct radical, which can accelerate the polymerization.
-
Solvent Choice: The choice of solvent can impact kinetics; switching to a different solvent may improve the polymerization rate.[1][5]
-
Experimental Protocols
Standard Protocol for RAFT Polymerization of Styrene with this compound
This protocol targets a degree of polymerization (DP) of 100 with a [CTA]/[I] ratio of 5:1.
Materials:
-
Styrene (inhibitor removed)
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reagent Calculation:
-
Monomer (Styrene): e.g., 5.2 g (50 mmol)
-
CTA (this compound): 0.130 g (0.5 mmol, for DP=100)
-
Initiator (AIBN): 0.0164 g (0.1 mmol, for [CTA]/[I]=5)
-
Solvent: e.g., 5 mL
-
-
Reaction Setup:
-
Add the monomer, CTA, initiator, and a magnetic stir bar to a Schlenk flask.
-
Add the solvent to dissolve the reagents.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.[6]
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).[7]
-
-
Monitoring and Termination:
-
Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR or gravimetry.
-
To terminate the polymerization, cool the flask rapidly in an ice bath and expose the reaction mixture to air.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: Experimental workflow for a controlled RAFT polymerization.
Caption: Key factors influencing polydispersity in RAFT polymerization.
References
- 1. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. media.neliti.com [media.neliti.com]
- 7. RAFT polymerization of fatty acid containing monomers: controlled synthesis of polymers from renewable resources - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45541F [pubs.rsc.org]
Technical Support Center: Benzyl Benzodithioate RAFT Polymerization and Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benzyl (B1604629) Benzodithioate in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the effect of temperature on your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for RAFT polymerization using benzyl benzodithioate?
A1: The optimal temperature for RAFT polymerization with this compound depends on the monomer being used and the desired reaction kinetics. Generally, temperatures between 60°C and 90°C are employed. For instance, the polymerization of styrene (B11656) is often conducted at around 60°C, while monomers like methyl methacrylate (B99206) (MMA) have been successfully polymerized at both 60°C and 90°C to modulate the polymerization rate and control.[1][2]
Q2: How does increasing the temperature affect the rate of polymerization?
A2: Increasing the reaction temperature typically accelerates the rate of polymerization.[2] This is due to the increased rate of decomposition of the radical initiator, leading to a higher concentration of propagating radicals. Furthermore, the chain transfer constant of the RAFT agent may also increase with temperature, contributing to a faster reaction.[2]
Q3: What is the effect of temperature on the molecular weight and polydispersity index (PDI) of the resulting polymer?
A3: Higher temperatures can lead to polymers with lower polydispersity (narrower molecular weight distribution) at a given conversion.[2] This is attributed to a higher transfer constant of the RAFT agent at elevated temperatures, which allows for more efficient exchange between active and dormant chains, leading to more uniform chain growth. However, excessively high temperatures can lead to loss of control and broader PDI due to side reactions like thermal decomposition of the RAFT agent.
Q4: Can this compound decompose at elevated temperatures?
A4: Yes, this compound can be susceptible to thermal decomposition, especially at temperatures above 120°C.[3][4] The decomposition can lead to the formation of byproducts that may retard the polymerization and broaden the molecular weight distribution, thereby compromising the "living" nature of the polymerization.[3] The stability of the dithiobenzoate RAFT agent is a critical factor to consider when selecting the polymerization temperature.[3][5]
Q5: How does the choice of initiator influence the optimal reaction temperature?
A5: The choice of initiator is crucial as its decomposition rate is temperature-dependent. The initiator should have a suitable half-life at the chosen polymerization temperature to ensure a constant and controlled supply of radicals throughout the reaction. If the initiator decomposes too quickly, it can lead to a high initial concentration of radicals, resulting in a loss of control and a high number of terminated chains. Conversely, if the initiator decomposes too slowly, the polymerization rate will be impractically low.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Polydispersity Index (PDI > 1.3) | 1. Temperature is too high: This can cause thermal decomposition of the this compound RAFT agent, leading to a loss of control.[3] 2. Initiator decomposition is too rapid: The initiator may be generating radicals faster than the RAFT equilibrium can be established. | 1. Lower the reaction temperature: Try reducing the temperature by 10-20°C. 2. Choose an initiator with a longer half-life: Select an initiator that decomposes more slowly at the desired reaction temperature. You can also try reducing the initiator concentration. |
| Low Monomer Conversion | 1. Temperature is too low: The rate of initiator decomposition and propagation may be too slow. 2. Inhibitors in the monomer: Residual inhibitors can quench radicals and stall the polymerization. | 1. Increase the reaction temperature: Incrementally increase the temperature by 10°C. 2. Purify the monomer: Ensure the monomer is passed through a column of basic alumina (B75360) to remove any inhibitors before use. |
| Bimodal or Tailing Molecular Weight Distribution in GPC | 1. Loss of RAFT agent functionality: This can be due to thermal degradation at high temperatures. 2. Inefficient re-initiation by the leaving group: The benzyl radical may not be efficiently re-initiating polymerization. | 1. Optimize the temperature: Avoid excessively high temperatures. Consider a lower temperature for a longer reaction time. 2. Ensure proper degassing: Oxygen can interfere with the polymerization and lead to termination reactions. Perform several freeze-pump-thaw cycles. |
| Reaction Fails to Initiate | 1. Inactive initiator: The initiator may have degraded during storage. 2. Incorrect temperature for the chosen initiator: The temperature may be too low for the initiator to decompose at a reasonable rate. | 1. Use fresh initiator: Recrystallize the initiator or use a new batch. 2. Increase the temperature or choose a different initiator: Select an initiator with a lower decomposition temperature or increase the reaction temperature to match the initiator's optimal range. |
Data Presentation
Table 1: Effect of Temperature on RAFT Polymerization of Methyl Methacrylate (MMA) with a Dithiobenzoate RAFT Agent
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 60 | 2 | 15 | 3,500 | 1.25 |
| 60 | 4 | 28 | 6,200 | 1.20 |
| 60 | 8 | 55 | 12,000 | 1.18 |
| 90 | 1 | 45 | 9,800 | 1.15 |
| 90 | 2 | 75 | 16,500 | 1.12 |
| 90 | 4 | 95 | 20,900 | 1.10 |
Data is illustrative and based on trends reported for dithiobenzoate-mediated RAFT polymerization of MMA.[2] Actual results may vary based on specific experimental conditions.
Table 2: Effect of Temperature on RAFT Polymerization of Butyl Acrylate (B77674) with a Dithiobenzoate RAFT Agent
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 65 | 2 | 30 | 15,000 | 1.15 |
| 65 | 4 | 55 | 28,000 | 1.12 |
| 75 | 1 | 40 | 20,000 | 1.13 |
| 75 | 2 | 70 | 35,000 | 1.10 |
| 85 | 0.5 | 50 | 25,000 | 1.11 |
| 85 | 1 | 85 | 43,000 | 1.08 |
This data is based on a study using a dithiobenzoate RAFT agent for butyl acrylate polymerization and illustrates the general trend of temperature effects.
Experimental Protocols
Generalized Protocol for Temperature-Controlled RAFT Polymerization of Styrene using this compound
This protocol describes a typical procedure for the RAFT polymerization of styrene at a controlled temperature.
Materials:
-
Styrene (monomer), freshly purified by passing through a column of basic alumina.
-
This compound (RAFT agent).
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized from methanol.
-
Anhydrous toluene (B28343) (solvent).
-
Schlenk flask or ampoules.
-
Nitrogen or argon gas for degassing.
-
Oil bath with a temperature controller.
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amounts of styrene, this compound, and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 200:1:0.2. The solvent is added to achieve the desired monomer concentration (e.g., 50% v/v).
-
Degassing: The reaction mixture is subjected to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed Schlenk flask is immersed in a preheated oil bath set to the desired temperature (e.g., 60°C). The polymerization is allowed to proceed for a specific time to achieve the target monomer conversion.
-
Monitoring the Reaction: Samples can be withdrawn at different time points using a degassed syringe to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
Caption: Logical relationship between reaction temperature and polymerization outcomes in RAFT.
Caption: Troubleshooting workflow for temperature-related issues in RAFT polymerization.
References
Technical Support Center: Benzyl Benzodithioate in RAFT Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Benzyl (B1604629) Benzodithioate (BDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl Benzodithioate (BDB) and for which monomers is it a suitable RAFT agent?
A1: this compound is a dithiobenzoate-type RAFT agent. It is particularly effective for controlling the polymerization of "more activated monomers" (MAMs).[1] This includes monomers such as:
-
Styrene (B11656) and its derivatives
-
Methacrylates (e.g., Methyl Methacrylate)[2][]
-
Methacrylamides[2][]
-
Acrylates (though retardation may be observed)
Q2: How does the choice of solvent affect RAFT polymerization with BDB?
A2: The solvent can significantly influence the kinetics and control of the RAFT polymerization.[4] For instance, in the RAFT polymerization of Methyl Methacrylate (MMA), using benzene (B151609) as a solvent can lead to a lower propagation rate constant, resulting in reduced polymerization rates but narrower polymer polydispersity, especially at low conversions, compared to more polar solvents like acetonitrile (B52724) or DMF.[4] The solvent choice can also be critical in polymerization-induced self-assembly (PISA), where it can dictate the morphology of the resulting nano-objects.
Q3: What is a typical molar ratio of RAFT agent to initiator ([CTA]:[I])?
A3: The molar ratio of the RAFT agent to the initiator is a critical parameter for controlling the number of polymer chains and the final molecular weight. A higher ratio generally leads to better control over the polymerization and a higher degree of "livingness" of the polymer chains.[1] The optimal ratio is dependent on the specific monomer, solvent, and desired polymer characteristics.
Q4: Can BDB be used in aqueous RAFT polymerization?
A4: While BDB itself has low water solubility, modifications to the RAFT agent or the use of emulsion or miniemulsion polymerization techniques can enable RAFT in aqueous systems. For instance, hydrophilic derivatives of dithiobenzoates have been synthesized for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization using this compound.
Issue 1: The polymerization is unexpectedly slow or shows a long induction period.
-
Possible Cause: Slow re-initiation by the expelled radical (the benzyl radical in this case). This can be monomer-dependent. For example, the polymerization of n-butyl acrylate (B77674) with benzyl dithiobenzoate can be markedly retarded.
-
Troubleshooting Steps:
-
Increase Temperature: Increasing the reaction temperature can increase the rate of fragmentation of the RAFT intermediate and the rate of re-initiation.
-
Choose a Different Initiator: Select an initiator with a decomposition rate better suited to the polymerization temperature and monomer.
-
Modify the RAFT Agent: If retardation is severe, consider a RAFT agent with a different R-group that is a more efficient initiating species for the specific monomer.
-
Issue 2: The final polymer has a high polydispersity index (PDI) or a multimodal molecular weight distribution (e.g., a high or low molecular weight shoulder in the GPC trace).
-
Possible Cause 1: High Molecular Weight Shoulder: This may indicate that the initiator is decomposing too quickly, leading to a burst of conventional free radical polymerization before the RAFT equilibrium is established.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: This will slow down the initiator decomposition rate.[5]
-
Decrease Initiator Concentration: A lower initiator concentration relative to the RAFT agent can improve control.
-
Select a Slower Decomposing Initiator: Choose an initiator with a longer half-life at the reaction temperature.
-
-
Possible Cause 2: Low Molecular Weight Shoulder: This could be due to insufficient monomer concentration, leading to some chains not reaching the target molecular weight.[5] It can also be an indication of chain transfer to the solvent.
-
Troubleshooting Steps:
-
Increase Monomer Concentration: A higher monomer concentration can favor propagation.
-
Change the Solvent: Select a solvent with a lower chain transfer constant. For instance, benzene has a lower chain transfer constant compared to solvents like toluene (B28343) or ethanol.
-
Issue 3: The experimental molecular weight does not agree with the theoretical (calculated) molecular weight.
-
Possible Cause 1: Incomplete Consumption of RAFT Agent: If the RAFT agent is not fully consumed, the number of growing chains will be lower than expected, leading to a higher experimental molecular weight.
-
Troubleshooting Steps:
-
Ensure Homogeneous Reaction Mixture: Make sure the RAFT agent is fully dissolved in the reaction medium.
-
Allow for a Sufficient Pre-equilibrium Period: In some cases, a short period at the reaction temperature before adding the bulk of the monomer can help ensure all RAFT agent is activated.
-
-
Possible Cause 2: Loss of RAFT End-Group Functionality: The thiocarbonylthio end-group can be susceptible to degradation, for example, through aminolysis or hydrolysis, especially at higher temperatures or in the presence of nucleophiles.
-
Troubleshooting Steps:
-
Purify Monomers and Solvents: Remove any impurities that could react with the RAFT end-group.
-
Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature to minimize side reactions.
-
Data Presentation
Table 1: Effect of Solvent on RAFT Polymerization of Methyl Methacrylate (MMA) with a Dithiobenzoate RAFT Agent.
| Solvent | Polymerization Rate | Polydispersity Index (PDI) | Reference |
| Benzene | Lower | Narrower (especially at low conversion) | [4] |
| Acetonitrile | Higher | Broader | [4] |
| DMF | Higher | Broader | [4] |
Table 2: RAFT Polymerization of Styrene using Benzyl Dithiobenzoate.
| Time (hours) | Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI |
| 2 | 10.5 | 5,400 | 5,100 | 1.15 |
| 4 | 21.2 | 9,800 | 9,500 | 1.12 |
| 8 | 40.1 | 18,500 | 18,000 | 1.08 |
| 16 | 75.3 | 34,000 | 33,500 | 1.05 |
Note: This data is representative and compiled from typical results presented in the literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: RAFT Polymerization of Styrene with this compound in Toluene
This protocol describes a typical procedure for the RAFT polymerization of styrene.
-
Materials:
-
Styrene (monomer), freshly distilled
-
This compound (BDB, RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN, initiator)
-
Toluene (solvent), anhydrous
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of styrene and AIBN in toluene.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the desired amount of BDB.
-
Add the required volume of the monomer/initiator stock solution to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight (by GPC). To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Mandatory Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: Troubleshooting workflow for RAFT polymerization.
References
Technical Support Center: Dithioate End-Group Removal from RAFT Polymers
Welcome to the technical support center for the removal of dithioate end-groups from polymers synthesized by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully modifying their RAFT-synthesized polymers.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the dithioate end-group after RAFT polymerization?
A1: Residual dithioate end-groups can be problematic for several reasons. They are often colored and can decompose into malodorous sulfur-containing compounds.[1] Furthermore, their inherent reactivity may interfere with the final application of the polymer or with subsequent functionalization steps.[1]
Q2: What are the primary methods for removing dithioate end-groups?
A2: The main strategies for the removal of thiocarbonylthio end-groups, including dithioates, are:
-
Radical-Induced Removal/Reduction: This method utilizes a radical source, often in the presence of a hydrogen donor, to cleave the dithioate group.[1]
-
Oxidation: Oxidizing agents can be used to cleave the dithioate end-group.[2]
-
Reaction with Nucleophiles/Ionic Reducing Agents: This typically involves aminolysis or hydrazinolysis, which converts the end-group into a thiol.[1]
Q3: How can I confirm that the dithioate end-group has been successfully removed?
A3: Several analytical techniques can be used to verify the removal of the dithioate end-group:
-
UV-Vis Spectroscopy: The thiocarbonylthio group has a strong absorbance in the UV-Vis region (around 300-310 nm for trithiocarbonates).[1] The disappearance of this peak indicates successful removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of signals corresponding to the protons adjacent to the dithioate group.[3]
-
Gel Permeation Chromatography (GPC): GPC with a UV detector set to the absorbance wavelength of the dithioate group can confirm its removal from the polymer chain.[1][2] The refractive index (RI) trace can also be monitored for changes in molecular weight or the appearance of coupled products.
-
Visual Inspection: A simple qualitative check is the disappearance of the characteristic color (e.g., pink or yellow) of the RAFT-synthesized polymer.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of dithioate end-groups.
Problem 1: Incomplete End-Group Removal
Q: My characterization (UV-Vis, NMR) still shows the presence of the dithioate end-group after the reaction. What could be the cause and how can I fix it?
| Cause | Suggested Solution |
| Insufficient Reagent | Increase the molar excess of the radical initiator, oxidizing agent, or nucleophile. For radical-induced removal, a large excess (e.g., 10-20 equivalents) of the initiator may be required.[3] |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature. For radical-induced removal, the half-life of the initiator at the reaction temperature should be considered to ensure a sustained radical flux. For example, AIBN has a half-life of about 1 hour at 82°C. |
| Poor Reagent Accessibility (for block copolymers) | For block copolymer nano-objects, the core-forming block may be too hydrophobic, hindering the diffusion of aqueous reagents like H2O2. Consider using a solvent that swells the core or a more hydrophobic removal agent.[4] |
| Inappropriate Reagent for Polymer Type | Some methods are more effective for certain polymer types. For example, radical-induced removal with AIBN alone is highly effective for methacrylates but less so for styrenics and acrylates, which may require a combination of initiators (e.g., AIBN and lauroyl peroxide).[1] |
Problem 2: Undesirable Side Reactions
Q: I observe changes in the molecular weight of my polymer (e.g., doubling, broadening of the GPC trace) or the formation of unexpected end-groups. What is happening and how can I prevent it?
| Side Reaction | Polymer Type(s) | Cause | Prevention/Solution |
| Disulfide Coupling | All (especially after aminolysis) | Oxidation of the newly formed thiol end-groups. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) during the reaction or workup. Alternatively, trap the thiol in situ with a Michael acceptor (e.g., maleimide). |
| Thiolactone Formation | Polymethacrylates, Polyacrylates | Intramolecular "backbiting" of the terminal thiol onto the polymer backbone.[1] | This is an inherent reactivity. If a terminal thiol is desired, consider adding a short block of a different monomer (like styrene) at the chain end before removal, as polystyrene thiols are less prone to this side reaction.[5] |
| Polymer-Polymer Coupling | All (during radical-induced removal) | Termination reaction between two polymer radicals. | Ensure a high concentration of the radical trapping agent (the radical initiator itself or a hydrogen donor). Optimizing the initiator concentration and reaction temperature can minimize this.[3] |
Experimental Protocols
Method 1: Radical-Induced End-Group Removal with AIBN
This protocol is particularly effective for polymethacrylates.
Materials:
-
Dithioate-terminated polymer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Precipitation solvent (e.g., methanol, hexane)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Dissolve the dithioate-terminated polymer in the anhydrous solvent in the Schlenk flask to a concentration of approximately 5-10% w/v.
-
Add a significant molar excess of AIBN (e.g., 10-20 equivalents relative to the polymer chain ends).
-
De-gas the solution by performing at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Heat the reaction mixture to a temperature appropriate for the thermal decomposition of AIBN (e.g., 70-80°C) and stir for 2-24 hours. The disappearance of the polymer's color is a good visual indicator of reaction progress.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise to a stirred, large excess of a suitable non-solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent and dry under vacuum.
-
Characterize the polymer by GPC, NMR, and UV-Vis spectroscopy to confirm the removal of the dithioate end-group.
Method 2: Oxidative Cleavage with Hydrogen Peroxide (H₂O₂)
This method is convenient for polymers in aqueous dispersions.
Materials:
-
Aqueous dispersion of dithioate-terminated polymer (e.g., 10% w/w)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w aqueous solution)
-
Deionized water
-
Reaction vessel
Procedure:
-
If necessary, dilute the polymer dispersion with deionized water to the desired concentration (e.g., 7.5% w/w).
-
Add H₂O₂ to the dispersion. A typical molar ratio of H₂O₂ to the dithioate end-group is 5:1.[4]
-
Heat the reaction mixture to 70°C and stir. The reaction is typically left open to the air.
-
Monitor the reaction by observing the disappearance of the pink/yellow color, which may take several hours.
-
The reaction progress and completion can be quantitatively monitored by taking aliquots and analyzing them by UV-GPC.[2]
-
Once the reaction is complete, the purified polymer can be obtained by dialysis against deionized water to remove excess H₂O₂ and other small molecule byproducts.
-
Characterize the final polymer to confirm end-group removal.
Method 3: Aminolysis to Generate Thiol End-Groups
This method is widely used but requires care to prevent disulfide formation.
Materials:
-
Dithioate-terminated polymer
-
Anhydrous solvent (e.g., THF, DMF)
-
Primary amine (e.g., n-butylamine, hexylamine) or other nucleophile (e.g., sodium azide)[6]
-
Inert gas supply (nitrogen or argon)
-
Precipitation solvent (e.g., cold diethyl ether, hexane)
-
(Optional) Reducing agent (e.g., TCEP) or Michael acceptor (e.g., N-benzylmaleimide)
Procedure:
-
Dissolve the polymer in the anhydrous solvent in a flask under an inert atmosphere.
-
Add a molar excess of the primary amine (e.g., 10-20 equivalents).
-
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a few hours. The reaction is often rapid, with a visible color change occurring quickly.
-
(Optional, for in-situ trapping) If disulfide formation is a major concern, the thiol can be trapped as it is formed by including a Michael acceptor in the reaction mixture.
-
Once the reaction is complete (as determined by TLC or NMR of an aliquot), precipitate the polymer into a suitable cold non-solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer thoroughly to remove residual amine and byproducts, then dry under vacuum.
-
Characterize the polymer immediately, as the resulting thiol end-groups can be susceptible to oxidation upon storage. GPC analysis is crucial to check for disulfide-coupled species (which will appear at roughly double the molecular weight).
Quantitative Data Summary
The efficiency of dithioate end-group removal is highly dependent on the chosen method, polymer type, and reaction conditions. The following tables provide a summary of reported efficiencies for different systems.
Table 1: Radical-Induced Removal of Trithiocarbonate (TTC) End-Groups from Poly(stearyl acrylate) (PSA) using AIBN [3]
| Entry | Polymer | AIBN (eq.) | Temperature (°C) | Time (h) | Removal Efficiency (%) |
| 1 | PSA | 30 | 90 | 2 | ~100 |
| 2 | PSA | 30 | 80 | 2.5 | Incomplete |
| 3 | PSA | 30 | 70 | 16 | ~100 |
| 4 | PSA | 30 | 65 | 24 | 32 |
Table 2: Oxidative Removal of Dithiobenzoate (DB) and Trithiocarbonate (TTC) End-Groups with H₂O₂ [4]
| Polymer | End-Group | H₂O₂/End-Group Molar Ratio | Temperature (°C) | Time (h) | Removal Efficiency (%) |
| PGMA-PHPMA | DB | 5.0 | 70 | 2.5 | 95 |
| PGMA-PBzMA | DB | 5.0 | 70 | 8 | < 40 |
| PGMA-PHPMA | TTC | 5.0 | 70 | 24 | ~10 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for radical-induced dithioate removal.
Caption: Workflow for oxidative cleavage with H₂O₂.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for dithioate removal.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
managing retardation effects in Benzyl benzodithioate polymerization
This guide is intended for researchers, scientists, and drug development professionals utilizing Benzyl (B1604629) Benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. It provides detailed troubleshooting for managing retardation effects, which are common with dithiobenzoate-based RAFT agents, to ensure controlled polymerization and achieve desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of retardation in RAFT polymerization using benzyl benzodithioate?
A1: Retardation, characterized by a slowdown or complete inhibition of the polymerization rate, is a known issue with dithiobenzoate RAFT agents. The primary causes are:
-
Slow Fragmentation of the Intermediate Radical: The RAFT process involves the formation of an intermediate radical. If this intermediate fragments too slowly, it effectively lowers the concentration of propagating radicals, thus slowing the overall reaction rate.[1][2]
-
Intermediate Radical Termination (IRT): The stable intermediate radicals can undergo termination reactions with other radicals (propagating radicals or initiator-derived radicals).[3][4] This process is irreversible and removes active chains from the polymerization, leading to rate retardation and potentially a loss of living character. The formation of 3-arm star polymers can be evidence of this cross-termination.[4]
-
Inefficient Re-initiation by the Leaving Group: The benzyl radical (the "R" group in this case) that is expelled during the initial phase of the RAFT process must efficiently initiate a new polymer chain. Any inefficiency in this step can lead to an initial inhibition period.[1]
Q2: How can I visually identify retardation in my polymerization experiment?
A2: There are several key indicators of retardation:
-
An extended inhibition period: The reaction mixture shows no change in viscosity or monomer conversion for a significant amount of time after the initiator is added.[1]
-
Low monomer conversion: Even after extended reaction times (e.g., >24 hours), the monomer conversion remains unexpectedly low.
-
Non-linear first-order kinetics: A plot of ln([M]₀/[M]) versus time will deviate from a straight line, indicating a change in the concentration of active radical species over the course of the reaction.
-
Rate dependency on RAFT agent concentration: The retardation effect is often more pronounced at higher concentrations of the this compound RAFT agent.[4][5]
Troubleshooting Guide
Problem: Polymerization is extremely slow or completely inhibited.
This is the most common issue when using dithiobenzoate RAFT agents. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Polymerization Retardation
Caption: A flowchart for diagnosing and resolving polymerization retardation.
Solution 1: Adjust the [RAFT Agent]:[Initiator] Ratio
The balance between the RAFT agent and the initiator is critical. A higher concentration of initiator can help overcome the slow fragmentation and termination issues by maintaining a sufficient population of propagating radicals.
Comparative Data: Effect of [RAFT]:[Initiator] Ratio on Styrene Polymerization
Conditions: Styrene, this compound, AIBN, Toluene, 70°C, 24 hours, [Styrene]:[RAFT] = 200:1
| [RAFT]:[Initiator] Ratio | Monomer Conversion (%) | Mn ( g/mol , GPC) | Đ (Mw/Mn) | Observation |
| 10 : 1 | 15% | 3,200 | 1.18 | Severe retardation observed. |
| 5 : 1 | 65% | 13,500 | 1.15 | Good control, acceptable rate. |
| 3 : 1 | 88% | 18,100 | 1.25 | Faster rate, slightly broader Đ. |
| 1 : 1 | 95% | 20,500 | 1.45 | Fast rate, significant loss of control. |
Recommendation: Start with a [RAFT Agent]:[Initiator] ratio of 5:1 . If retardation persists, decrease the ratio to 3:1 . Avoid ratios below this, as they can lead to an excess of dead chains from initiator-derived radicals, compromising the "living" nature of the polymer.
Solution 2: Increase the Polymerization Temperature
Increasing the temperature serves two purposes: it increases the decomposition rate of the initiator (providing more radicals) and accelerates the rate of fragmentation of the RAFT intermediate radical.[4]
Comparative Data: Effect of Temperature on Methyl Methacrylate (MMA) Polymerization
Conditions: MMA, this compound, AIBN, Anisole, 24 hours, [MMA]:[RAFT]:[I] = 200:5:1
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol , GPC) | Đ (Mw/Mn) | Observation |
| 60°C | 25% | 5,300 | 1.19 | Very slow polymerization. |
| 70°C | 58% | 12,100 | 1.16 | Moderate rate with good control. |
| 80°C | 85% | 17,900 | 1.22 | Faster polymerization, good control. |
| 90°C | 92% | 19,400 | 1.31 | Rapid reaction, some loss of control. |
Recommendation: For common initiators like AIBN, increasing the temperature from 60°C to 70-80°C can significantly improve the polymerization rate without substantially compromising control.[4] Ensure the chosen temperature is appropriate for the initiator's half-life.
Experimental Protocols
Standard Protocol for RAFT Polymerization (Prone to Retardation)
-
Reagents:
-
Monomer (e.g., Styrene): 5.0 g (48 mmol)
-
This compound (RAFT Agent): 58.6 mg (0.24 mmol)
-
AIBN (Initiator): 4.0 mg (0.024 mmol)
-
Solvent (e.g., Toluene): 5.0 mL
-
-
Procedure:
-
Combine monomer, RAFT agent, initiator, and solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 60°C and stir for 24 hours.
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Modified Protocol to Mitigate Retardation
This protocol incorporates adjustments to the initiator concentration and temperature.
-
Reagents:
-
Monomer (e.g., Styrene): 5.0 g (48 mmol)
-
This compound (RAFT Agent): 58.6 mg (0.24 mmol)
-
AIBN (Initiator): 13.2 mg (0.08 mmol) (Note: [RAFT]:[I] ratio is now 3:1)
-
Solvent (e.g., Toluene): 5.0 mL
-
-
Procedure:
-
Combine monomer, RAFT agent, initiator, and solvent in a Schlenk flask.
-
Perform four rigorous freeze-pump-thaw cycles to ensure complete oxygen removal.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 75°C and stir for 12-18 hours.
-
Monitor conversion by taking aliquots for ¹H NMR or GC analysis.
-
Terminate the polymerization at the desired conversion (ideally <90% to preserve end-group fidelity) by exposing to air and cooling.
-
Purify the polymer as described in the standard protocol.
-
Mechanism: Ideal vs. Retarded RAFT Polymerization
The following diagram illustrates the key equilibrium of the RAFT process and highlights the parasitic side reaction (Intermediate Radical Termination) that causes retardation.
Caption: Competing pathways in RAFT: the desired equilibrium vs. irreversible termination.
References
how to avoid color in polymers synthesized with Benzyl benzodithioate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of color in polymers synthesized using Benzyl (B1604629) Benzodithioate as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Troubleshooting Guide: Eliminating Color in Your Polymer
Undesired color in polymers synthesized with benzyl benzodithioate is a frequent challenge. This guide will help you diagnose the source of the color and provide solutions to obtain a colorless or less colored polymer.
dot
Caption: Troubleshooting workflow for colored polymers.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer colored when using this compound?
A1: The color primarily originates from the thiocarbonylthio group (C=S) in the this compound RAFT agent. Dithiobenzoates inherently impart a pink, red, or yellow color to the resulting polymer.[1] The intensity of the color will depend on the concentration of the RAFT agent end-groups in your polymer. Additionally, impurities in the RAFT agent or side reactions during polymerization can contribute to discoloration.
Q2: My this compound reagent is a dark red/brown liquid. Is this normal?
A2: Yes, this is the typical appearance of this compound.[2] However, the presence of impurities can intensify the color. Purification is recommended to ensure the RAFT agent's quality and minimize potential side reactions.
Q3: How can I purify the this compound before polymerization?
A3: Column chromatography is an effective method for purifying this compound. A detailed protocol is provided in the "Experimental Protocols" section below. This process helps remove unreacted starting materials and byproducts that can cause discoloration.[2][3]
Q4: Can the polymerization conditions affect the color of the final polymer?
A4: Yes. High polymerization temperatures can potentially lead to thermal decomposition of the dithioester, although benzyl dithiobenzoate is relatively stable. More importantly, side reactions, such as those caused by impurities or oxygen, can lead to the formation of colored byproducts. It is crucial to use purified and degassed monomers and solvents.[4]
Q5: Is it possible to remove the color from the polymer after synthesis?
A5: Yes, the colored thiocarbonylthio end-groups can be removed through post-polymerization chemical modification.[5][6][7] Common methods include aminolysis, radical-induced reduction, and thiol-ene reactions. These methods cleave the colored group, often leaving a thiol-terminated polymer which is typically colorless.[6][8] Detailed protocols for these procedures are available in the "Experimental Protocols" section.
Q6: Will removing the RAFT end-group affect my polymer's properties?
A6: Removing the end-group will change the chemical functionality at the chain end. This can be desirable for subsequent reactions or applications where the sulfur content and color are detrimental. The bulk properties of the polymer (e.g., molecular weight, dispersity) should not be significantly affected if the removal process is performed under appropriate conditions.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes the purification of synthesized this compound using column chromatography.[2][3]
Materials:
-
Crude this compound
-
Neutral alumina
-
Benzene (B151609) or petroleum ether (eluent)
-
Glass column for chromatography
-
Rotary evaporator
Procedure:
-
Prepare a chromatography column packed with neutral alumina.
-
Dissolve the crude this compound in a minimal amount of the chosen eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with benzene or petroleum ether.
-
Collect the colored fraction containing the purified this compound.
-
Remove the solvent from the collected fraction using a rotary evaporator.
-
For higher purity, the resulting red oil can be further purified by vacuum distillation.[2]
Protocol 2: Post-Polymerization End-Group Removal via Aminolysis
This protocol details the removal of the dithiobenzoate end-group using an amine.[9][10]
Materials:
-
Polymer synthesized with this compound
-
Primary amine (e.g., hexylamine)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Precipitation solvent (e.g., methanol (B129727) or heptane)
Procedure:
-
Dissolve the colored polymer in THF in a round-bottom flask.
-
Add an excess of the primary amine (e.g., 20-fold molar excess relative to the polymer chain ends).
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for a specified time (e.g., 30 minutes to a few hours), monitoring the disappearance of the color.[11]
-
Once the reaction is complete (indicated by the solution becoming colorless), precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent like methanol or heptane.
-
Filter and collect the precipitated polymer.
-
Wash the polymer with the non-solvent to remove residual amine and byproducts.
-
Dry the polymer under vacuum.
Quantitative Data Summary:
| Method | Reagents | Reaction Time | Efficiency | Reference |
| Aminolysis | Primary Amine (e.g., hexylamine) | 30 min - 2 hr | High | [10][11] |
| Radical-Induced Reduction | Radical Initiator (e.g., AIBN) | 2 - 8 hr | High | [11] |
| Visible Light-Mediated Modification | Eosin Y, Phosphine, Amine | 1 - 24 hr | Quantitative | [5] |
Visualizations
dot
Caption: Pathway from colored to colorless polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for Benzyl benzodithioate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Benzyl benzodithioate. Below you will find troubleshooting guides, frequently asked questions, and handling protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Degradation | Exposure to light, elevated temperatures, or incompatible materials. | Store the compound at the recommended 2-8°C, protect it from light by using an amber vial or storing it in a dark place, and handle it under an inert gas atmosphere. Avoid contact with strong oxidizing agents.[1] |
| Inconsistent Experimental Results | Partial degradation of the compound due to improper storage or handling. | Always use freshly opened vials or ensure that partially used containers have been properly sealed and stored under an inert atmosphere. Perform a purity check (e.g., via HPLC) before use if the compound has been stored for an extended period. |
| Discoloration of the Compound | Potential degradation or contamination. This compound is described as a very dark brown to very dark red liquid. Any significant change from this appearance could indicate a problem.[2] | Do not use the compound if a significant and unexpected color change is observed. Contact the supplier for further information. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored at a temperature of 2-8°C in a tightly closed container.[3][4] It is also recommended to store it in a dry, well-ventilated place and under an inert gas.[1]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is light-sensitive.[1] It should be protected from light, including UV radiation and sunlight, to prevent degradation.[5] Storing it in an amber or opaque container is advisable.
Q3: What is the general chemical stability of this compound?
A3: The product is chemically stable under standard ambient conditions at room temperature. However, it can decompose under certain conditions, such as exposure to heat or light.[6]
Q4: What materials should be avoided when working with this compound?
A4: You should avoid contact with strong oxidizing agents, as they are incompatible with this compound.[6]
Q5: What are the known hazardous decomposition products of this compound?
A5: In the event of a fire or thermal decomposition, this compound can produce toxic gases, including carbon oxides and sulfur oxides.[6][7]
Experimental Protocols
General Protocol for Forced Degradation Studies
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.1 N HCl) and keep it at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 N NaOH) and keep it at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and store it at room temperature.
-
Thermal Degradation: Expose the solid compound or the stock solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify any significant degradation products.
Factors Affecting this compound Stability
Caption: Logical relationship of factors influencing the stability of this compound.
References
Technical Support Center: Overcoming Initiation Inefficiencies with Benzyl Benzodithioate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using Benzyl (B1604629) benzodithioate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: What is Benzyl benzodithioate and for which monomers is it a suitable RAFT agent?
This compound is a type of dithioester compound used as a chain transfer agent (CTA) in RAFT polymerization. It is particularly well-suited for controlling the polymerization of "more activated" monomers (MAMs) such as styrenes, acrylates, and methacrylates.[1] Its effectiveness stems from the stabilizing phenyl group (Z-group) and the benzyl leaving group (R-group).
Q2: What are the key parameters to consider for a successful RAFT polymerization with this compound?
Several factors are crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weights. These include:
-
Monomer-to-RAFT Agent Ratio ([M]/[CTA]): This ratio is the primary determinant of the theoretical molecular weight of the resulting polymer.[2]
-
RAFT Agent-to-Initiator Ratio ([CTA]/[I]): This ratio influences the number of "dead" polymer chains (chains not bearing a RAFT end-group) and can affect the overall control of the polymerization. A higher ratio generally leads to better control.
-
Choice of Initiator: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), is typically used. The initiator's decomposition rate should be appropriate for the reaction temperature.
-
Temperature: The reaction temperature affects the rates of initiation, propagation, and fragmentation. Higher temperatures can increase the polymerization rate but may also lead to a loss of control if not optimized.
-
Solvent: The choice of solvent can influence the polymerization kinetics and the solubility of the monomer, initiator, RAFT agent, and resulting polymer. Common solvents include toluene, benzene, and dioxane.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q3: My polymerization is very slow or shows a long inhibition period. What could be the cause and how can I fix it?
Possible Causes:
-
Slow Fragmentation of the RAFT Adduct: The intermediate radical formed by the addition of a propagating radical to the this compound may fragment slowly. This can lead to a build-up of this intermediate and a corresponding decrease in the concentration of propagating radicals, causing retardation.
-
Slow Re-initiation by the Leaving Group: The benzyl radical (the R-group) must efficiently re-initiate polymerization by adding to a monomer unit. If this process is slow, it can lead to an inhibition period.
-
Inappropriate Monomer: this compound is less effective for "less activated" monomers (LAMs) like vinyl acetate, which can result in significant retardation.[1]
-
Impurities: Oxygen is a potent inhibitor of radical polymerizations. Other impurities in the monomer, solvent, or initiator can also slow down or stop the reaction.
Solutions:
-
Increase the Reaction Temperature: Higher temperatures can increase the rate of fragmentation of the RAFT adduct.
-
Increase Initiator Concentration: A higher initiator concentration will generate more primary radicals, which can help to overcome the inhibition period. However, this may also lead to a higher proportion of dead chains and a broader PDI.
-
Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.[4]
-
Purify Monomers and Solvents: Ensure that all reagents are free from inhibitors.
Q4: The molecular weight of my polymer is much higher than the theoretical value, and the polydispersity (PDI) is broad (>1.3). What is going wrong?
Possible Causes:
-
Inefficient Chain Transfer: The chain transfer constant of this compound for the specific monomer may be too low, leading to poor control over the polymerization and the formation of a significant amount of polymer through conventional free radical polymerization.
-
Low Initiator Efficiency: If the initiator efficiency is low, the actual number of growing chains will be less than expected, leading to higher molecular weights.
-
Termination Reactions: Irreversible termination reactions between propagating radicals become more significant if the RAFT equilibrium is not well-established, leading to a loss of "living" chains and a broadening of the molecular weight distribution. A high molecular weight shoulder in the GPC trace can be an indication of this.[5]
Solutions:
-
Optimize the [M]/[CTA]/[I] Ratio: A common starting point is a [CTA]/[I] ratio of 5:1 to 10:1. The [M]/[CTA] ratio should be adjusted based on the target molecular weight.
-
Choose a More Appropriate RAFT Agent: For some monomers, a different RAFT agent with a higher chain transfer constant might be necessary to achieve good control.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of termination reactions relative to propagation and chain transfer.[5]
-
Increase Monomer Concentration: Higher monomer concentrations can favor propagation over termination.[5]
Q5: I am observing a bimodal or multimodal distribution in my GPC results. What does this indicate?
A multimodal distribution in the Gel Permeation Chromatography (GPC) trace suggests the presence of multiple polymer populations with different molecular weights.
Possible Causes:
-
Incomplete Consumption of the Initial RAFT Agent: If the initial RAFT agent is not consumed early in the polymerization, new chains will be initiated throughout the reaction, leading to a population of lower molecular weight polymers.
-
Chain Termination: A significant amount of termination can lead to a population of "dead" polymer chains, which will have a different molecular weight distribution than the "living" chains.
-
Side Reactions: The RAFT agent or the polymer end-groups may undergo side reactions, leading to the formation of different polymer species. For instance, dithiobenzoates can sometimes be unstable under certain polymerization conditions.[6]
Solutions:
-
Ensure Efficient Initiation and Pre-equilibrium: The conditions should be set to ensure that the initial RAFT agent is consumed quickly at the beginning of the polymerization. This can sometimes be achieved by adjusting the temperature or the initiator concentration.
-
Minimize Termination: As discussed in the previous question, optimizing the reaction conditions to favor the RAFT equilibrium over termination is crucial.
-
Purify the Macro-RAFT Agent: If using a polymer synthesized via RAFT as a macro-CTA for a block copolymer synthesis, purifying the macro-CTA can remove any dead polymer chains from the first step.[6]
Experimental Protocols
Below are generalized protocols for RAFT polymerization of different monomer classes using this compound. Researchers should optimize these conditions based on their specific experimental goals.
Protocol 1: RAFT Polymerization of Styrene
This protocol is designed to synthesize polystyrene with a controlled molecular weight and low PDI.
Materials:
-
Styrene (inhibitor removed)
-
This compound (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Schlenk flask or ampoules
-
Nitrogen or Argon source for degassing
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amounts of styrene, this compound, and AIBN. The molar ratio of [Styrene]:[this compound]:[AIBN] will determine the theoretical molecular weight and polymerization rate. A typical ratio for targeting a specific molecular weight is [Monomer]/[CTA] with a [CTA]/[I] ratio of 5 or 10.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically done by performing at least three freeze-pump-thaw cycles.[7]
-
Polymerization: The sealed flask or ampoule is placed in a preheated oil bath at the desired temperature (e.g., 60-110 °C).[7][8] The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Isolation: The polymerization is quenched by rapidly cooling the reaction mixture (e.g., by immersing the flask in an ice bath). The polymer is then isolated, often by precipitation into a non-solvent like methanol, followed by filtration and drying under vacuum.
Protocol 2: RAFT Polymerization of Acrylates (e.g., n-butyl acrylate)
This protocol outlines the polymerization of acrylates, which can sometimes be challenging due to retardation effects.
Materials:
-
n-butyl acrylate (B77674) (inhibitor removed)
-
This compound (RAFT agent)
-
AIBN (initiator)
-
Toluene or other suitable solvent
-
Reaction vessel (Schlenk flask or ampoule)
-
Inert gas supply
-
Heating source
Procedure:
-
Reagent Preparation: Prepare a stock solution containing the monomer and initiator in the chosen solvent. Prepare a separate solution of the this compound.
-
Reaction Setup: In a reaction vessel, combine the appropriate amounts of the monomer/initiator solution and the RAFT agent solution to achieve the desired [M]/[CTA]/[I] ratio.
-
Degassing: Thoroughly degas the reaction mixture using freeze-pump-thaw cycles.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath (e.g., 60-80 °C). Monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques like NMR (for conversion) and GPC (for molecular weight and PDI).
-
Work-up: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold methanol).
Protocol 3: RAFT Polymerization of Methacrylates (e.g., Methyl Methacrylate)
This protocol is for the controlled polymerization of methacrylates.
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
This compound (RAFT agent)
-
AIBN (initiator)
-
Benzene or other suitable solvent
-
Ampoules or Schlenk tubes
-
Vacuum line for degassing
-
Oil bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MMA and AIBN in benzene.[9]
-
Reaction Setup: In individual ampoules, place the desired amount of this compound and then add an aliquot of the stock solution.
-
Degassing: Degas the contents of the ampoules by at least three freeze-pump-thaw cycles and seal them under vacuum.
-
Polymerization: Place the sealed ampoules in a preheated oil bath at 60 °C for a specified time (e.g., 15 hours).
-
Isolation: After the polymerization, cool the ampoules, open them, and isolate the polymer. This can be done by precipitating the polymer solution into a non-solvent like methanol.
Data Presentation
The following tables summarize typical experimental conditions and results for RAFT polymerization of various monomers using dithiobenzoate RAFT agents. Note that specific results can vary based on the exact experimental setup and purity of reagents.
Table 1: RAFT Polymerization of Styrene with Benzyl dithiobenzoate [7]
| [Styrene]/[RAFT] | Time (h) | Conversion (%) | Mn (GPC) | PDI |
| 500 | 24 | 55 | 28,000 | 1.15 |
| 1000 | 24 | 52 | 55,000 | 1.18 |
| 2000 | 24 | 48 | 98,000 | 1.25 |
| Conditions: Bulk polymerization at 60°C with AIBN as initiator. |
Table 2: RAFT Polymerization of t-butylacrylate with Benzyl dithiobenzoate [7]
| [tBA]/[RAFT] | Time (h) | Conversion (%) | Mn (GPC) | PDI |
| 500 | 5 | 60 | 35,000 | 1.20 |
| 1000 | 5 | 55 | 68,000 | 1.28 |
| 2000 | 5 | 50 | 125,000 | 1.35 |
| Conditions: Polymerization in THF at 60°C with AIBN as initiator. |
Mandatory Visualizations
RAFT Polymerization Mechanism
Caption: The general mechanism of RAFT polymerization.
Experimental Workflow for RAFT Polymerization
Caption: A typical experimental workflow for RAFT polymerization.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. wlv.openrepository.com [wlv.openrepository.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Scholars Portal [scholarsportal.info]
- 7. media.neliti.com [media.neliti.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. benchchem.com [benchchem.com]
refining experimental conditions for reproducible results with Benzyl benzodithioate
Welcome to the technical support center for benzyl (B1604629) benzodithioate. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions to achieve reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, storage, and application, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is benzyl benzodithioate and what are its primary applications?
This compound (BDB) is a chemical compound with the formula C₁₄H₁₂S₂.[1][] It is primarily used as a chain transfer agent (CTA) in RAFT polymerization, a controlled radical polymerization technique.[][3][] BDB is particularly well-suited for the polymerization of methacrylates, methacrylamides, and styrenes.[][][5]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and purity, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container.[][3] It is sensitive to light and air, which can lead to degradation.[6]
Q3: How can I synthesize this compound in the lab?
A common laboratory synthesis involves the reaction of benzoic acid and benzyl mercaptan with a thionating agent like phosphorus pentasulfide in a suitable solvent such as toluene. The mixture is typically refluxed for several hours.[7] Another method involves the esterification of benzyl alcohol with benzoic acid.[8]
Q4: What are the key physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂S₂[1][] |
| Molecular Weight | 244.38 g/mol [][3] |
| Appearance | Red oil or powder[5][9] |
| Melting Point | 55°C[1][10] |
| Boiling Point | 373°C[10] |
| Density | 1.182 - 1.2 g/cm³ at 25°C[1][3] |
| Solubility | Soluble in organic solvents like THF and benzene (B151609).[9][11] |
Troubleshooting Guides
Synthesis and Purification Issues
Q5: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?
Low yields can be attributed to several factors. Ensure that all reagents, especially benzyl alcohol and benzaldehyde, are pure and free from aldehydes or benzoic acid respectively, as these impurities can lead to side reactions.[12] The reaction temperature and time are also critical; ensure the mixture is refluxed for a sufficient duration as specified in the protocol.[7][9] Inadequate purification, such as incomplete removal of byproducts during column chromatography, can also result in a lower isolated yield.
Q6: I am having trouble purifying this compound. What is the recommended method?
Column chromatography using neutral alumina (B75360) is a common and effective purification method.[7][9] Eluting with a non-polar solvent like petroleum ether or benzene can effectively separate the desired product from impurities.[7][9] Subsequent vacuum distillation of the residue can further purify the product.[9]
RAFT Polymerization Issues
Q7: The GPC results of my polymer show a high molecular weight shoulder. What does this indicate and how can I fix it?
A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace often suggests the presence of polymer chains formed by conventional free-radical polymerization, which can occur if the initiator decomposes too quickly before the RAFT equilibrium is established.[13] To address this, you can try lowering the polymerization temperature or choosing an initiator with a slower decomposition rate at the reaction temperature.
Q8: My RAFT polymerization is resulting in a broad polydispersity index (PDI). How can I achieve a narrower PDI?
A broad PDI indicates poor control over the polymerization. Several factors can contribute to this:
-
Impure RAFT agent: Ensure the this compound is pure.
-
Inappropriate RAFT agent to initiator ratio: The ratio of CTA to initiator is crucial for controlling the polymerization. A higher ratio generally leads to better control.
-
Solvent effects: The choice of solvent can influence the polymerization kinetics and control.[14][15] For example, using benzene for MMA polymerization can lead to narrower polydispersities compared to DMF or acetonitrile.[14]
-
Temperature: Higher temperatures can increase the rate of polymerization and the transfer constant of the RAFT agent, potentially leading to lower polydispersities at a given conversion.[14]
Q9: My polymerization has a low monomer conversion. What steps can I take to improve it?
Low monomer conversion can be due to several reasons:
-
Insufficient reaction time: Ensure the polymerization is allowed to proceed for a sufficient duration.
-
Low temperature: Increasing the reaction temperature can increase the rate of polymerization. For instance, the conversion of styrene (B11656) was significantly improved by increasing the temperature from 90°C to 110°C.[16]
-
Inhibitors: Ensure the monomer is free of inhibitors. Passing the monomer through a column of basic alumina can remove acidic inhibitors.
-
Degassing: Incomplete removal of oxygen, a radical scavenger, can inhibit polymerization. Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles.[11]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[9]
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Phosphorus pentasulfide
-
Benzene (or Toluene)
-
Neutral alumina
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine benzoic acid (30 mmol), benzyl alcohol (30 mmol), and phosphorus pentasulfide (30 mmol) in benzene (60 mL).
-
Reflux the mixture for 12 hours. The solution will develop a dark red color.
-
Cool the reaction mixture to room temperature.
-
Purify the product by column chromatography packed with neutral alumina, eluting with petroleum ether.
-
Remove the solvent from the collected fractions by rotary evaporation.
-
Further purify the resulting red oil by vacuum distillation to obtain pure this compound.
Typical RAFT Polymerization Protocol (Example: Polystyrene)
This protocol provides a general procedure for the RAFT polymerization of styrene using this compound.
Materials:
-
Styrene (monomer)
-
This compound (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
An appropriate solvent (e.g., benzene, toluene)
Procedure:
-
Prepare a stock solution of the monomer, RAFT agent, and initiator in the chosen solvent in a Schlenk flask. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will depend on the target molecular weight and desired reaction rate.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed flask in a preheated oil bath at the desired polymerization temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Mechanism of RAFT Polymerization.
References
- 1. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. 苯并二硫代甲酸苄酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. slate.greyb.com [slate.greyb.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. chemwhat.com [chemwhat.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
GPC Analysis of Polymers from Benzyl Benzodithioate RAFT Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The choice of the RAFT agent is crucial for achieving this control. Benzyl (B1604629) benzodithioate is a commonly used RAFT agent due to its effectiveness in controlling the polymerization of a variety of monomers. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) data for polymers synthesized using benzyl benzodithioate and its derivatives, offering insights into its performance with different monomers.
Comparative GPC Analysis Data
The following table summarizes the GPC analysis results for the RAFT polymerization of various monomers using this compound and closely related dithiobenzoates. This data highlights the control achieved over molecular weight (Mn and Mw) and polydispersity index (PDI) at different monomer conversions.
| Monomer | RAFT Agent | [M]/[CTA]/[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Styrene (B11656) | This compound | 1000 / 1 / 0.2 | 5 | 21.3 | 21,200 | 24,800 | 1.17 |
| This compound | 1000 / 1 / 0.2 | 10 | 45.2 | 47,300 | 53,900 | 1.14 | |
| This compound | 1000 / 1 / 0.2 | 15 | 67.5 | 69,500 | 77,800 | 1.12 | |
| This compound | 1000 / 1 / 0.2 | 24 | 92.1 | 93,200 | 105,300 | 1.13 | |
| t-Butyl Acrylate | This compound | 1000 / 1 / 0.2 | 5 | 15.8 | 18,500 | 22,000 | 1.19 |
| This compound | 1000 / 1 / 0.2 | 10 | 35.1 | 42,100 | 48,800 | 1.16 | |
| This compound | 1000 / 1 / 0.2 | 15 | 58.2 | 68,900 | 78,500 | 1.14 | |
| This compound | 1000 / 1 / 0.2 | 24 | 85.4 | 98,700 | 111,500 | 1.13 | |
| N-isopropylacrylamide | Benzyl 1-pyrrolecarbodithioate | 100 / 1 / 0.1 | - | - | - | - | < 1.3 |
| Methyl Methacrylate | Benzyl dithiobenzoate | - | 16 | >95 | 112,200 | - | 1.14 |
Note: Data for Styrene and t-Butyl Acrylate was adapted from a study utilizing this compound as the RAFT agent.[1] Data for N-isopropylacrylamide and Methyl Methacrylate are from polymerizations with similar benzyl dithiobenzoate derivatives and are included for comparative purposes.[1][2] The specific experimental conditions for each entry can be found in the referenced literature.
Experimental Protocols
Synthesis of this compound RAFT Agent
A common method for synthesizing this compound involves the reaction of a phenyl Grignard reagent with carbon disulfide, followed by the addition of benzyl bromide.[1]
Materials:
-
Magnesium turnings
-
Dry tetrahydrofuran (B95107) (THF)
-
Carbon disulfide
-
Benzyl bromide
-
Diethyl ether
-
Ice-cold water
Procedure:
-
Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in dry THF.
-
Warm the Grignard solution to 40°C and add carbon disulfide over 15 minutes.
-
Add benzyl bromide to the dark brown solution over 15 minutes.
-
Increase the reaction temperature to 50°C and maintain for 45 minutes.
-
Quench the reaction by adding ice-cold water.
-
Extract the mixture with diethyl ether.
-
The organic layer is then dried and the solvent removed to yield the crude product.
-
Purify the benzyl dithiobenzoate via column chromatography or distillation.[3]
RAFT Polymerization of Styrene (Illustrative Example)
This protocol provides a general procedure for the RAFT polymerization of styrene using this compound.[1]
Materials:
-
Styrene (monomer)
-
This compound (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Ampoules
Procedure:
-
Prepare a stock solution of styrene and AIBN in THF.
-
Prepare a stock solution of this compound in THF.
-
Transfer calculated amounts of the monomer/initiator solution and the RAFT agent solution into ampoules to achieve the desired molar ratios.
-
Degas the contents of the ampoules using three freeze-pump-thaw cycles and seal them under vacuum.
-
Immerse the sealed ampoules in an oil bath thermostated at 60°C for the desired reaction time.
-
Stop the polymerization by rapid cooling.
-
Remove the excess monomer under vacuum to isolate the polymer.
-
Determine the monomer conversion gravimetrically or by ¹H NMR.
-
Analyze the polymer by GPC to determine Mn, Mw, and PDI.
Gel Permeation Chromatography (GPC) Analysis
GPC is used to determine the molecular weight distribution of the synthesized polymers.
Typical GPC System:
-
Instrument: Viscotek TDA or similar GPC system.[4]
-
Solvent/Eluent: Tetrahydrofuran (THF) is commonly used.[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 35°C.[3]
-
Calibration: The system is calibrated using linear polystyrene standards.[3]
Sample Preparation:
-
Dissolve a small amount of the purified polymer in the GPC eluent (THF).
-
Filter the solution to remove any particulate matter before injection into the GPC system.
Visualizing the RAFT Polymerization and Analysis Workflow
The following diagram illustrates the key stages of RAFT polymerization followed by GPC analysis.
Caption: Workflow of RAFT polymerization followed by GPC analysis.
References
Characterizing Polymers from Benzyl Benzodithioate: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals working with polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization utilizing benzyl (B1604629) benzodithioate, a thorough understanding of the polymer's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for this purpose, offering detailed insights into polymer microstructure. This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques—Gel Permeation Chromatography (GPC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry—supported by experimental data and detailed protocols for a comprehensive characterization workflow.
At a Glance: Comparing Polymer Characterization Techniques
The choice of analytical technique depends on the specific information required. While NMR provides unparalleled detail on chemical structure, a multi-faceted approach combining several methods often yields the most complete picture of the polymer's properties.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | - Polymer microstructure (tacticity)- Monomer conversion- End-group analysis- Absolute number-average molecular weight (Mₙ)- Copolymer composition | - Provides absolute Mₙ- Detailed structural information- Non-destructive | - Can be less accurate for high molecular weight polymers (>25 kDa) due to signal overlap and broadening[1]- Requires soluble polymers in deuterated solvents[1] |
| GPC/SEC | - Molecular weight distribution (Mₙ, Mₙ, Mz)- Polydispersity Index (PDI) | - Most common technique for determining molecular weight distribution[1]- Can be coupled with other detectors (e.g., light scattering) for absolute molecular weight | - Provides a relative molecular weight based on calibration standards[1]- Can be inaccurate if the polymer structure differs significantly from the standards |
| FTIR | - Presence of functional groups- Confirmation of polymerization | - Fast and requires minimal sample preparation- Sensitive to changes in chemical bonding | - Provides limited information on polymer architecture and molecular weight- Can be difficult to quantify |
| MALDI-TOF MS | - Absolute molecular weight of oligomers- End-group analysis- Repeat unit mass | - Provides absolute molecular weight information- High sensitivity and accuracy for lower molecular weight polymers | - Can be challenging for highly polydisperse polymers[2]- Ionization efficiency can be dependent on end-groups, potentially skewing quantitative analysis[3] |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy is a cornerstone for the detailed structural elucidation of polymers synthesized using benzyl benzodithioate as a RAFT agent. Both ¹H and ¹³C NMR offer complementary information.
¹H NMR Spectroscopy allows for the determination of:
-
Monomer Conversion: By comparing the integral of the vinyl proton signals of the monomer with the integral of the polymer backbone signals.
-
Number-Average Molecular Weight (Mₙ): This is achieved by comparing the integral of the signals from the end-groups, originating from the this compound RAFT agent, to the integral of the signals from the repeating monomer units in the polymer backbone.[1]
-
Polymer Microstructure: The coupling patterns and chemical shifts of the protons on the polymer backbone can provide information about the stereochemistry (tacticity) of the polymer chain.
¹³C NMR Spectroscopy provides:
-
Detailed Structural Insights: Offering a wider chemical shift range and sharper signals, ¹³C NMR is highly sensitive to the local chemical environment and can be used to gain more detailed information on tacticity and monomer sequencing in copolymers.
-
Confirmation of Polymer Structure: The presence of characteristic peaks corresponding to the carbonyl groups, backbone carbons, and side-chain carbons confirms the successful polymerization.
Comparative Analysis: A Multi-Technique Approach
While NMR provides a wealth of structural information, a comprehensive characterization often involves comparing and corroborating data from multiple techniques.
Molecular Weight Determination: NMR vs. GPC
A key parameter for any polymer is its molecular weight and distribution. Both NMR and GPC are routinely used for this purpose, but they provide different types of information.
| Parameter | ¹H NMR | GPC |
| Mₙ ( g/mol ) | 12,800 | 11,500 |
| Mₙ ( g/mol ) | - | 13,200 |
| PDI (Mₙ/Mₙ) | - | 1.15 |
Note: The data presented is a representative example for a polyacrylate synthesized via RAFT polymerization with this compound.
As the table illustrates, the Mₙ values obtained from ¹H NMR and GPC are often in close agreement. However, GPC provides the full molecular weight distribution and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a well-controlled polymerization, a hallmark of successful RAFT polymerization. It is important to note that GPC provides a relative molecular weight based on calibration with standards (e.g., polystyrene), while NMR provides an absolute Mₙ.[1]
End-Group Analysis: NMR vs. MALDI-TOF MS
Confirming the presence and integrity of the end-groups derived from the RAFT agent is crucial for verifying the controlled nature of the polymerization.
| Technique | Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and benzodithioate groups are clearly visible and can be integrated to determine Mₙ. |
| MALDI-TOF MS | A series of peaks separated by the mass of the monomer repeat unit is observed. The mass of each peak corresponds to the mass of the RAFT agent fragment plus the mass of a specific number of monomer units. |
MALDI-TOF MS can provide very accurate mass information for individual polymer chains, confirming the structure of the end-groups.[2] However, for quantitative analysis of end-group fidelity across the entire polymer sample, ¹H NMR is often more straightforward and reliable, especially for polymers with higher molecular weights where MALDI-TOF MS resolution can decrease.[2]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable data.
Synthesis of this compound
A common procedure for the synthesis of the RAFT agent, this compound, involves the reaction of phenylmagnesium bromide with carbon disulfide, followed by the addition of benzyl bromide. The final product is typically a red oil.[4] The purity of the synthesized RAFT agent should be confirmed by ¹H NMR before use in polymerization.
RAFT Polymerization of an Acrylate (B77674) Monomer
The following is a typical procedure for the RAFT polymerization of a generic acrylate monomer using this compound:
-
The monomer, this compound, and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene) in a Schlenk flask.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
Samples are taken at regular intervals to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by GPC.
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Characterization Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the dried polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
For ¹H NMR, process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the relevant peaks for the determination of monomer conversion and Mₙ.
-
For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Gel Permeation Chromatography (GPC):
-
Prepare a polymer solution of a known concentration (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Inject the sample into the GPC system, which is equipped with a set of columns (e.g., polystyrene-divinylbenzene) and a detector (e.g., refractive index detector).
-
The system is calibrated with a series of narrow molecular weight standards (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI relative to the calibration standards.
FTIR Spectroscopy:
-
A small amount of the dried polymer is placed on the ATR crystal of the FTIR spectrometer.
-
The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
The disappearance of the vinyl C=C stretching vibration (around 1630 cm⁻¹) and the appearance of the characteristic polymer backbone and functional group absorptions confirm polymerization.
MALDI-TOF Mass Spectrometry:
-
Prepare a solution of the polymer, a matrix (e.g., dithranol), and a cationizing agent (e.g., silver trifluoroacetate) in a volatile solvent (e.g., THF).
-
Spot a small volume of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
Acquire the mass spectrum in reflectron mode.
-
Analyze the spectrum to identify the series of polymer peaks and confirm the end-group masses.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process.
References
Comparative Analysis of MALDI-TOF MS for Polymers from Benzyl Benzodithioate
A detailed guide for researchers, scientists, and drug development professionals on the characterization of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using benzyl (B1604629) benzodithioate. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other common analytical techniques, supported by experimental data and detailed protocols.
In the realm of polymer chemistry, the precise characterization of synthetic polymers is paramount to understanding their structure-property relationships and ensuring their suitability for various applications, including drug delivery and materials science. For polymers synthesized via RAFT polymerization using benzyl benzodithioate as a chain transfer agent (CTA), a variety of analytical techniques are employed to determine key parameters such as molecular weight, molecular weight distribution, and end-group fidelity. This guide focuses on the utility of MALDI-TOF MS in this context and provides a comparative overview with Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison: MALDI-TOF MS vs. Alternatives
MALDI-TOF MS offers a distinct advantage in polymer analysis by providing absolute molecular weight information, whereas SEC typically relies on relative measurements against polymer standards. This technique allows for the direct observation of individual polymer chains (oligomers), offering detailed insights into the molecular weight distribution and the chemical nature of the end-groups.[1] However, the accuracy of MALDI-TOF MS can be influenced by factors such as the polymer's polydispersity and the sample preparation methodology. For polymers with a narrow polydispersity (Đ < 1.2), MALDI-TOF MS is a powerful tool for obtaining accurate molecular weight data.
In contrast, SEC separates polymers based on their hydrodynamic volume, providing a relative measure of the molecular weight distribution. While a robust and widely used technique, its accuracy is dependent on the calibration standards used.[2] NMR spectroscopy, particularly ¹H NMR, is invaluable for end-group analysis and for determining the number-average molecular weight (Mn) by comparing the integral of the end-group signals to that of the repeating monomer units.[3]
| Analytical Technique | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI or Đ) (Mw/Mn) |
| SEC/GPC * | 5,400 | 6,100 | 1.13 |
*Data is for polystyrene synthesized with benzyl dithiobenzoate as the RAFT agent.[5]
Experimental Protocols
MALDI-TOF MS Analysis of Polystyrene
This protocol is adapted from established methods for the MALDI-TOF MS analysis of polystyrene.[1]
1. Sample Preparation:
- Polymer Solution: Dissolve the polystyrene sample in Tetrahydrofuran (THF) at a concentration of 10 g/L.[1]
- Matrix Solution: Prepare a solution of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in THF at a concentration of 20 g/L.[1]
- Cationizing Salt Solution: Prepare a solution of silver trifluoroacetate (B77799) (AgTFA) in THF at a concentration of 0.1 M.[1]
- Mixture Preparation: Combine the polymer, matrix, and salt solutions in a ratio of 3:20:1 (v/v/v).[1]
- Spotting: Hand-spot 0.5 µL of the final mixture onto a ground steel target plate.[1]
2. Instrumentation and Data Acquisition:
- Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker autoflex maX).[1]
- Mode: Reflector mode for lower molecular weight polymers and linear mode for higher molecular weight polymers.[1]
- Data Analysis: Utilize polymer-specific software (e.g., Bruker PolyTools) to calculate Mn, Mw, and Đ.[1]
Size Exclusion Chromatography (SEC) Analysis of Polystyrene
This is a general protocol for the SEC analysis of polystyrene.
1. Sample Preparation:
- Dissolve the polystyrene sample in a suitable solvent, typically THF, to a concentration of approximately 1-2 mg/mL.
- Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Data Acquisition:
- System: An SEC system equipped with a refractive index (RI) detector.
- Columns: A set of columns appropriate for the expected molecular weight range of the polystyrene (e.g., PLgel 5µm MIXED-C columns).[6]
- Mobile Phase: THF at a flow rate of approximately 1 mL/min.
- Calibration: Calibrate the system using narrow polystyrene standards.
- Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
¹H NMR Spectroscopy for End-Group Analysis
This protocol outlines the general steps for ¹H NMR analysis of polymers to determine end-group structure and Mn.
1. Sample Preparation:
- Dissolve 5-10 mg of the polymer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
- Spectrometer: A ¹H NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals.
3. Data Analysis:
- Identify the signals corresponding to the protons of the repeating styrene (B11656) units (typically in the aromatic and aliphatic regions).
- Identify the characteristic signals from the benzyl and benzodithioate end-groups.
- Integrate the signals for the repeating monomer units and the end-groups.
- Calculate the number-average molecular weight (Mn) using the following formula:
- Mn = (Integral of repeating unit / Number of protons in repeating unit) * (Molecular weight of repeating unit) + Molecular weight of end groups
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
References
A Comparative Guide to Dithiobenzoate RAFT Agents: Benzyl Benzodithioate in Focus
For researchers, scientists, and drug development professionals navigating the landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the selection of an appropriate chain transfer agent (CTA) is paramount for achieving well-defined polymers with controlled molecular weights and narrow polydispersity. This guide provides an objective comparison of Benzyl (B1604629) benzodithioate (BDTB) with other commonly employed dithiobenzoate RAFT agents, supported by experimental data to inform your selection process.
Dithiobenzoates are a prominent class of RAFT agents, valued for their efficacy in controlling the polymerization of a wide range of monomers. Among them, Benzyl benzodithioate has emerged as a versatile and widely used CTA. This guide will delve into its performance characteristics in comparison to other dithiobenzoate analogues, focusing on key metrics such as polymerization kinetics, molecular weight control, and polydispersity index (PDI).
The Mechanism of RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. The process is mediated by a thiocarbonylthio compound, the RAFT agent, which reversibly deactivates propagating polymer chains. This reversible equilibrium minimizes termination reactions and allows for the controlled growth of polymer chains.
Caption: General mechanism of RAFT polymerization.
Performance Comparison of Dithiobenzoate RAFT Agents
The effectiveness of a dithiobenzoate RAFT agent is influenced by the nature of the "Z" (activating) and "R" (leaving) groups attached to the thiocarbonylthio core. This compound (Z = Phenyl, R = Benzyl) is often compared with other dithiobenzoates where these groups are varied.
| RAFT Agent | Monomer | Polymerization Conditions | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| This compound | Styrene (B11656) | Bulk, 110°C, 24h | 10,400 | 1.15 | 75 | [1] |
| This compound | t-Butyl Acrylate | Solution, 60°C | - | - | - | [2] |
| Cumyl dithiobenzoate | Styrene | Bulk, 110°C, 24h | 9,800 | 1.10 | 80 | [1] |
| 2-Cyano-2-propyl dithiobenzoate | N-isopropylacrylamide | Dioxane, 60°C | 25,000 | <1.2 | >95 | [3] |
| Ethyl 2-(phenylcarbonothiolthio)-2-phenylacetate (EPPA) | β-myrcene | Bulk, 65°C, AIBN initiator | - | - | 12.20 | [4] |
| 2-(4-methoxyphenylcarbonothiolthio) ethanoic acid (MPEA) | β-myrcene | Bulk, 65°C, AIBN initiator | - | - | - | [4] |
Note: The performance of RAFT agents is highly dependent on the specific monomer and reaction conditions. The data presented is for comparative purposes and may not be directly transferable between different systems.
From the available data, both this compound and Cumyl dithiobenzoate demonstrate good control over styrene polymerization, yielding polymers with low polydispersity.[1] The choice between these two may depend on the desired end-group functionality and the specific reaction kinetics required. For more activated monomers like acrylates, the stability of the RAFT agent under reaction conditions is a critical factor.[2] Studies on the polymerization of β-myrcene highlight that modifications to the 'Z' group, as in MPEA, can significantly impact the polymerization control.[4]
Experimental Protocols
General Procedure for RAFT Polymerization of Styrene using this compound
This protocol is a representative example for the bulk polymerization of styrene.
Materials:
-
Styrene (freshly distilled)
-
This compound (BDTB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
Ampules or Schlenk tubes
-
Vacuum line
-
Oil bath
Procedure:
-
A stock solution of AIBN in styrene is prepared.
-
In a typical experiment, a calculated amount of this compound is placed in an ampule.
-
A specific volume of the AIBN/styrene stock solution is added to the ampule. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial and should be carefully calculated based on the desired molecular weight and reaction kinetics. A common ratio is 200:1:0.2.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The ampule is sealed under vacuum.
-
The sealed ampule is placed in a preheated oil bath at the desired temperature (e.g., 110°C) for a specified time.
-
After the designated time, the polymerization is quenched by rapid cooling in an ice bath.
-
The polymer is purified by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by Gel Permeation Chromatography (GPC). Monomer conversion is determined gravimetrically or by ¹H NMR spectroscopy.
Caption: Experimental workflow for a typical RAFT polymerization.
Synthesis of this compound
For researchers interested in preparing their own RAFT agents, a common synthesis route for this compound is provided below.
Reaction: Benzoic acid + Benzyl alcohol + Phosphorus pentasulfide → this compound
Procedure:
-
A mixture of benzoic acid, benzyl alcohol, and phosphorus pentasulfide in a suitable solvent (e.g., benzene) is refluxed for several hours (e.g., 12 hours).[5]
-
After cooling to room temperature, the product is purified by column chromatography using a neutral alumina (B75360) stationary phase and petroleum ether as the eluent.[5]
-
Solvent removal followed by vacuum distillation of the residue yields this compound as a red oil.[5]
-
The final product should be characterized by ¹H NMR spectroscopy.[5]
Conclusion
This compound is a robust and effective RAFT agent for the controlled polymerization of various monomers, particularly styrenics and methacrylates.[6][][8] Its performance is comparable to other dithiobenzoates like cumyl dithiobenzoate, with the ultimate choice often depending on the specific monomer, desired polymer characteristics, and reaction conditions. The provided experimental protocols offer a starting point for researchers to utilize and explore the capabilities of this compound in their polymer synthesis endeavors. Careful consideration of the RAFT agent's stability and reactivity with the chosen monomer is crucial for achieving optimal results in controlled radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound 96 27249-90-7 [sigmaaldrich.com]
A Head-to-Head Battle of RAFT Agents: Benzyl Benzodithioate vs. Trithiocarbonates in Controlled Polymerization
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of benzyl (B1604629) benzodithioate and trithiocarbonates in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
In the realm of precision polymer synthesis, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and powerful technique. The choice of a chain transfer agent (CTA) is paramount to the success of RAFT, dictating the control over molecular weight, polydispersity, and the range of applicable monomers. Among the plethora of CTAs, dithioesters, such as benzyl benzodithioate, and trithiocarbonates are two of the most widely employed classes. This guide provides an objective, data-driven comparison of their performance to aid researchers in selecting the optimal agent for their specific polymerization needs.
The Mechanism of RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization via a reversible chain-transfer process.[1] This dynamic equilibrium between active and dormant polymer chains allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]
Caption: Generalized mechanism of RAFT polymerization.
The core of the RAFT process lies in the reversible addition of a propagating radical (Pn•) to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical or a new radical (R•) derived from the RAFT agent, which then initiates the growth of a new polymer chain. This rapid exchange between active and dormant species ensures that all chains grow at a similar rate, leading to a low polydispersity index (PDI).
Structural Differences: this compound and Trithiocarbonates
The key distinction between these two classes of RAFT agents lies in the 'Z' group attached to the thiocarbonyl moiety.
Caption: Structures of this compound and a generic Trithiocarbonate (B1256668).
In this compound, the Z group is a phenyl ring, making it an aromatic dithioester. In trithiocarbonates, the Z group is a sulfur-containing moiety (SR'), which can be varied to tune the reactivity of the RAFT agent.
Performance Comparison
The choice between this compound and trithiocarbonates depends heavily on the specific monomer being polymerized and the desired properties of the final polymer.
Monomer Compatibility
Both this compound and trithiocarbonates are generally effective for the polymerization of "more activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates.[3] However, trithiocarbonates are often considered more versatile and can provide better control for a broader range of MAMs.[3] For "less activated monomers" (LAMs) like vinyl esters and vinyl amides, neither of these agents is typically ideal, and xanthates or dithiocarbamates are often preferred.[3]
Control over Polymerization
Molecular Weight Control and Polydispersity Index (PDI)
The primary measure of a successful RAFT polymerization is the ability to control the molecular weight of the resulting polymer and to achieve a narrow molecular weight distribution (low PDI).
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | Benzyl Dithiobenzoate | AIBN | Toluene (B28343) | 100 | 24 | 15,300 | 1.10 | [4] |
| Styrene | Benzyl Ethyl Trithiocarbonate | AIBN | 1,4-Dioxane | 85 | - | - | 1.11-1.20 | [5] |
| Methyl Methacrylate (B99206) (MMA) | 2-Cyano-2-propyl Benzodithioate | AIBN | Benzene | 60 | 15 | - | - | [6] |
| Methyl Methacrylate (MMA) | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | - | Bulk | 110 | 4 | 22,000 | 1.17 | [6] |
| n-Butyl Acrylate (BA) | Benzyl Dithiobenzoate | AIBN | Benzene | 60 | 16 | 3,500 | 1.06 | [7] |
| n-Butyl Acrylate (BA) | Benzyl Dodecyl Trithiocarbonate | AIBN | Chlorobenzene | - | - | - | - | [8] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to show typical performance.
Generally, both classes of agents can yield polymers with low PDIs (typically below 1.2). However, trithiocarbonates are often reported to provide better control over the polymerization of methacrylates.[1] Some studies suggest that dithiobenzoates can be less stable under certain conditions, potentially leading to a loss of control.[4][9]
Reaction Kinetics
The choice of RAFT agent can influence the rate of polymerization. Trithiocarbonates are often favored as they tend to cause less retardation compared to dithiobenzoates, particularly in the polymerization of certain monomers.[1] The Z group in dithiobenzoates (an aromatic ring) can stabilize the intermediate radical to a greater extent, which may slow down the fragmentation step and thus the overall polymerization rate.
Thermal Stability of the Resulting Polymer
An important consideration for the application of the final polymer is the stability of the thiocarbonylthio end-group. Polymers prepared with dithiobenzoate RAFT agents generally exhibit higher thermal stability compared to those prepared with trithiocarbonates.[10] The trithiocarbonate end-group can undergo thermolysis at lower temperatures, which may be a desirable feature for certain applications requiring end-group removal, but a drawback for high-temperature applications.[1][10]
Post-Polymerization Modification
The end-groups of polymers synthesized by RAFT can be chemically modified. The efficiency and pathway of these modifications can differ between dithiobenzoate and trithiocarbonate end-groups. For instance, aminolysis of polystyrene with a dithiobenzoate end-group primarily results in disulfide and thiolactone groups, while for a trithiocarbonate-terminated polystyrene, a mixture of polymeric thiol and disulfide is formed.[11]
Experimental Protocols
General Procedure for RAFT Polymerization of Styrene with Benzyl Dithiobenzoate
This protocol is adapted from a typical procedure for RAFT polymerization of styrene.
Materials:
-
Styrene (monomer)
-
Benzyl dithiobenzoate (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (solvent)
Procedure:
-
Styrene, benzyl dithiobenzoate, and AIBN are dissolved in toluene in a reaction vessel. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be carefully calculated based on the target degree of polymerization.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization is carried out by placing the vessel in a preheated oil bath at a specific temperature (e.g., 100 °C) for a predetermined time.[4]
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
General Procedure for RAFT Polymerization of Methyl Methacrylate with a Trithiocarbonate
This protocol is a general representation of RAFT polymerization using a trithiocarbonate agent.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
A suitable trithiocarbonate RAFT agent (e.g., S-methyl S-(2-cyanoisopropyl) trithiocarbonate)
-
AIBN (initiator)
-
Benzene or other suitable solvent (optional, for solution polymerization)
Procedure:
-
MMA, the trithiocarbonate RAFT agent, and AIBN are combined in a reaction flask.
-
If conducting a solution polymerization, the solvent is added.
-
The mixture is subjected to deoxygenation using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.
-
The flask is sealed and immersed in a constant temperature bath (e.g., 60-110 °C) to initiate polymerization.[6]
-
After the desired reaction time, the polymerization is stopped by cooling the reaction mixture.
-
The resulting polymer is purified by precipitation into a suitable non-solvent and dried.
Conclusion
Both this compound and trithiocarbonates are highly effective RAFT agents for the controlled polymerization of a wide range of monomers. The optimal choice between the two is not universal and depends on a careful consideration of the specific application.
-
Benzyl benzodithioates are excellent choices for the polymerization of styrenes and acrylates, often providing good control and resulting in polymers with higher thermal stability.
-
Trithiocarbonates offer greater versatility, often showing superior control for methacrylates and exhibiting less polymerization retardation. Their lower thermal stability can be advantageous for applications requiring subsequent end-group removal.
Ultimately, the selection of the ideal RAFT agent requires a thorough understanding of the monomer to be polymerized, the desired polymer characteristics, and the intended application. This guide provides a foundational comparison to assist researchers in making an informed decision for their polymer synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Performance Showdown: Benzyl Benzodithioate in Radical Polymerization Across Key Monomers
For researchers and professionals in drug development and materials science, the choice of a chain transfer agent (CTA) is pivotal for controlling polymer architecture. Benzyl benzodithioate (BDTB) has emerged as a versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide provides a comparative analysis of BDTB's performance with three widely used monomers: styrene (B11656), methyl methacrylate (B99206) (MMA), and butyl acrylate (B77674) (BA), supported by experimental insights from scientific literature.
This compound is recognized as an effective CTA for methacrylates, methacrylamides, and styrenes.[1][2] Its performance, however, varies depending on the specific monomer employed, influencing polymerization kinetics, molecular weight control, and the polydispersity of the resulting polymers.
Comparative Performance Analysis
The following table summarizes the expected performance of this compound in the RAFT polymerization of styrene, methyl methacrylate, and butyl acrylate based on available literature. Direct comparative studies under identical conditions are limited; therefore, this summary synthesizes data from various sources investigating dithiobenzoates in RAFT polymerization.
| Performance Metric | Styrene | Methyl Methacrylate (MMA) | Butyl Acrylate (BA) |
| Polymerization Rate | Moderate | Generally slower than conventional radical polymerization | Can be significantly retarded, especially at high CTA concentrations |
| Control over Molecular Weight | Good linear evolution of number-average molecular weight (Mn) with conversion. | Good control, with Mn increasing linearly with monomer conversion. | Good control is achievable, but retardation can affect predictability. |
| Polydispersity Index (PDI) | Narrow distributions (typically < 1.3) can be achieved. | Low PDI values (typically < 1.3) are attainable. | Well-controlled polymerizations can yield narrow PDIs, but broader distributions can occur. |
| Suitability of BDTB | Well-suited. Dithiobenzoates are effective for styrene polymerization.[2] | Well-suited. Dithiobenzoates are effective for methacrylate polymerization.[1] | Dithiobenzoates can be used, but careful optimization of reaction conditions is often necessary to mitigate rate retardation. |
Delving into the Mechanisms: A Visual Guide
The underlying mechanism for controlled polymerization with this compound is the RAFT process. The following diagrams illustrate the key stages of this process and a typical experimental workflow.
References
Comparative Analysis of Benzyl Benzodithioate as a Chain Transfer Agent in RAFT Polymerization
A detailed examination of the chain transfer constant (Ctr) of Benzyl (B1604629) Benzodithioate (BDB) reveals its high efficiency in controlling the polymerization of styrenic monomers, while exhibiting more moderate activity with methacrylates. This guide provides a comparative overview of BDB's performance, supported by experimental data and detailed protocols for determining this critical parameter in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Benzyl benzodithioate is a dithiobenzoate-class RAFT agent, a family of compounds known for their very high chain transfer constants. This characteristic is crucial for achieving a controlled polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions. BDB is particularly well-suited for the polymerization of methacrylates, methacrylamides, and styrenes.
Performance Comparison: Chain Transfer Constants
The chain transfer constant (Ctr) quantifies the efficiency of a RAFT agent. A higher Ctr value indicates a more rapid and effective transfer process, which is generally desirable for achieving narrow polydispersity in the resulting polymer.
While specific numerical values for the Ctr of this compound can vary depending on the experimental conditions, a general performance comparison with other RAFT agents is presented below.
| RAFT Agent Class | Monomer | Chain Transfer Constant (Ctr) | Performance Characteristics |
| Dithiobenzoates (e.g., this compound) | Styrene (B11656) | High | Effective control over polymerization is achieved with this compound.[1] Studies indicate a high transfer coefficient in styrene polymerization. |
| Methyl Methacrylate (MMA) | Comparatively Low to Moderate | This compound exhibits a lower transfer constant with MMA compared to styrene, which may result in broader polydispersity at low monomer conversions. Steric factors are suggested to play a significant role. | |
| Trithiocarbonates | Styrene & MMA | High | Generally provide good control and are more hydrolytically stable than dithiobenzoates, with less retardation of the polymerization rate.[2] |
| Dithiocarbamates | Electron-rich monomers | Activity varies with substituents | Effective for controlling the polymerization of electron-rich monomers. |
| Xanthates | Less activated monomers | Lower | More suitable for less reactive monomers. |
Experimental Determination of the Chain Transfer Constant
The chain transfer constant is typically determined experimentally. One common approach involves analyzing the kinetics of monomer and RAFT agent consumption. For RAFT agents with very high Ctr values, traditional methods like the Mayo method may be less accurate due to the rapid consumption of the chain transfer agent. In such cases, alternative kinetic modeling or simulation approaches are often employed.[3][4]
A study investigating the initial stages of styrene polymerization mediated by benzyl dithiobenzoate utilized size exclusion chromatography (SEC) to experimentally determine the concentration of the RAFT agent and monomer. These data were then used in conjunction with a Monte Carlo simulation to determine the transfer coefficients.[3]
General Experimental Protocol for RAFT Polymerization
The following provides a general protocol for conducting a RAFT polymerization, which is a prerequisite for generating the data needed to determine the chain transfer constant.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
RAFT Agent (e.g., this compound)
-
Initiator (e.g., AIBN - Azobisisobutyronitrile)
-
Solvent (if not a bulk polymerization)
-
Reaction vessel (e.g., Schlenk tube or sealed ampules)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Constant temperature bath
Procedure:
-
Preparation of Reaction Mixture: A stock solution of the monomer and initiator in the chosen solvent is prepared.
-
Aliquotting: A specific volume of the stock solution is added to a reaction vessel containing a pre-weighed amount of the RAFT agent, this compound.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can interfere with the radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is placed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Isolation: The polymerization is quenched, often by rapid cooling and exposure to air. The polymer is then isolated, typically by precipitation in a non-solvent, and dried.
-
Analysis: The conversion of the monomer is determined (e.g., gravimetrically or by NMR), and the molecular weight and polydispersity of the polymer are analyzed using Size Exclusion Chromatography (SEC).
By performing a series of experiments with varying initial concentrations of the RAFT agent and monomer, and analyzing the resulting polymer characteristics at different time points, the necessary data for calculating the chain transfer constant can be obtained.
RAFT Polymerization Mechanism
The effectiveness of this compound as a RAFT agent is rooted in the reversible nature of the chain transfer process. The general mechanism of RAFT polymerization is a degenerative chain transfer process.[5]
References
Validating the Living Nature of Polymerization with Benzyl Benzodithioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzyl (B1604629) benzodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a cornerstone of controlled/"living" radical polymerization. Its performance is evaluated against other commonly used CTAs, supported by experimental data, detailed protocols, and a mechanistic illustration to validate its efficacy in producing well-defined polymers.
Performance of Benzyl Benzodithioate in RAFT Polymerization
This compound has demonstrated its capability as an effective CTA for controlling the polymerization of various monomers, leading to polymers with predictable molecular weights and low polydispersity indices (PDI), which are key indicators of a "living" polymerization process. The living nature of a polymerization allows for the synthesis of complex polymer architectures such as block copolymers.
Comparative Analysis of RAFT Agents for Styrene (B11656) Polymerization
The following table summarizes the performance of this compound in the bulk polymerization of styrene and offers a comparison with other dithiobenzoate RAFT agents. The data highlights the ability of this compound to mediate the polymerization in a controlled manner.
| RAFT Agent | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 1000:1:0.2 | 24 | 65.3 | 68,500 | 1.15 |
| Cumyl Dithiobenzoate | 1000:1:0.2 | 24 | 62.1 | 65,200 | 1.18 |
| 1-Phenylethyl Dithiobenzoate | 1000:1:0.2 | 24 | 68.7 | 71,300 | 1.12 |
Table 1: Comparison of various dithiobenzoate RAFT agents in the bulk polymerization of styrene at 110°C with AIBN as the initiator. Data is compiled for illustrative purposes based on typical results found in the literature.
Comparative Analysis of RAFT Agents for Methyl Methacrylate (B99206) (MMA) Polymerization
This table provides a comparative overview of this compound and a trithiocarbonate (B1256668) RAFT agent for the solution polymerization of methyl methacrylate. Trithiocarbonates are another major class of CTAs used in RAFT polymerization.
| RAFT Agent | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 200:1:0.1 | 8 | 75.6 | 18,900 | 1.25 |
| 2-Cyano-2-propyl Dodecyl Trithiocarbonate | 200:1:0.1 | 8 | 82.1 | 20,500 | 1.19 |
Table 2: Comparison of this compound and a trithiocarbonate RAFT agent in the solution polymerization of methyl methacrylate in toluene (B28343) at 70°C with AIBN as the initiator. Data is compiled for illustrative purposes based on typical results found in the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the RAFT polymerization of styrene and methyl methacrylate using this compound.
Bulk Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Schlenk tube or ampoule
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
To a Schlenk tube, add this compound (e.g., 0.0244 g, 0.1 mmol) and AIBN (e.g., 0.0033 g, 0.02 mmol).
-
Add freshly purified styrene (e.g., 10.4 g, 100 mmol).
-
Seal the tube with a rubber septum and degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Place the sealed tube in a preheated oil bath at 110°C.
-
After the desired time (e.g., 24 hours), quench the polymerization by immersing the tube in an ice bath and exposing the contents to air.
-
Dissolve the polymer in a minimal amount of tetrahydrofuran (B95107) (THF) and precipitate it into a large volume of cold methanol.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
-
Analyze the polymer for molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Solution Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (CTA)
-
AIBN (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 0.122 g, 0.5 mmol) and AIBN (e.g., 0.0082 g, 0.05 mmol) in anhydrous toluene (e.g., 10 mL).
-
Add freshly purified MMA (e.g., 10.0 g, 100 mmol).
-
Seal the flask and degas the solution by purging with nitrogen or argon for at least 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath at 70°C.
-
After the desired reaction time (e.g., 8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold hexane (B92381) or methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Characterize the polymer's Mn and PDI using GPC.
Mechanism of RAFT Polymerization with this compound
The living nature of RAFT polymerization is governed by a degenerative chain transfer process. The following diagram illustrates the key steps involved when using this compound as the CTA.
A Comparative Guide to the Kinetics of RAFT Polymerization: Benzyl Benzodithioate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of benzyl (B1604629) benzodithioate with other commonly used chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal RAFT agent for their specific polymerization needs.
Introduction to RAFT Polymerization and the Role of Benzyl Benzodithioate
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The control over the polymerization is achieved through the addition of a RAFT agent, which mediates the process via a degenerative chain transfer mechanism.
This compound is a widely used RAFT agent belonging to the dithiobenzoate class. It is particularly effective for controlling the polymerization of a variety of monomers, including styrenes and acrylates.[2] The effectiveness of a RAFT agent is determined by its ability to reversibly deactivate propagating polymer chains, thereby minimizing irreversible termination reactions.
Comparative Kinetic Analysis
The choice of RAFT agent significantly impacts the kinetics of the polymerization. Key parameters for comparison include the rate of polymerization, the degree of control over molecular weight and dispersity (Đ), and the presence of side reactions such as retardation. This section compares the performance of this compound with two common alternatives: trithiocarbonates and other dithiobenzoates like cumyl dithiobenzoate.
While direct, side-by-side quantitative comparisons under identical conditions are not always available in a single study, the following tables summarize representative data from the literature to illustrate the kinetic differences.
Table 1: Kinetic Comparison of RAFT Agents for Styrene (B11656) Polymerization
| RAFT Agent | Monomer | Initiator | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| This compound | Styrene | AIBN | 200:1:0.2 | 70 | 24 | 85 | 18,500 | 1.15 | Hypothetical Data* |
| S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Styrene | AIBN | 200:1:0.2 | 70 | 12 | 90 | 19,000 | 1.10 | [3] |
| Cumyl Dithiobenzoate | Styrene | AIBN | 173:1:0.2 | 60 | 22 | 89 | 16,800 | 1.14 | [4] |
*Note: Hypothetical data for this compound is included for illustrative purposes due to the lack of a direct comparative study under these exact conditions in the provided search results. The values are based on typical performance characteristics of dithiobenzoates in styrene polymerization.
Table 2: Kinetic Comparison of RAFT Agents for Acrylate (B77674) Polymerization
| RAFT Agent | Monomer | Initiator | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| This compound | Methyl Acrylate | AIBN | 500:1:0.1 | 60 | 4 | 60 | 31,000 | 1.25 | Hypothetical Data* |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | AIBN | 440:1:0.1 | 60 | 1.5 | 95 | 45,000 | 1.10 | [3] |
| Benzyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | AIBN | 100:1:0.2 | 60 | 24 | >95 | 10,400 | <1.3 | [5] |
*Note: Hypothetical data for this compound is included for illustrative purposes due to the lack of a direct comparative study under these exact conditions in the provided search results. The values are based on typical performance characteristics of dithiobenzoates in acrylate polymerization.
Observations:
-
Retardation: Dithiobenzoates like this compound are known to cause rate retardation, particularly in the polymerization of conjugated monomers like styrene and acrylates, when compared to trithiocarbonates. This is generally attributed to the stability of the intermediate radical adducts.
-
Control: Both dithiobenzoates and trithiocarbonates can provide excellent control over molecular weight and achieve low dispersity values (typically below 1.2). The choice often depends on the specific monomer and desired reaction time.
-
Monomer Scope: Trithiocarbonates are often favored for "more activated" monomers (MAMs) like acrylates and methacrylates, while dithiobenzoates are also effective for these and styrenic monomers. For "less activated" monomers (LAMs), other RAFT agents like dithiocarbamates or xanthates are generally required.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible kinetic studies. Below are methodologies for key experiments used to evaluate the performance of RAFT agents.
Synthesis of this compound
A common procedure for the synthesis of this compound involves the reaction of benzoic acid, benzyl alcohol, and phosphorus pentasulfide.[6]
Procedure:
-
A mixture of benzoic acid (3.66 g, 30 mmol), benzyl alcohol (3.24 g, 30 mmol), and phosphorus pentasulfide (6.67 g, 30 mmol) in 60 mL of benzene (B151609) is refluxed for 12 hours.[6]
-
After cooling to room temperature, the product is purified by column chromatography on neutral alumina (B75360) using petroleum ether as the eluent.[6]
-
The solvent is removed, and the residue is subjected to vacuum distillation to yield this compound as a red oil.[6]
Kinetic Study of RAFT Polymerization via In-situ ¹H NMR Spectroscopy
In-situ ¹H NMR spectroscopy is a powerful technique for real-time monitoring of monomer conversion.
Procedure:
-
In a typical experiment, the monomer (e.g., styrene), RAFT agent (e.g., this compound), initiator (e.g., AIBN), and a known amount of an internal standard (e.g., trioxane) are dissolved in a deuterated solvent (e.g., benzene-d₆) in an NMR tube.
-
The solution is thoroughly degassed by several freeze-pump-thaw cycles.
-
The sealed NMR tube is placed in the NMR spectrometer, which is preheated to the desired reaction temperature.
-
¹H NMR spectra are recorded at regular time intervals.
-
Monomer conversion is calculated by comparing the integration of a characteristic monomer peak with the integration of the internal standard peak.
Determination of Molecular Weight and Dispersity by Size Exclusion Chromatography (SEC)
SEC (also known as Gel Permeation Chromatography or GPC) is the standard method for determining the molecular weight and dispersity of the resulting polymers.
Procedure:
-
Samples are withdrawn from the polymerization reaction at different time points and quenched (e.g., by rapid cooling and exposure to air).
-
The polymer is isolated, for example, by precipitation in a non-solvent (e.g., methanol (B129727) for polystyrene) and dried under vacuum.
-
The purified polymer is dissolved in a suitable solvent for SEC analysis (e.g., THF).
-
The polymer solution is injected into the SEC system, which is equipped with a set of columns and a detector (e.g., refractive index detector).
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are determined by calibration with polymer standards (e.g., polystyrene standards).
Visualizing the RAFT Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the fundamental RAFT mechanism and a typical experimental workflow for kinetic studies.
Caption: The core mechanism of RAFT polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 3. lct.ugent.be [lct.ugent.be]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Guide to End-Group Analysis of Polymers Synthesized with Benzyl Benzodithioate
For Researchers, Scientists, and Drug Development Professionals
The precise control over polymer end-groups afforded by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is critical for the synthesis of advanced materials used in drug delivery, bioconjugation, and nanotechnology. The choice of RAFT agent is paramount in ensuring high end-group fidelity. This guide provides an objective comparison of the end-group analysis of polymers synthesized using benzyl (B1604629) benzodithioate, a common dithiobenzoate RAFT agent, with polymers synthesized using other classes of RAFT agents. This comparison is supported by experimental data and detailed analytical protocols.
Performance Comparison of RAFT Agents in End-Group Fidelity
The effectiveness of a RAFT agent is highly dependent on the monomer being polymerized. Dithiobenzoates, such as benzyl benzodithioate, are known to provide excellent control over the polymerization of "more activated" monomers (MAMs) like styrenes and methacrylates, generally resulting in high end-group fidelity.[1] However, for "less activated" monomers (LAMs), other RAFT agents may be more suitable.
For instance, in the polymerization of N-vinylcarbazole (NVC), a monomer with intermediate reactivity, trithiocarbonates have been shown to provide superior control and higher end-group fidelity compared to dithiobenzoates, which can lead to significant retardation of the polymerization.[2] The thermal stability of the resulting polymer's end-group also varies, with dithiobenzoate-terminated polymers generally exhibiting higher thermal stability than their trithiocarbonate (B1256668) counterparts.[3]
Below is a summary of quantitative data comparing the performance of dithiobenzoates with trithiocarbonates for different monomers.
| RAFT Agent Class | Monomer | End-Group Fidelity | Polydispersity (Đ) | Observations |
| Dithiobenzoate | Styrene (B11656) | High | Typically < 1.2 | Good control, but potential for retardation compared to some other agents. |
| Dithiobenzoate | Methyl Methacrylate (MMA) | High | Typically < 1.2 | Effective for producing well-defined PMMA.[1] |
| Dithiobenzoate | N-vinylcarbazole (NVC) | Low | > 1.3 | Marked retardation observed.[2] |
| Trithiocarbonate | Styrene | High | Typically < 1.1 | Excellent control and high end-group fidelity.[4] |
| Trithiocarbonate | Methyl Methacrylate (MMA) | High | Typically < 1.2 | Widely used for controlled polymerization of methacrylates. |
| Trithiocarbonate | N-vinylcarbazole (NVC) | High | < 1.1 | Optimal control with very narrow polydispersity.[2] |
Experimental Protocols for End-Group Analysis
Accurate determination of end-group fidelity is crucial. The two primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
¹H NMR Spectroscopy for End-Group Quantification
¹H NMR spectroscopy is a powerful tool for quantifying the percentage of polymer chains retaining the RAFT end-groups. By comparing the integration of signals from the protons of the RAFT agent's leaving (R) and stabilizing (Z) groups with the signals from the polymer backbone, the end-group fidelity can be calculated.
Methodology for Polystyrene Synthesized with this compound:
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried polystyrene sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Spectral Analysis:
-
Identify the aromatic protons of the polystyrene backbone, which typically appear as broad multiplets between 6.3 and 7.5 ppm.
-
Identify the signals corresponding to the end-groups from the this compound RAFT agent. The benzylic protons of the R group (C₆H₅CH₂ -) usually appear around 4.5-5.5 ppm, and the aromatic protons of the Z group (-S-C(=S)-C₆H₅ ) can be distinguished from the styrene aromatic protons, often appearing further downfield.
-
-
Quantification:
-
Integrate a well-resolved signal from the polymer backbone (e.g., the aromatic protons).
-
Integrate a well-resolved signal from one of the end-groups (e.g., the benzylic protons of the R group).
-
The degree of polymerization (DP) can be calculated by comparing the integrals of the backbone and the end-group.
-
The end-group fidelity is determined by comparing the expected number of end-groups (based on the initial ratio of monomer to RAFT agent) with the number calculated from the NMR spectrum. A fidelity of >95% is often considered high.[5]
-
MALDI-TOF Mass Spectrometry for End-Group Identification
MALDI-TOF MS provides detailed information on the mass of individual polymer chains, allowing for the direct identification of the end-groups and the detection of any side products or chains that have lost the desired functionality.
Methodology for Polystyrene Synthesized with this compound:
-
Sample Preparation:
-
Matrix Solution: Prepare a solution of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as the matrix at a concentration of 20 mg/mL in tetrahydrofuran (B95107) (THF).[6]
-
Cationizing Agent: Prepare a solution of silver trifluoroacetate (B77799) (AgTFA) at a concentration of 10 mg/mL in THF.[6]
-
Polymer Solution: Dissolve the polystyrene sample in THF at a concentration of 10 mg/mL.[6]
-
-
Spotting Technique (Dried-Droplet Method):
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).
-
Deposit 0.5-1.0 µL of the mixture onto a stainless-steel MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Data Acquisition:
-
Acquire the mass spectrum in reflectron positive-ion mode for higher resolution.
-
Calibrate the instrument using a known polystyrene standard.
-
-
Spectral Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polystyrene chain of a specific length with the attached end-groups and a silver ion (M + Ag)⁺.
-
Calculate the theoretical mass of the polymer chains with the expected benzyl and benzodithioate end-groups.
-
Compare the experimental masses with the theoretical masses to confirm the presence of the desired end-groups. The absence of the RAFT end-group or the presence of unexpected masses would indicate loss of fidelity or side reactions.
-
Visualizing Polymerization and Analysis Workflows
To further clarify the processes involved, the following diagrams illustrate the RAFT polymerization mechanism with this compound and a typical workflow for end-group analysis.
Caption: RAFT polymerization mechanism using this compound.
Caption: Workflow for end-group analysis of RAFT polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.bruker-daltonics.jp [www2.bruker-daltonics.jp]
A Comparative Guide: Benzyl Benzodithioate RAFT vs. ATRP for Methacrylate Polymerization
For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice between Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) for methacrylates is a critical decision. Both techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] This guide provides an objective comparison of Benzyl benzodithioate-mediated RAFT and ATRP for methacrylate (B99206) polymerization, supported by experimental data, detailed protocols, and visual diagrams to aid in selecting the most suitable method for your application.
At a Glance: Key Differences
| Feature | This compound RAFT | Atom Transfer Radical Polymerization (ATRP) |
| Control Agent | Dithioester or similar RAFT agent (e.g., this compound) | Transition metal catalyst (typically copper-based) with a ligand and an alkyl halide initiator |
| Mechanism | Degenerative chain transfer | Reversible deactivation of propagating radicals by the metal catalyst |
| Monomer Versatility | Broad, tolerant to a wide range of functional groups | Also broad, but the catalyst can sometimes be sensitive to certain functional groups |
| Reaction Conditions | Typically thermally initiated, less sensitive to oxygen | Requires careful deoxygenation; can be sensitive to impurities that poison the catalyst |
| Post-polymerization | Polymer may be colored due to the dithioester end-group, which may require removal | Catalyst removal is often necessary to prevent contamination of the final product |
| Control over Architecture | Excellent for complex architectures like star and hyperbranched polymers | Excellent for block copolymers and linear polymers |
Performance Comparison: Experimental Data
The following tables summarize typical experimental data for the polymerization of methyl methacrylate (MMA), a representative methacrylate, using both this compound-mediated RAFT and ATRP.
Table 1: this compound-Mediated RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Initiator | [Monomer]:[RAFT]:[Initiator] | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| This compound analogue | AIBN | 300:2:1 | 60 | 24 | 91 | 14,600 (Th) | 1.3 | [3] |
| 1-phenylethyldithiobenzoate | AIBN | Varied | 70 | Varied | Up to ~60 | Varied | 1.12-1.59 | [4][5] |
Note: Th = Theoretical Molecular Weight. Data for direct this compound was supplemented with a close analogue (1-phenylethyldithiobenzoate) to provide a clearer performance picture.
Table 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
| Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Ethyl 2-bromoisobutyrate | CuBr/bpy | 200:1:1:2 | 100 | 0.67 | 74.9 | 18,170 | 1.16 | [6] |
| Methyl 2-chloropropionate | CuBr2/PMDETA | 100:1:1:1.5 | Ambient | - | - | - | - | [7][8] |
| Ethyl 2-bromoisobutyrate | CuBr2/TPMA | Varied | Varied | - | High | Varied | Low | [9] |
| - | NiBr2(PPh3)2 | - | 85 | - | - | - | 1.1-1.4 | [10] |
Experimental Protocols
This compound-Mediated RAFT Polymerization of MMA
This protocol is a generalized procedure based on typical RAFT polymerizations.
-
Reagents :
-
Methyl methacrylate (MMA), inhibitor removed.
-
This compound (or a similar dithiobenzoate) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the thermal initiator.
-
An appropriate solvent (e.g., toluene, dioxane).
-
-
Procedure :
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of MMA, this compound, and AIBN in the solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (e.g., via ¹H NMR or gravimetry).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
-
Analyze the polymer for molecular weight (Mn) and polydispersity (Mw/Mn) using gel permeation chromatography (GPC).
-
Copper-Mediated ATRP of MMA
This protocol is a generalized procedure for a typical ATRP of MMA.
-
Reagents :
-
Methyl methacrylate (MMA), inhibitor removed.
-
An alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate, EBriB).
-
A copper(I) halide catalyst (e.g., CuBr).
-
A ligand (e.g., 2,2'-bipyridine, bpy, or N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
An appropriate solvent (e.g., anisole, toluene).
-
-
Procedure :
-
To a dry Schlenk flask with a magnetic stir bar, add the copper(I) halide and the ligand.
-
Seal the flask and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Add the deoxygenated solvent and stir to form the catalyst complex.
-
Add the deoxygenated MMA monomer and the initiator via a syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Monitor the reaction progress by taking samples under an inert atmosphere and analyzing for monomer conversion.
-
To terminate the polymerization, cool the reaction mixture and expose it to air, which will oxidize the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterize the polymer's molecular weight and polydispersity by GPC.
-
Mechanistic and Workflow Diagrams
Caption: Mechanism of RAFT Polymerization.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General Experimental Workflow for Controlled Radical Polymerization.
Conclusion
Both this compound-mediated RAFT and ATRP are powerful techniques for the controlled polymerization of methacrylates, each with its own set of advantages and considerations.
-
RAFT polymerization , utilizing agents like this compound, offers excellent versatility and tolerance to a wide array of monomers and functional groups. The primary drawback can be the color imparted by the RAFT agent and the potential need for its post-polymerization removal.
-
ATRP provides exceptional control over the polymerization process, often yielding polymers with very low polydispersity. However, it requires stringent anaerobic conditions and the removal of the metal catalyst from the final product, which can add complexity to the purification process.
The choice between these two methods will ultimately depend on the specific requirements of the target polymer, the available laboratory equipment, and the desired level of control over the final polymer architecture. For applications where metal contamination is a major concern and a broad monomer scope is essential, RAFT may be the preferred method. For synthesizing well-defined block copolymers where precise control is paramount, ATRP remains an excellent choice. This guide serves as a starting point for researchers to make an informed decision based on a comparative understanding of these two leading polymerization techniques.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Assessing the Efficiency of Benzyl Benzodithioate as a RAFT Agent: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of controlled radical polymerization, the choice of a suitable Reversible Addition-Fragmentation chain Transfer (RAFT) agent is paramount. This guide provides a comprehensive assessment of benzyl (B1604629) benzodithioate's efficiency as a RAFT agent, offering a comparative analysis with other alternatives, supported by experimental data and detailed protocols.
Benzyl benzodithioate has established itself as a versatile and effective RAFT agent, particularly for the controlled polymerization of "more activated monomers" (MAMs) such as styrenes, methacrylates, and acrylates. Its efficacy lies in its ability to mediate the polymerization process, yielding well-defined polymers with predictable molecular weights and low polydispersity. This guide delves into the quantitative performance of this compound and compares it with other commonly used RAFT agents, providing a clear framework for selecting the optimal agent for a specific polymerization system.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound in comparison to other RAFT agents for the polymerization of various monomers. The data highlights key parameters such as number-average molecular weight (M_n), polydispersity index (PDI), and monomer conversion.
Table 1: RAFT Polymerization of Styrene (B11656) (St)
| RAFT Agent | Monomer/RAFT/Initiator Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| This compound | 1000/1/0.2 | 24 | 85 | 88,000 | 1.15 | [1] |
| Cumyl Dithiobenzoate | 1000/1/0.2 | 24 | 90 | 92,000 | 1.12 | [2] |
| Dibenzyl Trithiocarbonate | 100/1/0.1 | 6 | 75 | 8,100 | 1.10 | [3] |
Table 2: RAFT Polymerization of Methyl Methacrylate (B99206) (MMA)
| RAFT Agent | Monomer/RAFT/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| This compound | 200/1/0.2 | 60 | 4 | 58 | 12,000 | 1.25 | [4] |
| 2-Cyano-2-propyl Dithiobenzoate | 200/1/0.2 | 60 | 4 | 65 | 13,500 | 1.20 | [5] |
| S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | 100/1/0.2 | 70 | 8 | 95 | 9,500 | 1.30 | [6] |
Table 3: RAFT Polymerization of n-Butyl Acrylate (BA)
| RAFT Agent | Monomer/RAFT/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| This compound | 500/1/0.2 | 60 | 16 | 95 | 55,000 | 1.18 | [1] |
| Dibenzyl Trithiocarbonate | 200/1/0.2 | 60 | 4 | 80 | 21,000 | 1.15 | |
| Cyanomethyl Dodecyl Trithiocarbonate | 200/1/0.2 | 60 | 4 | 85 | 22,000 | 1.12 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are typical experimental protocols for RAFT polymerization using this compound for different monomers.
RAFT Polymerization of Styrene with this compound
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
This compound (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
Anhydrous toluene (B28343) (solvent).
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.0244 g, 0.1 mmol) and AIBN (e.g., 0.0033 g, 0.02 mmol) in toluene (5 mL).
-
Add purified styrene (e.g., 10.4 g, 100 mmol) to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at a controlled temperature (e.g., 110 °C).
-
Stir the reaction mixture for the desired time (e.g., 24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Analyze the polymer for molecular weight (M_n) and polydispersity index (PDI) using gel permeation chromatography (GPC). Determine the monomer conversion by gravimetry or ¹H NMR.[1][7]
RAFT Polymerization of Methyl Methacrylate (MMA) with this compound
Materials:
-
Methyl methacrylate (MMA) (monomer), purified by passing through a column of basic alumina.
-
This compound (RAFT agent).
-
AIBN (initiator), recrystallized from methanol.
-
Anhydrous benzene (B151609) or toluene (solvent).
Procedure:
-
Prepare a stock solution by dissolving AIBN (e.g., 20.1 mg, 0.122 mmol) in a mixture of MMA (15 mL, 140 mmol) and benzene (5 mL).
-
In individual ampules, place the desired amount of this compound (e.g., 12.3 mg, 0.056 mmol).
-
Add 2 mL of the stock solution to each ampule.
-
Degas the contents of the ampules by three freeze-evacuate-thaw cycles and seal them under vacuum.
-
Place the sealed ampules in a thermostated oil bath at the desired temperature (e.g., 60 °C) for a specific duration (e.g., 15 hours).
-
Terminate the polymerization by cooling the ampules.
-
Open the ampules and dissolve the contents in a suitable solvent like THF.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer using GPC and determine the conversion via gravimetry or ¹H NMR.[4]
Mandatory Visualization
To elucidate the underlying mechanism and experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: The RAFT polymerization mechanism.
Caption: A typical experimental workflow for RAFT polymerization.
References
- 1. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
validating theoretical vs. experimental molecular weights with Benzyl benzodithioate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the theoretical versus the experimental molecular weight of Benzyl (B1604629) benzodithioate, a compound of interest in various chemical and pharmaceutical applications. We present a detailed experimental protocol for the determination of its molecular weight using mass spectrometry and visualize the validation workflow.
Molecular Weight: A Tale of Two Values
The molecular weight of a compound can be approached from two perspectives: theoretical and experimental. The theoretical molecular weight is calculated from the chemical formula by summing the atomic masses of its constituent atoms using standard atomic weights. The experimental molecular weight is determined through analytical techniques, providing a real-world measurement of the molecule's mass.
Benzyl Benzodithioate: C₁₄H₁₂S₂
The theoretical molecular weight of this compound is calculated based on its chemical formula.
| Attribute | Value |
| Chemical Formula | C₁₄H₁₂S₂ |
| Theoretical Molecular Weight | 244.38 g/mol [1][2][][4][] |
| Experimental Molecular Weight | See Experimental Data section |
Discrepancies between the theoretical and experimental values can arise from isotopic distribution, the presence of impurities, or adduct formation during the experiment. Therefore, the validation of the experimental molecular weight against the theoretical value is a critical step in confirming the identity and purity of a synthesized or purchased compound.
Experimental Determination of Molecular Weight
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[6] The following protocol outlines a standard procedure for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the experimental molecular weight of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Mass spectrometer with an electron ionization source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of this compound in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
-
-
Instrumentation:
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode.
-
Typical EI energy is 70 eV.[7]
-
Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine (B110022) - PFTBA) to ensure mass accuracy.
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·). For this compound, this would be the peak corresponding to the intact molecule that has lost one electron.
-
The m/z value of the molecular ion peak represents the experimental molecular weight of the compound.
-
Analyze the fragmentation pattern to further confirm the structure of the compound. Common fragments for this compound might include those corresponding to the benzyl group (C₇H₇⁺, m/z 91) and the benzodithioate moiety.
-
Logical Workflow for Molecular Weight Validation
The following diagram illustrates the logical workflow for validating the molecular weight of this compound.
Caption: Workflow for validating the molecular weight of this compound.
Comparison with Alternatives
| Technique | Principle | Applicability to this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly suitable for providing precise molecular weight. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Primarily used for polymers to determine molecular weight distribution; less common for small molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure, which indirectly validates the molecular formula and thus the theoretical molecular weight. | Excellent for structural elucidation which complements molecular weight data. |
For a small molecule like this compound, mass spectrometry remains the most direct and accurate method for experimental molecular weight determination.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the process, the following diagram outlines the key steps in the experimental workflow from sample preparation to data interpretation.
Caption: Experimental workflow for molecular weight determination by EI-MS.
References
A Comparative Guide to Block Copolymer Purity: Benzyl Benzodithioate in RAFT Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined block copolymers with high purity is paramount for the successful development of advanced materials and therapeutics. This guide provides a comprehensive analysis of block copolymer purity synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using benzyl (B1604629) benzodithioate as a chain transfer agent (CTA). We offer a comparative perspective against alternative synthesis methodologies, supported by experimental data and detailed analytical protocols.
Introduction to Block Copolymer Synthesis and Purity Analysis
Block copolymers, composed of two or more distinct polymer chains linked together, are crucial in a myriad of applications due to their ability to self-assemble into ordered nanostructures. The purity of these copolymers, particularly the absence of homopolymer contaminants and a narrow molecular weight distribution (low polydispersity index, Đ), is critical to achieving the desired material properties and performance.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[1] Benzyl benzodithioate is a commonly employed RAFT agent, particularly for the polymerization of styrenes and acrylates. This guide will delve into the analytical techniques used to assess the purity of block copolymers synthesized using this agent and compare its efficacy against other polymerization methods.
Comparative Analysis of Synthesis Methods
The choice of polymerization technique significantly impacts the purity and characteristics of the resulting block copolymer. While RAFT polymerization with this compound offers excellent control, other methods like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are also widely used. The following table summarizes a comparison of these methods for the synthesis of a model block copolymer, polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA).
| Synthesis Method | Chain Transfer Agent/Initiator System | Typical Polydispersity (Đ) for PS block | Typical Polydispersity (Đ) for PMMA block | Purity Concerns |
| RAFT | This compound / AIBN | 1.10 - 1.25 | 1.15 - 1.30 | Potential for dithioester degradation, residual homopolymer from the first block. |
| ATRP | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 1.05 - 1.20 | 1.10 - 1.25 | Residual metal catalyst contamination, halogen chain-end fidelity. |
| NMP | TEMPO-based initiators | 1.15 - 1.30 | Not ideal for methacrylates | Limited monomer scope, higher reaction temperatures. |
This data is a synthesis of typical values reported in the literature. Actual results may vary depending on specific reaction conditions.
Experimental Protocols for Purity Analysis
Accurate assessment of block copolymer purity relies on a combination of analytical techniques. Here, we provide detailed protocols for the key methods used in the characterization of block copolymers synthesized with this compound.
Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and polydispersity of polymers.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) of the homopolymer precursor and the final block copolymer. A monomodal and narrow peak for the block copolymer, shifted to a higher molecular weight compared to the precursor, indicates successful chain extension and low polydispersity.
Instrumentation:
-
SEC System: Agilent 1260 Infinity II LC System or equivalent.
-
Columns: Two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series.
-
Detector: Differential Refractive Index (DRI) detector.
-
Eluent: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 40 °C.
-
Calibration: Polystyrene standards.
Sample Preparation:
-
Dissolve the polymer sample in THF at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
Data Analysis: The molecular weight and polydispersity are calculated using the calibration curve generated from polystyrene standards. The chromatograms of the initial macro-CTA and the final block copolymer should be compared to confirm a clean shift in molecular weight without a significant tail or shoulder, which would indicate the presence of residual homopolymer.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the chemical composition and purity of block copolymers.
Objective: To confirm the incorporation of both monomer units into the copolymer chain and to quantify the molar composition of each block. The absence of signals corresponding to unreacted monomer or impurities is also verified.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis for a PS-b-PMMA copolymer:
-
Identify characteristic peaks:
-
Polystyrene (PS): Aromatic protons at δ 6.3-7.5 ppm.
-
Poly(methyl methacrylate) (PMMA): Methacrylate (B99206) methyl protons at δ 3.6 ppm.
-
-
Integrate the peaks:
-
Integrate the area of the aromatic proton signals of the PS block (let's call this I_PS).
-
Integrate the area of the methyl proton signal of the PMMA block (let's call this I_PMMA).
-
-
Calculate the molar composition:
-
The number of protons corresponding to the integrated signals are 5 for the aromatic ring of styrene (B11656) and 3 for the methyl group of methyl methacrylate.
-
The molar fraction of styrene (f_PS) and methyl methacrylate (f_PMMA) in the copolymer can be calculated using the following equations:
-
f_PS = (I_PS / 5) / [(I_PS / 5) + (I_PMMA / 3)]
-
f_PMMA = (I_PMMA / 3) / [(I_PS / 5) + (I_PMMA / 3)]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purity analysis of a block copolymer using RAFT polymerization with this compound.
Common Impurities and Side Reactions
While RAFT polymerization with this compound is a robust method, certain impurities and side reactions can affect the purity of the final block copolymer:
-
Residual Homopolymer: Incomplete initiation of the second block can lead to the presence of the first homopolymer (macro-CTA) in the final product. This is often observed as a shoulder or a tailing peak in the SEC chromatogram.
-
Termination Reactions: Irreversible termination reactions, although minimized in controlled radical polymerizations, can still occur, leading to dead polymer chains and a broadening of the molecular weight distribution.
-
Degradation of the RAFT Agent: this compound can be susceptible to hydrolysis or aminolysis, especially in the presence of nucleophilic monomers or impurities. This can lead to a loss of control over the polymerization.
-
Side Reactions of the Dithioester Group: The dithioester end-group can undergo side reactions, particularly at high temperatures or during purification, which can affect the "livingness" of the polymer chains and hinder subsequent chain extensions.
Conclusion
The synthesis of high-purity block copolymers is a critical step in the development of advanced materials. RAFT polymerization using this compound provides a versatile and effective method for achieving well-defined block copolymers with low polydispersity. However, a thorough analysis of the product is essential to confirm its purity and structural integrity. By employing a combination of analytical techniques such as SEC and ¹H NMR, and by being aware of potential side reactions and impurities, researchers can confidently synthesize and characterize high-quality block copolymers for their specific applications. This guide serves as a foundational resource for professionals in the field, enabling a more informed approach to the synthesis and analysis of these important macromolecules.
References
Unveiling the Performance of Benzyl Benzodithioate in RAFT Polymerization: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals leveraging Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. This guide provides a comprehensive performance benchmark of Benzyl benzodithioate (BDB) against commercially available RAFT agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your specific application.
Executive Summary
This compound has demonstrated its efficacy as a competent RAFT agent, particularly for the controlled polymerization of styrenes and methacrylates. This guide presents a comparative analysis of BDB's performance metrics, such as molecular weight control and polydispersity index (PDI), alongside popular commercial RAFT agents. While direct head-to-head comparisons under identical conditions are limited in published literature, this guide collates available data to provide a valuable reference. The subsequent sections offer a detailed breakdown of quantitative data, experimental methodologies, and visual representations of the RAFT polymerization process.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the performance of this compound and selected commercial RAFT agents in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA). It is crucial to note that the experimental conditions may vary between studies, and this should be taken into consideration when comparing the data.
Table 1: Performance in Styrene Polymerization
| RAFT Agent | Monomer:CTA:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| This compound | Styrene:BDB:AIBN = 200:1:0.2 | 110 | 16 | 85 | 18,000 | 1.15 |
| 2-Cyano-2-propyl benzodithioate | Styrene:CPDB:AIBN = 347:1:0.1 | 60 | 6 | 58 | 21,100 | 1.12 |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | Styrene:CPDT:AIBN = 200:1:0.2 | 90 | - | >95 | - | <1.20[1] |
Table 2: Performance in Methyl Methacrylate (MMA) Polymerization
| RAFT Agent | Monomer:CTA:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| This compound | MMA:BDB:AIBN = 200:1:0.2 | 60 | 4 | 55 | 12,500 | 1.25 |
| 2-Cyano-2-propyl benzodithioate | MMA:CPDB:AIBN = 250:1:0.2 | 60 | 15 | >95 | 25,000 | 1.2-1.3 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | MMA:CPPA:AIBN = 52:1:0.1 | 70 | 5 | ~50 | 3,100 | 1.14 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for RAFT polymerization using this compound and a common commercial RAFT agent.
Protocol 1: RAFT Polymerization of Styrene using this compound
-
Materials: Styrene (monomer), this compound (RAFT agent), Azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., toluene (B28343) or bulk).
-
Procedure:
-
In a Schlenk tube, dissolve this compound and AIBN in a portion of the styrene monomer or solvent.
-
Add the remaining styrene monomer to achieve the desired monomer-to-CTA-to-initiator ratio (e.g., 200:1:0.2).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 110°C).
-
After the specified reaction time (e.g., 16 hours), quench the polymerization by rapid cooling in an ice bath and exposure to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer in a vacuum oven to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and polydispersity (Mw/Mn) using gel permeation chromatography (GPC).
-
Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA) using a Commercial Trithiocarbonate Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Materials: Methyl methacrylate (monomer), 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent), AIBN (initiator), and a suitable solvent (e.g., anisole (B1667542) or toluene).
-
Procedure:
-
Combine the monomer, RAFT agent, initiator, and solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) under an inert atmosphere.
-
Maintain the temperature for the duration of the polymerization, taking aliquots at specific time points to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the vessel and exposing the contents to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., hexane (B92381) or methanol).
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Analyze the polymer's molecular weight and PDI via GPC.
-
Visualizing the Process: RAFT Polymerization Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams, generated using Graphviz (DOT language), illustrate the RAFT polymerization mechanism and a typical experimental workflow.
Caption: The general mechanism of RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
References
Safety Operating Guide
Proper Disposal of Benzyl Benzodithioate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Benzyl (B1604629) benzodithioate, a compound frequently used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, requires careful management due to its potential health and environmental hazards. This guide provides essential safety information and a step-by-step procedure for its proper disposal.
Safety and Hazard Profile
Benzyl benzodithioate is classified with specific hazard statements that necessitate cautious handling and disposal. Understanding these classifications is the first step in ensuring laboratory safety.
| Hazard Statement | Description | Precautionary Action |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[2] |
| H317 | May cause an allergic skin reaction.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of water.[1] |
| H410 | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[2][][] Collect spillage.[2][5] |
Disposal Protocol for this compound
Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following procedure outlines the recommended steps for disposing of this compound waste.
Experimental Protocol: Waste Disposal
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, chemically resistant, and sealable waste container. The container must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if Swallowed," "Skin Sensitizer," "Toxic to Aquatic Life")
-
The date of waste accumulation.
-
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[][] Never dispose of this compound down the drain or in regular trash.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures and guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling Benzyl benzodithioate
Essential Safety and Handling Guide for Benzyl Benzodithioate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 27249-90-7). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Health Hazard and Chemical Properties
This compound presents several health and environmental hazards that necessitate careful handling. The toxicological properties of this chemical have not been fully investigated.[1][2] It is classified as a combustible liquid.[3]
Table 1: GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][][5][6] | Warning | GHS07 (Exclamation Mark) |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2][][6] | Warning | GHS07 (Exclamation Mark) |
| Acute Aquatic Hazard (Category 1) | H400: Very toxic to aquatic life.[][5][6] | Warning | GHS09 (Environment) |
| Chronic Aquatic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2][][6] | Warning | GHS09 (Environment) |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂S₂[][7] |
| Molecular Weight | 244.38 g/mol [][7] |
| Appearance | Orange to Brown to Dark red clear liquid[] or powder |
| Melting Point | 55 °C[][7] |
| Boiling Point | ~373 °C[][7] |
| Density | 1.182 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F)[] |
| Storage Temperature | 2-8°C[][6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. All handling of this compound must occur within a certified chemical fume hood.[8]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
|---|---|---|
| Eye & Face Protection | Safety Glasses or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield should be used if there is a splash risk.[6] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[6] |
| Body Protection | Laboratory Coat | Standard lab coat, fully buttoned. Contaminated work clothing must not be allowed out of the workplace.[2][6] |
| Respiratory Protection | NIOSH-approved Respirator | Required if ventilation is inadequate or if vapors/mists are generated.[5][6] Handling should be done in a fume hood. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure safe handling of this compound at all stages of your experimental workflow.
Preparation and Handling
-
Consult SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Don PPE: Put on all required PPE as specified in Table 3.
-
Work Area Setup: Ensure all operations are conducted within a certified and properly functioning chemical fume hood.[8]
-
Handling:
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5][6]
-
Doff PPE: Remove PPE carefully, avoiding contamination of skin or personal clothing.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[][6][7]
Emergency Procedures: First Aid Measures
Immediate action is crucial in the event of exposure.
-
General Advice: Consult a physician and show them the Safety Data Sheet.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, get medical advice.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician as a precaution.[1][2]
-
If Swallowed: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2][5][6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life with long-lasting effects.[2][][6]
Waste Segregation and Collection
-
Dedicated Waste Streams: Do not mix this compound waste with other waste.[1][2] All waste must be handled as hazardous.
-
Solid Waste: Collect all contaminated disposable materials (e.g., gloves, pipette tips, absorbent paper) in a dedicated, labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Collect all unused solutions and reaction residues in a separate, clearly labeled, and sealed hazardous waste container.[1]
-
Original Containers: Leave the chemical in its original container. Handle uncleaned empty containers as you would the product itself.[1][2]
Disposal Procedure
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][6]
-
Environmental Release: Prevent the product from entering drains or the environment.[6]
-
Regulatory Compliance: Ensure all disposal activities comply with local, national, and international regulations.[1][2]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 96 27249-90-7 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. canbipharm.com [canbipharm.com]
- 7. 27249-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
